molecular formula C6H10O7 B3433418 2-keto-L-gluconic acid CAS No. 29123-55-5

2-keto-L-gluconic acid

Cat. No.: B3433418
CAS No.: 29123-55-5
M. Wt: 194.14 g/mol
InChI Key: VBUYCZFBVCCYFD-YVZJFKFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-keto-L-gluconic acid (CAS 29123-55-5), also known as 2-dehydro-L-gluconic acid, is a keto acid with the molecular formula C6H10O7 . It is a distinct compound from the closely related 2-keto-L-gulonic acid (2-KLG), which is the direct precursor for the industrial synthesis of Vitamin C . As such, this compound is of significant interest in the study of metabolic pathways and microbial fermentation processes relevant to ascorbic acid production. Researchers utilize this compound to investigate and elucidate the complex biochemical routes in bacteria such as Gluconobacter oxydans and other microorganisms involved in the multi-step conversion of sugars to valuable biochemicals . The study of such pathways is critical for metabolic engineering efforts aimed at developing more efficient one-step fermentation processes . This product is provided for research applications only. It is not intended for diagnostic or therapeutic use, and it is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUYCZFBVCCYFD-YVZJFKFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314241
Record name 2-keto-L-Gluconic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29123-55-5
Record name 2-keto-L-Gluconic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29123-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-keto-L-Gluconic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Chemical Properties of 2-keto-L-gluconic acid

Introduction: this compound (2-KGA or 2-KLG) is a crucial organic compound, primarily recognized as the key intermediate in the Reichstein process, the predominant industrial method for synthesizing L-ascorbic acid (Vitamin C).[1][2] Its chemical characteristics are of significant interest to professionals in biotechnology, pharmaceutical development, and metabolic engineering. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its core production pathways.

Chemical and Physical Properties

This compound is a keto acid, structurally characterized by a six-carbon backbone, a ketone group at the C2 position, and multiple hydroxyl groups, which contribute to its reactivity and solubility in water.[3] It is known to be a strong acid and is stable under standard conditions.[2][3]

General and Structural Information
PropertyValueReference(s)
IUPAC Name (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid[4][5]
Common Synonyms 2-Keto-L-gulonic acid, L-xylo-2-Hexulosonic acid, 2-oxo-L-gulonic acid[2][4][5]
CAS Registry Number 526-98-7[2][3][4]
Molecular Formula C₆H₁₀O₇[2][3][4]
Molecular Weight 194.14 g/mol [2][4][5]
SMILES O--INVALID-LINK----INVALID-LINK--CO">C@HC(C(O)=O)=O[3]
InChI Key VBUYCZFBVCCYFD-NUNKFHFFSA-N[3]
Physicochemical Data
PropertyValueReference(s)
Appearance Beige or off-white to pale beige crystalline powder.[5][6][7]
Melting Point 159-162 °C; 171 °C (with slight decomposition).[2][5][6]
Boiling Point 550.6 °C at 760 mmHg (Predicted).[5][6]
Density 1.757 g/cm³[6]
Water Solubility Moderately soluble in water.[2]
pKa (Strongest Acidic) 2.67 (Predicted).[8]
Optical Rotation [α]D¹⁸: -48° (c=1 in water).[2]

Spectroscopic and Chromatographic Data

The structural determination and quantification of this compound rely on various analytical techniques.

TechniqueDetailsReference(s)
¹³C NMR The ¹³C NMR spectrum is a key tool for structural elucidation.[9]
HPLC Widely used for separation and quantification in fermentation broths, often with UV detection at 210 nm.[2][10][11]
GC-MS Enables qualitative and quantitative analysis of trace amounts (nanogram levels).[10]
Spectrophotometry A method based on the change in UV absorbance at 244 nm upon alkali treatment of its conversion product, Vitamin C, is used for quantification.[12][13]

Key Experimental Protocols

Synthesis via Two-Stage Fermentation

A widely applied biotechnological method for producing 2-keto-L-gulonic acid involves a two-stage fermentation process, which is more cost-effective and environmentally friendly than purely chemical routes.[14][15]

Objective: To produce calcium 2-keto-L-gulonate from D-glucose.

Organisms:

  • Erwinia sp. (mutant strain) for the first stage.[14][15]

  • Corynebacterium sp. or Brevibacterium sp. (mutant strain) for the second stage.[14][15][16]

Methodology:

  • Stage 1: Conversion of D-Glucose to 2,5-diketo-D-gluconate (2,5-DKG)

    • Prepare a fermentation medium containing D-glucose, corn steep liquor, (NH₄)₂HPO₄, and CaCO₃.[15]

    • Inoculate the medium with a culture of the Erwinia sp. mutant.

    • Cultivate for approximately 26 hours. During this stage, D-glucose is oxidized to calcium 2,5-diketo-D-gluconate.[15]

    • The resulting broth, containing the microbial cells and product, is used directly in the next stage.[15]

  • Stage 2: Reduction of 2,5-DKG to 2-keto-L-gulonate (2-KLG)

    • Prepare a separate culture of the Corynebacterium sp. mutant in a medium containing D-glucose, corn steep liquor, NaNO₃, and KH₂PO₄ until maximum cell growth is achieved (approx. 16 hours).[15]

    • Add NaNO₃ to the Corynebacterium culture.

    • Feed the broth from Stage 1 (containing calcium 2,5-DKG) into the Corynebacterium culture over a period of about 50 hours.[15]

    • The Corynebacterium strain stereospecifically reduces the 2,5-DKG to calcium 2-keto-L-gulonate.[15]

    • The final product, calcium 2-keto-L-gulonate, remains stable in the final broth.[14][15]

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify 2-keto-L-gulonic acid in a complex matrix, such as a fermentation broth.[10][11]

Methodology:

  • Sample Preparation:

    • Obtain a sample from the fermentation broth.

    • Centrifuge or filter the sample to remove microbial cells and particulate matter.[17]

    • Dilute the supernatant with the mobile phase to a suitable concentration for analysis.

  • Chromatographic Conditions:

    • Column: Aminex anion exchange column (e.g., HPX-87H).[10]

    • Mobile Phase: Isocratic elution with a simple mobile phase such as dilute ammonium (B1175870) formate (B1220265) or potassium phosphate.[10]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection: UV detector set at 210 nm, where 2-KGA exhibits strong absorbance.[11]

  • Analysis:

    • Inject a known volume (e.g., 10 µL) of the prepared sample and standard solutions into the HPLC system.[11]

    • Record the peak area from the resulting chromatogram.

    • Construct a calibration curve using standard solutions of known concentrations.

    • Calculate the concentration of 2-keto-L-gulonic acid in the sample by comparing its peak area to the calibration curve.[11]

Purification using Anion-Exchange Chromatography

Objective: To remove acidic impurities from an aqueous solution of 2-keto-L-gulonic acid or its salt.[17]

Methodology:

  • Pre-treatment (Optional): The aqueous solution containing crude 2-KGA can be first passed through a strong acid cation-exchange resin to remove cations.[17]

  • Anion Exchange:

    • Pass the solution through a column packed with an anion-exchange resin.

    • Acidic impurities with a higher acidity than 2-KGA will be adsorbed onto the resin.[17]

    • 2-KGA, being a weaker acid in this context, will pass through the column.

  • Precipitation and Recovery:

    • Collect the processed solution (eluate) containing the purified 2-KGA.

    • Induce precipitation or crystallization of the 2-keto-L-gulonic acid or its salt from the solution.

    • This method yields a high-purity product with a high recovery rate.[17]

Visualization of Pathways and Workflows

Core Metabolic Pathway in Vitamin C Synthesis

The Reichstein process is a chemo-microbiological pathway where this compound serves as the final intermediate before the last chemical step to form L-ascorbic acid.

G cluster_bio Biotechnological Steps cluster_chem Chemical Step cluster_twostage Two-Stage Fermentation D_Glucose D-Glucose L_Sorbose L-Sorbose D_Glucose->L_Sorbose Microbial Oxidation KLG 2-keto-L-gulonic acid L_Sorbose->KLG Reichstein Process (Alternative Microbial Step) DKG 2,5-diketo-D-gluconate DKG->KLG Microbial Reduction (e.g., Corynebacterium sp.) Ascorbic_Acid L-Ascorbic Acid (Vitamin C) KLG->Ascorbic_Acid Lactonization (Acid/Base Catalyzed) TwoStageStart D-Glucose D_Glucose_2 D-Glucose DKG_2 2,5-diketo-D-gluconate D_Glucose_2->DKG_2 Microbial Oxidation (e.g., Erwinia sp.)

Caption: Metabolic pathway showing 2-keto-L-gulonic acid as a key intermediate.

Experimental Workflow for HPLC Quantification

This workflow outlines the sequential steps involved in determining the concentration of 2-keto-L-gulonic acid in a sample using HPLC.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Fermentation_Broth 1. Obtain Fermentation Broth Centrifugation 2. Centrifuge/Filter Fermentation_Broth->Centrifugation Supernatant 3. Collect Supernatant Centrifugation->Supernatant Dilution 4. Dilute with Mobile Phase Supernatant->Dilution Injection 5. Inject Sample into HPLC Dilution->Injection Separation 6. Anion-Exchange Separation Injection->Separation Detection 7. UV Detection at 210 nm Separation->Detection Chromatogram 8. Obtain Chromatogram Detection->Chromatogram Calibration 9. Compare to Standard Curve Chromatogram->Calibration Concentration 10. Calculate Concentration Calibration->Concentration

Caption: Workflow for the quantification of 2-keto-L-gulonic acid via HPLC.

References

The Microbial Biosynthesis of 2-Keto-L-Gulonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination of the Metabolic Pathways, Enzymology, and Production Strategies for a Key Precursor in Vitamin C Synthesis

Introduction

2-Keto-L-gulonic acid (2-KGA) is a pivotal intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C). While chemical methods for its production exist, microbial fermentation processes have gained prominence due to their efficiency and sustainability. This technical guide provides a comprehensive overview of the microbial biosynthesis of 2-KGA, with a focus on the underlying metabolic pathways, key enzymes, and regulatory mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the study and optimization of microbial production systems for valuable biochemicals.

Core Biosynthetic Pathways

The microbial production of 2-KGA is predominantly achieved through two main routes: the two-step fermentation process, which is the current industrial standard, and a single-step fermentation approach, often involving genetically engineered microorganisms.

The Two-Step Fermentation Process (Reichstein Process, Modified)

The most commercially prevalent method for 2-KGA production is a two-step fermentation process. This process typically involves two distinct microbial transformations:

  • Step 1: D-Sorbitol to L-Sorbose: Gluconobacter oxydans is widely employed to oxidize D-sorbitol to L-sorbose.[1] This initial step is highly efficient, with reported yields of L-sorbose reaching up to 279.7 g/L when 300 g/L of D-sorbitol is used in a fed-batch process.[2]

  • Step 2: L-Sorbose to 2-Keto-L-Gulonic Acid: The second, and more complex, step involves the conversion of L-sorbose to 2-KGA. This is typically carried out by a mixed culture of Ketogulonicigenium vulgare and a companion bacterium, most commonly Bacillus megaterium.[1][3] K. vulgare possesses the necessary enzymes for the conversion but exhibits poor growth and low 2-KGA production when cultured alone.[2] The companion bacterium provides essential growth factors that enhance the growth and metabolic activity of K. vulgare.[3]

The Sorbosone Pathway in Ketogulonicigenium vulgare

The conversion of L-sorbose to 2-KGA in K. vulgare proceeds via the "sorbosone pathway".[4] This pathway involves the sequential oxidation of L-sorbose. The key enzymes in this pathway are sorbose/sorbosone dehydrogenase (SSDH) and sorbosone dehydrogenase (SNDH). SSDH can catalyze the conversion of L-sorbose to L-sorbosone and also the direct conversion of L-sorbose to 2-KGA. SNDH is responsible for the oxidation of L-sorbosone to 2-KGA.

G Sorbosone Pathway for 2-KGA Biosynthesis LSorbose L-Sorbose LSorbosone L-Sorbosone LSorbose->LSorbosone Sorbose Dehydrogenase (SDH) / Sorbose/Sorbosone Dehydrogenase (SSDH) TwoKGA 2-Keto-L-Gulonic Acid LSorbosone->TwoKGA Sorbosone Dehydrogenase (SNDH) / Sorbose/Sorbosone Dehydrogenase (SSDH)

Figure 1: The Sorbosone Pathway in Ketogulonicigenium vulgare.

The 2,5-Diketo-D-Gluconic Acid (2,5-DKG) Pathway

An alternative biosynthetic route involves the conversion of D-glucose to 2,5-diketo-D-gluconic acid (2,5-DKG), which is then reduced to 2-KGA. This pathway has been explored in genetically engineered microorganisms. For instance, a process has been developed using a mixed culture of Erwinia sp. to produce 2,5-DKG from D-glucose, and a Corynebacterium sp. or Brevibacterium sp. to convert 2,5-DKG to 2-KGA.[5] The key enzyme in the final step is a 2,5-diketo-D-gluconic acid reductase.[6][7] Genetically modified Erwinia herbicola expressing this reductase has been shown to produce 2-KGA directly from glucose.[6][7]

G 2,5-DKG Pathway for 2-KGA Biosynthesis DGlucose D-Glucose TwoFiveDKG 2,5-Diketo-D-Gluconic Acid DGlucose->TwoFiveDKG Erwinia sp. TwoKGA 2-Keto-L-Gulonic Acid TwoFiveDKG->TwoKGA 2,5-Diketo-D-Gluconic Acid Reductase (e.g., from Corynebacterium sp.)

Figure 2: The 2,5-Diketo-D-Gluconic Acid Pathway.

Key Enzymes in 2-KGA Biosynthesis

The efficiency of 2-KGA production is critically dependent on the activity of the enzymes involved in the biosynthetic pathways.

Sorbose/Sorbosone Dehydrogenase (SSDH) and Sorbosone Dehydrogenase (SNDH)

In K. vulgare, a family of PQQ-dependent dehydrogenases is responsible for the conversion of L-sorbose to 2-KGA. At least five SSDHs and two SNDHs have been identified and characterized.[8] These enzymes exhibit different substrate specificities and catalytic efficiencies. For example, only SSDA1 and SSDA3 show high activity for the direct conversion of L-sorbose to 2-KGA.[8]

2,5-Diketo-D-Gluconic Acid Reductase

This NADPH-dependent aldo-keto reductase catalyzes the stereospecific reduction of 2,5-DKG to 2-KGA.[9] The gene for this enzyme has been cloned from Corynebacterium and expressed in other microorganisms to create novel production strains.[6][7]

Regulation of 2-KGA Biosynthesis

The production of 2-KGA is tightly regulated, particularly in the industrially relevant co-culture system of K. vulgare and B. megaterium.

Symbiotic Relationship in Mixed Cultures

The interaction between K. vulgare and its companion bacterium is a prime example of metabolic symbiosis. K. vulgare has metabolic deficiencies and requires certain nutrients for growth and efficient 2-KGA production that it cannot synthesize itself. B. megaterium provides these essential compounds, which can include amino acids and other growth factors.[3] The sporulation of B. megaterium appears to be a crucial event, as it is linked to the release of these promoting factors.[3] This symbiotic relationship enhances the growth of K. vulgare and the activity of its sorbose dehydrogenase, leading to higher 2-KGA yields.[3]

G Symbiotic Regulation of 2-KGA Production BM Bacillus megaterium Sporulation Sporulation BM->Sporulation KV Ketogulonicigenium vulgare Growth Enhanced Growth KV->Growth SDH_Activity Increased Sorbose Dehydrogenase Activity KV->SDH_Activity Nutrients Essential Nutrients (e.g., amino acids, growth factors) Nutrients->KV Uptake by Sporulation->Nutrients Release of TwoKGA Increased 2-KGA Production Growth->TwoKGA SDH_Activity->TwoKGA

Figure 3: The symbiotic relationship between B. megaterium and K. vulgare.

Transcriptional Regulation

In some microorganisms, the biosynthesis of 2-KGA is also subject to transcriptional regulation. For instance, in Pseudomonas plecoglossicida, the metabolism of 2-ketogluconate is regulated by the transcriptional regulator PtxS, which can bind to the promoter region of the kgu operon involved in 2KGA utilization.[10] 2KGA can act as an effector molecule, binding to PtxS and causing it to dissociate from the DNA, thereby de-repressing the transcription of the operon.[10]

Quantitative Data on 2-KGA Production

The following tables summarize key quantitative data from various studies on 2-KGA production, providing a comparative overview of different microbial systems and fermentation strategies.

Table 1: 2-KGA Production in Various Microorganisms

Microorganism(s)SubstrateFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference(s)
Gluconobacter melanogenus V13L-SorboseBatch~60--[4][11]
Gluconobacter melanogenus Z84D-SorbitolBatch~60--[4][11]
K. vulgare & B. megaterium (DSM 4027)L-SorboseBatch25--[12]
Pseudomonas plecoglossicida JUIM01GlucoseTwo-stage semi-continuous2150.9888.95[13]
Genetically Modified Erwinia herbicolaD-GlucoseBatch1--[6][7]
Metabolically Engineered Gluconobacter japonicusGlucoseIntermittent fed-batch235.30.911 (g/g glucose)2.99[6][14]
Pseudomonas plecoglossicida JUIM01GlucoseFed-batch205.670.9536.86[1][15]
Immobilized Pseudomonas plecoglossicidaGlucoseBatch172.51.063.59[16]

Table 2: Enzyme Kinetic Properties for 2-KGA Biosynthesis

EnzymeMicroorganismSubstrateKm (mM)Reference(s)
L-Sorbose DehydrogenaseKetogulonicigenium vulgare Y25L-Sorbose21.9
L-Sorbose DehydrogenaseKetogulonicigenium vulgare Y251-Propanol0.13

Experimental Protocols

Detailed and reproducible experimental protocols are essential for research in this field. The following sections provide methodologies for key experiments cited in the literature.

HPLC Analysis of 2-Keto-L-Gulonic Acid

Objective: To quantify the concentration of 2-KGA in fermentation broth.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Aminex HPX-87H column or equivalent

  • Mobile phase: 5 mM H₂SO₄

  • 2-KGA standard

  • Syringe filters (0.22 µm or 0.45 µm)

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Collect a sample of the fermentation broth.

    • Centrifuge the sample to pellet cells and other solids.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.[3]

    • Dilute the filtered sample with the mobile phase to a concentration within the linear range of the standard curve.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87H[5]

    • Mobile Phase: 5 mM H₂SO₄[5]

    • Flow Rate: 0.5 mL/min[5]

    • Column Temperature: 35°C[5]

    • Detection Wavelength: 210 nm[17]

  • Analysis:

    • Inject a known volume of the prepared sample into the HPLC system.

    • Record the chromatogram and identify the 2-KGA peak based on its retention time compared to the 2-KGA standard.

    • Quantify the concentration of 2-KGA by comparing the peak area to a standard curve generated from known concentrations of the 2-KGA standard.

G HPLC Analysis Workflow for 2-KGA Start Fermentation Broth Sample Centrifuge Centrifugation Start->Centrifuge Filter Filtration (0.22/0.45 µm) Centrifuge->Filter Dilute Dilution with Mobile Phase Filter->Dilute Inject HPLC Injection Dilute->Inject Separate Chromatographic Separation (Aminex HPX-87H) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantification via Standard Curve Detect->Quantify

Figure 4: A generalized workflow for the HPLC analysis of 2-KGA.

Sorbose Dehydrogenase Activity Assay

Objective: To determine the activity of sorbose dehydrogenase in cell extracts.

Materials:

  • Spectrophotometer

  • Cuvettes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • L-Sorbose solution

  • Phenazine methosulfate (PMS) solution

  • 2,6-dichlorophenolindophenol (DCIP) solution

  • Cell extract containing sorbose dehydrogenase

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing the reaction buffer, PMS, and DCIP.

  • Enzyme Addition:

    • Add a specific volume of the cell extract to the reaction mixture.

  • Initiation of Reaction:

    • Start the reaction by adding the L-sorbose solution.

  • Measurement:

    • Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCIP reduction is proportional to the enzyme activity.

  • Calculation:

    • Calculate the enzyme activity based on the molar extinction coefficient of DCIP. One unit of activity is typically defined as the amount of enzyme that reduces 1 µmol of DCIP per minute under the specified conditions.

Fed-Batch Fermentation for 2-KGA Production

Objective: To achieve high-titer production of 2-KGA using a fed-batch fermentation strategy.

Materials:

  • Bioreactor (e.g., 3 L or 15 L) with temperature, pH, and dissolved oxygen (DO) control

  • Seed culture of the production strain (e.g., metabolically engineered Gluconobacter japonicus)

  • Initial fermentation medium

  • Feeding medium with a concentrated carbon source (e.g., glucose)

  • Base solution for pH control (e.g., NaOH)

Procedure:

  • Inoculation:

    • Inoculate the bioreactor containing the initial fermentation medium with a seed culture of the production strain.

  • Batch Phase:

    • Run the fermentation in batch mode until the initial carbon source is nearly depleted. Maintain optimal temperature, pH, and aeration.

  • Fed-Batch Phase:

    • Once the initial carbon source is consumed, initiate the feeding of the concentrated carbon source solution. The feeding rate can be controlled to maintain a low and stable concentration of the carbon source in the bioreactor.

  • Monitoring:

    • Regularly monitor cell growth (e.g., by measuring optical density at 600 nm), substrate consumption, and 2-KGA production (using HPLC).

  • Harvest:

    • Continue the fed-batch cultivation until the desired 2-KGA titer is reached or production ceases.

Conclusion

The microbial biosynthesis of 2-keto-L-gulonic acid is a well-established and continuously evolving field. The traditional two-step fermentation process, relying on the symbiotic relationship between Ketogulonicigenium vulgare and a companion bacterium, remains the industrial mainstay. However, advances in metabolic engineering and synthetic biology are paving the way for more efficient single-step fermentation processes using genetically modified microorganisms. A thorough understanding of the underlying biosynthetic pathways, the kinetics of the key enzymes, and the complex regulatory networks is crucial for the rational design of improved production strains and the optimization of fermentation processes. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working towards enhancing the microbial production of this important precursor to Vitamin C.

References

The Enigmatic Presence of 2-keto-L-gulonic Acid in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Natural Occurrence, Metabolic Pathways, and Analytical Methodologies for 2-keto-L-gulonic acid (2-KGA) in the Plant Kingdom.

Introduction

2-keto-L-gulonic acid (2-KGA), a pivotal intermediate in the industrial synthesis of Vitamin C (L-ascorbic acid, AsA), has a discrete yet significant natural presence within the plant kingdom. While extensively documented in microbial fermentation, its endogenous roles in plants are an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of 2-KGA in plants, focusing on its metabolic origins, reported concentrations, and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of ascorbate (B8700270) metabolism and its derivatives in plant physiology and biochemistry.

Natural Occurrence and Metabolic Pathways

In plants, 2-KGA is not a primary biosynthetic product but rather a key intermediate in the catabolism of L-ascorbic acid. The degradation of AsA is a crucial process for maintaining redox homeostasis and potentially for generating signaling molecules.[1][2][3]

The primary pathway leading to the formation of 2-KGA in plants is through the oxidation of L-ascorbic acid. This process begins with the formation of dehydroascorbic acid (DHA), which is then hydrolyzed to 2,3-diketo-L-gulonate. While the precise enzymatic steps are still under investigation, 2,3-diketo-L-gulonate is further metabolized to yield 2-KGA.

In specific plant species, such as grapevine (Vitis vinifera), 2-KGA serves as a precursor for the biosynthesis of tartaric acid, a major organic acid in grapes that significantly influences the taste and quality of wine.[4] The conversion of 2-KGA to L-idonic acid, catalyzed by the enzyme 2-keto-L-gulonate reductase (2-KGR), is a critical step in this pathway.

dot

Ascorbate_Degradation_Pathway L_Ascorbic_Acid L-Ascorbic Acid Dehydroascorbic_Acid Dehydroascorbic Acid L_Ascorbic_Acid->Dehydroascorbic_Acid Oxidation Diketo_L_Gulonate 2,3-Diketo-L-gulonate Dehydroascorbic_Acid->Diketo_L_Gulonate Hydrolysis Two_KGA 2-keto-L-gulonic Acid Diketo_L_Gulonate->Two_KGA Metabolism L_Idonic_Acid L-Idonic Acid Two_KGA->L_Idonic_Acid Reduction (2-KGR) Tartaric_Acid Tartaric Acid L_Idonic_Acid->Tartaric_Acid Further Metabolism (in some plants like grapes)

Figure 1: Simplified pathway of L-ascorbic acid degradation to 2-keto-L-gulonic acid.

Quantitative Data on Endogenous 2-KGA in Plants

Comprehensive quantitative data on the endogenous levels of 2-KGA across a wide variety of plant species are currently limited in the scientific literature. Most research has focused on the effects of exogenous application of 2-KGA rather than quantifying its natural concentrations. However, some data is available, particularly in the context of tartaric acid biosynthesis in grapes.

Plant SpeciesTissueDevelopmental StageConcentrationReference
Vitis viniferaBerriesEarly DevelopmentTrace amounts detected[4]
Vitis viniferaBerriesVeraisonLevels increase[5]
Vitis viniferaBerriesRipeningLevels decrease as it's converted to tartaric acid[6]

Note: The concentrations are often reported in relative terms or as trace amounts, highlighting the need for more sensitive and quantitative studies.

Experimental Protocols

The accurate detection and quantification of 2-KGA in complex plant matrices require robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common techniques employed.

Sample Preparation: Extraction of Polar Metabolites from Plant Tissues

This protocol is a general guideline and may require optimization depending on the plant species and tissue type.[7][8]

Materials:

  • Fresh plant tissue (e.g., leaves, fruits)

  • Liquid nitrogen

  • Mortar and pestle or a cryogenic grinder

  • Extraction Solvent: 80% Methanol (B129727) (HPLC or LC-MS grade) in water, pre-chilled to -20°C

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of reaching >13,000 x g at 4°C

  • Syringe filters (0.22 µm)

Procedure:

  • Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Weigh approximately 100 mg of the frozen powder into a pre-chilled 2 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled 80% methanol to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture at 4°C for 20 minutes with occasional vortexing to facilitate extraction.

  • Centrifuge the tubes at 13,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the polar metabolites including 2-KGA.

  • For cleaner samples, especially for LC-MS/MS analysis, a second centrifugation step of the supernatant under the same conditions is recommended.

  • Filter the final supernatant through a 0.22 µm syringe filter into an HPLC or LC-MS vial.

  • Store the extracts at -80°C until analysis.

dot

Extraction_Workflow Start Fresh Plant Tissue Freeze Flash-freeze in Liquid Nitrogen Start->Freeze Grind Grind to a Fine Powder Freeze->Grind Extract Extract with 80% Methanol Grind->Extract Centrifuge1 Centrifuge (13,000 x g, 15 min, 4°C) Extract->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant Filter Filter (0.22 µm) Collect_Supernatant->Filter Analysis HPLC or LC-MS/MS Analysis Filter->Analysis

Figure 2: General workflow for the extraction of 2-KGA from plant tissues.

HPLC-UV Method for 2-KGA Quantification

This method is suitable for the quantification of 2-KGA in samples where its concentration is relatively high and the matrix is not overly complex.

Instrumentation:

  • HPLC system with a UV detector

  • Anion-exchange column (e.g., Aminex HPX-87H) or a suitable polar-modified C18 column

Chromatographic Conditions (Example):

  • Mobile Phase: 5 mM Sulfuric Acid in water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a series of standard solutions of 2-KGA in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared plant extracts.

  • Identify the 2-KGA peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of 2-KGA in the sample using the calibration curve.

LC-MS/MS Method for 2-KGA Quantification

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for detecting low endogenous concentrations of 2-KGA in complex plant matrices.

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column or a suitable reversed-phase column for polar analytes.

Chromatographic Conditions (Example for HILIC):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous phase to elute polar compounds.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 193.0

    • Product Ions (Q3): Specific fragment ions of 2-KGA would need to be determined by direct infusion of a standard. Common fragments might result from the loss of water (m/z 175.0) or carboxyl group (m/z 149.0).

  • Collision Energy and other MS parameters: These need to be optimized for the specific instrument and compound.

Procedure:

  • Optimize the MS parameters by infusing a standard solution of 2-KGA.

  • Develop a chromatographic method that provides good peak shape and separation from other isomers.

  • Prepare a calibration curve using standard solutions of 2-KGA spiked into a representative blank plant matrix to account for matrix effects.

  • Analyze the prepared plant extracts using the optimized LC-MS/MS method.

  • Quantify 2-KGA based on the peak area of the specific MRM transition and the matrix-matched calibration curve.

Signaling Pathways and Crosstalk

The direct role of endogenous 2-KGA as a signaling molecule in plants is not yet well-established. However, as a product of ascorbate degradation, its levels are intrinsically linked to the plant's redox status, which is a critical component of various signaling cascades, particularly in response to stress.[1][9][10]

The degradation of ascorbic acid can influence plant hormone signaling pathways. For instance, ascorbate is a cofactor for enzymes involved in the biosynthesis of hormones like abscisic acid and gibberellins, and in the catabolism of auxins.[11] Therefore, fluctuations in ascorbate catabolism, and consequently in 2-KGA levels, could indirectly modulate these hormonal pathways.

Exogenous application of 2-KGA has been shown to enhance plant tolerance to abiotic stresses such as salinity and cold. This is often attributed to the subsequent increase in endogenous L-ascorbic acid levels, which bolsters the plant's antioxidant capacity.[12] This suggests a feedback mechanism or a direct metabolic conversion that influences the overall ascorbate pool and related stress responses.

dot

Signaling_Crosstalk cluster_Ascorbate_Metabolism Ascorbate Metabolism cluster_Signaling Cellular Responses L_Ascorbic_Acid L-Ascorbic Acid Two_KGA 2-keto-L-gulonic Acid L_Ascorbic_Acid->Two_KGA Degradation Redox_Homeostasis Redox Homeostasis L_Ascorbic_Acid->Redox_Homeostasis Maintains Hormone_Signaling Hormone Signaling (ABA, GA, Auxin) L_Ascorbic_Acid->Hormone_Signaling Cofactor for Biosynthesis/Catabolism Two_KGA->L_Ascorbic_Acid Potential Feedback/ Conversion Stress_Response Stress Response (e.g., Salinity, Cold) Two_KGA->Stress_Response Influences (indirectly) Redox_Homeostasis->Stress_Response Modulates Hormone_Signaling->Stress_Response Regulates

Figure 3: Potential interplay of 2-KGA with plant signaling pathways.

Conclusion and Future Directions

The natural occurrence of 2-keto-L-gulonic acid in plants is an intriguing aspect of ascorbate metabolism that warrants further investigation. While its role as a degradation product of vitamin C and a precursor to tartaric acid in certain species is established, many questions remain. Future research should focus on:

  • Comprehensive Quantification: Utilizing sensitive LC-MS/MS methods to generate a broader quantitative dataset of endogenous 2-KGA levels across a diverse range of plant species and tissues under various physiological and stress conditions.

  • Enzymatic Characterization: Identifying and characterizing the enzymes responsible for the conversion of 2,3-diketo-L-gulonate to 2-KGA in plants.

  • Signaling Roles: Investigating the potential direct signaling roles of 2-KGA and other ascorbate catabolites in plant development and stress responses.

  • Metabolic Engineering: Exploring the possibility of manipulating 2-KGA levels to enhance stress tolerance or modify the organic acid profile in crops.

This technical guide provides a foundation for researchers embarking on the study of 2-KGA in plants. The provided methodologies and current understanding of its metabolic context will be invaluable for unraveling the full significance of this enigmatic molecule in plant biology.

References

The Cornerstone of Vitamin C: A Technical Guide to the Discovery and Significance of 2-keto-L-gulonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-keto-L-gulonic acid (2-KGA), a pivotal intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C). We delve into the historical context of its discovery, inextricably linked to the pioneering work of Tadeusz Reichstein, and elucidate its profound impact on the large-scale production of this essential vitamin. This document details the classic Reichstein process and modern biotechnological production routes, presenting quantitative data in structured tables for comparative analysis. Furthermore, it provides detailed experimental methodologies for key synthetic and fermentation steps and utilizes Graphviz diagrams to visualize the complex chemical and biological pathways, offering a valuable resource for professionals in biotechnology and drug development.

Discovery and Historical Significance

The story of 2-keto-L-gulonic acid is fundamentally intertwined with the quest to conquer scurvy, a devastating disease caused by Vitamin C deficiency. In the early 20th century, Hungarian biochemist Albert Szent-Györgyi first isolated "hexuronic acid" from natural sources, later identified as Vitamin C. This breakthrough laid the groundwork for its chemical synthesis.

The historical significance of 2-KGA was cemented in 1933 when Polish-Swiss chemist Tadeusz Reichstein and his colleagues developed the first commercially viable method for synthesizing Vitamin C. This multi-step pathway, now famously known as the Reichstein process , ingeniously combines chemical synthesis with a crucial microbial fermentation step. At the heart of this process lies 2-keto-L-gulonic acid, the direct precursor to L-ascorbic acid. The Reichstein process revolutionized Vitamin C production, making this vital nutrient widely and affordably available, and it remains a cornerstone of industrial synthesis today.[1][2]

Production Methodologies for 2-keto-L-gulonic Acid

The industrial production of 2-KGA has evolved from the original Reichstein process to more efficient and sustainable biotechnological methods. This section provides a detailed examination of these key production routes.

The Reichstein Process

The Reichstein process is a chemo-microbial pathway that begins with D-glucose. It involves a series of chemical transformations and a key stereospecific microbial oxidation step.

dot

Reichstein_Process D_Glucose D-Glucose D_Sorbitol D-Sorbitol D_Glucose->D_Sorbitol Hydrogenation (Ni catalyst, high T/P) L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose Microbial Oxidation (Acetobacter sp.) Diacetone_L_Sorbose Diacetone-L-Sorbose L_Sorbose->Diacetone_L_Sorbose Acetal Protection (Acetone, Acid) Diacetone_2KGA Diacetone-2-KGA Diacetone_L_Sorbose->Diacetone_2KGA Oxidation (KMnO4 or other) Two_KGA 2-keto-L-gulonic acid (2-KGA) Diacetone_2KGA->Two_KGA Acid Hydrolysis (Deprotection) Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Two_KGA->Ascorbic_Acid Lactonization (Heating/Acid)

Caption: The Reichstein process for Vitamin C synthesis.

Step 1: Hydrogenation of D-Glucose to D-Sorbitol

  • Reaction: D-glucose is catalytically hydrogenated to D-sorbitol.

  • Catalyst: Nickel catalyst.

  • Conditions: High temperature and high pressure.[1]

Step 2: Microbial Oxidation of D-Sorbitol to L-Sorbose

  • Microorganism: Acetobacter species (e.g., Acetobacter suboxydans).

  • Reaction: The primary alcohol group at the C-5 position of D-sorbitol is selectively and stereospecifically oxidized to a ketone, yielding L-sorbose.

  • Conditions: pH 4-6, 30°C.[1]

Step 3: Acetal Protection of L-Sorbose

  • Reaction: The four hydroxyl groups of L-sorbose are protected by forming a diacetal.

  • Reagents: Acetone and an acid catalyst (e.g., sulfuric acid).

  • Product: 2,3:4,6-Diisopropylidene-α-L-sorbose (Diacetone-L-sorbose).

Step 4: Oxidation to Diacetone-2-keto-L-gulonic Acid

  • Reaction: The unprotected primary alcohol group at C-1 of diacetone-L-sorbose is oxidized to a carboxylic acid.

  • Oxidizing Agent: Historically, potassium permanganate (B83412) (KMnO₄) was used.[1] Modern industrial processes often use sodium hypochlorite (B82951) in the presence of a nickel chloride catalyst.

  • Procedure with Sodium Hypochlorite:

    • An aqueous solution of diacetone-L-sorbose and a nickel chloride catalyst are introduced into a reactor.

    • An aqueous solution of sodium hypochlorite is added while maintaining the reaction under reduced pressure and a temperature of 50-60°C.

    • The reaction proceeds with the distillation of the solvent.

  • Product: Diacetone-2-keto-L-gulonic acid.

Step 5: Acid Hydrolysis (Deprotection)

  • Reaction: The diacetone protecting groups are removed by acid hydrolysis.

  • Procedure: Diacetone-2-keto-L-gulonic acid is heated in distilled water.

  • Product: 2-keto-L-gulonic acid, which can be isolated by crystallization.

Step 6: Lactonization to L-Ascorbic Acid

  • Reaction: 2-keto-L-gulonic acid undergoes enolization and intramolecular esterification (lactonization) to form L-ascorbic acid.

  • Procedure:

    • Method A (Aqueous): Heating 2-keto-L-gulonic acid in water at 100°C.

    • Method B (Anhydrous): A slurry of 2-keto-L-gulonic acid in an organic solvent (e.g., toluene) is treated with a substantially anhydrous acid catalyst (e.g., hydrogen chloride gas). This method can lead to higher yields and shorter reaction times.

Two-Stage Fermentation Process

To circumvent the use of harsh chemicals and multiple protection/deprotection steps, modern industrial production heavily relies on biotechnological routes. A prominent method is the two-stage fermentation process, which directly converts D-glucose to 2-KGA.

dot

Two_Stage_Fermentation cluster_0 Stage 1 cluster_1 Stage 2 D_Glucose D-Glucose DKG_2_5 2,5-diketo-D-gluconate (2,5-DKG) D_Glucose->DKG_2_5 Oxidative Fermentation (Erwinia sp.) Two_KGA 2-keto-L-gulonic acid (2-KGA) DKG_2_5->Two_KGA Reductive Fermentation (Corynebacterium sp.)

Caption: Two-stage fermentation process for 2-KGA production.

Stage 1: D-Glucose to 2,5-diketo-D-gluconate (2,5-DKG)

  • Microorganism: A mutant strain of Erwinia sp.

  • Medium: Contains D-glucose, corn steep liquor, (NH₄)₂HPO₄, and CaCO₃.

  • Procedure:

    • Inoculate the production medium with a seed culture of the Erwinia strain.

    • Cultivate for approximately 26 hours. The broth is then used directly in the next stage.

Stage 2: 2,5-DKG to 2-keto-L-gulonic Acid (2-KGA)

  • Microorganism: A mutant strain of Corynebacterium sp.

  • Medium: Contains D-glucose (as a hydrogen donor), corn steep liquor, NaNO₃, KH₂PO₄, and trace elements.

  • Procedure:

    • Grow the Corynebacterium strain to maximum cell density (approximately 16 hours).

    • Add NaNO₃ to the culture.

    • Feed the 2,5-DKG broth from Stage 1 into the Corynebacterium culture over a period of about 50 hours.

    • The 2-KGA is produced and accumulates in the fermentation broth.

  • Downstream Processing: The 2-KGA can be isolated from the broth and purified, often through crystallization of its calcium salt.

One-Step Fermentation Process (Direct Glucose to 2-KGA)

A significant advancement in biotechnology has been the development of a one-step fermentation process using a single, genetically engineered microorganism. This approach streamlines production by combining the metabolic pathways for 2,5-DKG production and its subsequent reduction to 2-KGA into one organism.

dot

One_Step_Fermentation cluster_0 Recombinant Erwinia herbicola D_Glucose D-Glucose DKG_2_5 2,5-diketo-D-gluconate (2,5-DKG) D_Glucose->DKG_2_5 Native Pathway Two_KGA 2-keto-L-gulonic acid (2-KGA) D_Glucose->Two_KGA One-Step Fermentation DKG_2_5->Two_KGA Engineered Pathway (2,5-DKG Reductase)

Caption: One-step fermentation using recombinant Erwinia herbicola.

  • Microorganism: Erwinia herbicola genetically engineered to express the gene for 2,5-diketo-D-gluconic acid reductase from a Corynebacterium species.

  • Mechanism: E. herbicola naturally produces 2,5-DKG from glucose. The introduced reductase gene provides the enzymatic machinery to stereoselectively reduce the intracellularly produced 2,5-DKG to 2-KGA.

  • Procedure:

    • A culture of the recombinant E. herbicola is grown in a fermentation medium containing glucose.

    • The microorganism consumes the glucose, producing 2,5-DKG which is then immediately converted to 2-KGA.

    • The 2-KGA is secreted into the culture medium and can be recovered and purified.

Quantitative Data on 2-KGA Production

The efficiency of 2-KGA production varies significantly between the different methodologies. The following tables summarize key quantitative data for comparison.

Table 1: Comparison of 2-KGA Production Methods

ParameterReichstein ProcessTwo-Stage FermentationOne-Step Fermentation (Recombinant E. herbicola)
Starting Material D-GlucoseD-GlucoseD-Glucose
Overall Yield ~60%84.6% (from glucose)49.4% (from glucose)
Key Advantage Established, robust processHigh yield, avoids harsh chemicalsSimplified process, fewer steps
Key Disadvantage Multi-step, uses harsh chemicalsRequires two separate fermentationsLower reported yield in initial studies

Table 2: Quantitative Data for Two-Stage Fermentation

StageProductConcentrationYieldFermentation Time
Stage 1 (Erwinia sp.) Calcium 2,5-diketo-D-gluconate328.6 mg/mL94.5% (from glucose)26 hours
Stage 2 (Corynebacterium sp.) Calcium 2-keto-L-gulonate106.3 mg/mL84.6% (overall from glucose)~66 hours (total)

Conclusion

The discovery of 2-keto-L-gulonic acid as a key intermediate in the Reichstein process was a landmark achievement that enabled the industrial-scale production of Vitamin C, having a profound impact on public health. While the classic Reichstein process remains historically significant and is still in use, the field has seen a notable shift towards more sustainable and efficient biotechnological methods. The two-stage and one-step fermentation processes represent significant advancements, reducing the reliance on hazardous chemicals and streamlining production. For researchers and professionals in drug development and biotechnology, a thorough understanding of these diverse production methodologies, their underlying principles, and their comparative efficiencies is crucial for the continued optimization of Vitamin C synthesis and the development of novel bioprocesses for other valuable chemical compounds.

References

The Central Role of 2-Keto-L-Gulonic Acid in Vitamin C Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid, or vitamin C, is an essential nutrient for human health, with a significant role in a multitude of physiological processes. Its industrial production is a multi-billion dollar industry, supplying the pharmaceutical, food and beverage, and cosmetic sectors. At the core of the most prevalent and economically important synthesis routes for vitamin C lies a pivotal intermediate: 2-keto-L-gulonic acid (2-KGA). This technical guide provides an in-depth exploration of the role of 2-KGA in vitamin C synthesis, covering the foundational Reichstein process, modern biotechnological methods, and the fundamental biochemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core chemistry and biotechnology of ascorbic acid production.

The Chemical Transformation: 2-Keto-L-Gulonic Acid to L-Ascorbic Acid

2-Keto-L-gulonic acid is the immediate precursor to L-ascorbic acid. The final, critical step in the industrial synthesis of vitamin C is the conversion of 2-KGA through enolization and subsequent lactonization. This ring-closing reaction is typically induced by heating 2-KGA in water or through esterification followed by treatment with a base and subsequent acidification.[1][2] The molecular structure of 2-KGA provides the essential carbon backbone and stereochemistry required for the formation of L-ascorbic acid. The conversion process results in the formation of a gamma-lactone ring, a defining structural feature of vitamin C.

Historical Context: The Reichstein Process

Developed in the 1930s by Nobel laureate Tadeusz Reichstein and his colleagues, the Reichstein process is a chemo-microbial method that has long been the cornerstone of industrial vitamin C production. This process commences with D-glucose and proceeds through a series of chemical and microbial transformations to yield L-ascorbic acid, with 2-KGA as the key intermediate.

The primary stages of the Reichstein process are as follows:

  • Hydrogenation of D-glucose to D-sorbitol: This is an organic reaction catalyzed by nickel under high temperature and pressure.

  • Microbial oxidation of D-sorbitol to L-sorbose: This step is carried out by the bacterium Acetobacter at a controlled pH and temperature.

  • Acetal (B89532) formation: The four hydroxyl groups of L-sorbose are protected by forming an acetal with acetone (B3395972) in the presence of an acid.

  • Oxidation to 2-Keto-L-gulonic acid: The protected sorbose is oxidized with potassium permanganate, which upon heating with water, yields 2-KGA.

  • Lactonization to L-ascorbic acid: The final step involves the ring-closing of 2-KGA to form L-ascorbic acid with the removal of water.

Reichstein_Process D_Glucose D-Glucose D_Sorbitol D-Sorbitol D_Glucose->D_Sorbitol Ni, H₂, High T/P L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose Acetobacter sp. Diacetone_L_Sorbose Diacetone-L-Sorbose L_Sorbose->Diacetone_L_Sorbose Acetone, Acid _2_KGA 2-Keto-L-gulonic Acid Diacetone_L_Sorbose->_2_KGA KMnO₄, then H₂O, heat L_Ascorbic_Acid L-Ascorbic Acid _2_KGA->L_Ascorbic_Acid Acid/Heat (Lactonization)

Modern Biotechnological Production of 2-Keto-L-Gulonic Acid

While the Reichstein process was revolutionary, its reliance on chemical steps has environmental and cost implications. Modern industrial production, particularly in China, has largely shifted to a more sustainable and cost-effective "two-step fermentation" process. This method utilizes microbial systems to convert D-glucose to 2-KGA, which is then chemically converted to L-ascorbic acid.

Two-Step Fermentation Process

This process is characterized by two distinct microbial fermentation stages:

  • First Step: D-glucose is hydrogenated to D-sorbitol, which is then fermented by Gluconobacter oxydans to produce L-sorbose.

  • Second Step: L-sorbose is converted to 2-KGA by a mixed culture of Ketogulonicigenium vulgare and a companion bacterium, most commonly Bacillus megaterium. K. vulgare possesses the enzymatic machinery for this conversion but exhibits poor growth in monoculture. B. megaterium acts as a "helper" strain, providing essential growth factors that enhance the proliferation and metabolic activity of K. vulgare, thereby significantly increasing the yield of 2-KGA.

Two_Step_Fermentation cluster_step1 Step 1: L-Sorbose Production cluster_step2 Step 2: 2-KGA Production cluster_final_conversion Final Chemical Conversion D_Sorbitol D-Sorbitol L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose Gluconobacter oxydans L_Sorbose_ref L-Sorbose _2_KGA 2-Keto-L-gulonic Acid L_Ascorbic_Acid L-Ascorbic Acid _2_KGA->L_Ascorbic_Acid Lactonization L_Sorbose_ref->_2_KGA K. vulgare + B. megaterium

Symbiotic Relationship in 2-KGA Production

The interaction between K. vulgare and B. megaterium is a prime example of synergistic symbiosis in industrial microbiology. B. megaterium does not produce 2-KGA itself but secretes essential nutrients, such as amino acids and vitamins, into the fermentation broth, which are then utilized by K. vulgare. This co-culture system significantly enhances the yield and efficiency of 2-KGA production compared to monocultures of K. vulgare.

Symbiotic_Relationship B_megaterium Bacillus megaterium K_vulgare Ketogulonicigenium vulgare B_megaterium->K_vulgare Growth Factors, Amino Acids _2_KGA 2-Keto-L-gulonic Acid K_vulgare->_2_KGA Biotransformation L_Sorbose L-Sorbose L_Sorbose->K_vulgare

Alternative Biotechnological Routes

Research into more streamlined and efficient methods has led to the development of alternative pathways for 2-KGA production. One such pathway involves the direct conversion of D-glucose to 2,5-diketo-D-gluconic acid (2,5-DKG) by microorganisms like Erwinia species. The 2,5-DKG is then stereoselectively reduced to 2-KGA by another microorganism, such as Corynebacterium species, which expresses the enzyme 2,5-diketo-D-gluconic acid reductase. This two-stage fermentation from glucose offers a more direct route to the key precursor.

Alternative_Pathway D_Glucose D-Glucose _2_5_DKG 2,5-Diketo-D-gluconic Acid D_Glucose->_2_5_DKG Erwinia sp. _2_KGA 2-Keto-L-gulonic Acid _2_5_DKG->_2_KGA Corynebacterium sp. (2,5-DKG Reductase) L_Ascorbic_Acid L-Ascorbic Acid _2_KGA->L_Ascorbic_Acid Lactonization

Data Presentation: Quantitative Comparison of 2-KGA Production

The following tables summarize key quantitative data from various studies on the production of 2-KGA and its precursors, providing a comparative overview of different methodologies.

Microorganism(s) Substrate Process Yield (g/L) Productivity (g/L/h)
Ketogulonicigenium vulgare & Bacillus megateriumL-SorboseCo-culture Fermentation92.91 ± 1.022.19 ± 0.19
Ketogulonicigenium vulgare DSM 4025L-SorboseContinuous Fermentation112.23.90 - 4.80
Erwinia sp. (mutant)D-GlucoseTwo-Stage Fermentation (to 2,5-DKG)328.6 (as Ca-2,5-DKG)-
Corynebacterium sp. (mutant)2,5-DKGTwo-Stage Fermentation (to 2-KGA)106.3 (as Ca-2-KGA)-
Enzyme Source Organism Substrate K_m_ (mM) Turnover Number (min⁻¹)
2,5-Diketo-D-gluconate reductaseCorynebacterium sp.2,5-Diketo-D-gluconate26500
2,5-Diketo-D-gluconate reductaseCorynebacterium sp.NADPH0.01500

Experimental Protocols

Microbial Production of 2-Keto-L-Gulonic Acid via Co-culture Fermentation

This protocol outlines the general procedure for the production of 2-KGA from L-sorbose using a co-culture of Ketogulonicigenium vulgare and Bacillus megaterium.

a. Media Preparation:

  • Seed Medium (for both strains): L-sorbose (20 g/L), corn steep liquor (15 g/L), urea (B33335) (2 g/L), KH₂PO₄ (1 g/L), MgSO₄·7H₂O (0.2 g/L). Adjust pH to 6.8-7.0.

  • Fermentation Medium: L-sorbose (80-100 g/L), corn steep liquor (30 g/L), urea (3 g/L), KH₂PO₄ (1.5 g/L), MgSO₄·7H₂O (0.5 g/L), CaCO₃ (2 g/L). Adjust pH to 7.0.

b. Inoculum Preparation:

  • Inoculate K. vulgare and B. megaterium into separate flasks containing the seed medium.

  • Incubate at 30°C on a rotary shaker at 200 rpm for 24-48 hours.

c. Fermentation:

  • Inoculate the fermentation medium with the seed cultures of K. vulgare and B. megaterium at a ratio of approximately 1:1 (v/v), with a total inoculum size of 10% (v/v).

  • Maintain the fermentation temperature at 30-32°C.

  • Control the pH at 6.5-7.0 by the addition of sterile NaOH or CaCO₃.

  • Provide aeration and agitation to maintain dissolved oxygen levels.

  • Monitor the concentration of L-sorbose and 2-KGA periodically using HPLC.

  • The fermentation is typically carried out for 48-72 hours.

Chemical Conversion of 2-Keto-L-Gulonic Acid to L-Ascorbic Acid

This protocol describes a general method for the lactonization of 2-KGA to L-ascorbic acid.

a. Materials:

  • 2-Keto-L-gulonic acid monohydrate

  • Toluene (B28343) (or other suitable organic solvent)

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

  • Decolorizing charcoal

  • Diatomaceous earth

b. Procedure:

  • In a three-neck round-bottom flask equipped with a stirrer and a gas inlet, prepare a slurry of 2-keto-L-gulonic acid in an organic solvent such as toluene.[3]

  • Heat the mixture to approximately 65°C.[3]

  • Add a catalytic amount of concentrated HCl or bubble anhydrous HCl gas through the slurry.[3]

  • Maintain the reaction at 65°C for 2-5 hours with continuous stirring.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the organic solvent under reduced pressure using a rotary evaporator.[3]

  • The resulting crude L-ascorbic acid can be purified by recrystallization.

c. Purification:

  • Dissolve the crude product in distilled water at room temperature.[4]

  • Add a small amount of decolorizing charcoal and stir for a short period.[4]

  • Filter the mixture through a pad of diatomaceous earth to remove the charcoal.[4]

  • Remove the water from the filtrate by rotary evaporation to obtain purified L-ascorbic acid crystals.[4]

  • Wash the crystals with a non-polar solvent like toluene and dry under vacuum.[4]

HPLC Analysis of 2-Keto-L-Gulonic Acid and L-Ascorbic Acid

This protocol provides a method for the quantitative analysis of 2-KGA and L-ascorbic acid in fermentation broths or reaction mixtures.

a. Chromatographic Conditions:

  • Column: Aminex HPX-87H or a similar ion-exclusion column.

  • Mobile Phase: 5 mM H₂SO₄.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 35-50°C.

  • Detector: UV at 210 nm for 2-KGA and 245 nm for L-ascorbic acid, or a Refractive Index (RI) detector.

  • Injection Volume: 10-20 µL.

b. Sample Preparation:

  • Centrifuge the fermentation broth to remove microbial cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.

c. Quantification:

  • Prepare standard solutions of 2-KGA and L-ascorbic acid of known concentrations.

  • Generate a standard curve by plotting peak area against concentration for each compound.

  • Calculate the concentration of 2-KGA and L-ascorbic acid in the samples by comparing their peak areas to the standard curve.

Assay for 2,5-Diketo-D-Gluconic Acid Reductase Activity

This spectrophotometric assay measures the activity of 2,5-DKG reductase by monitoring the oxidation of NADPH.

a. Reagents:

  • Tris-HCl buffer (100 mM, pH 7.0)

  • 2,5-Diketo-D-gluconic acid solution

  • NADPH solution (10 mM)

  • Enzyme extract

b. Procedure:

  • In a quartz cuvette, combine the Tris-HCl buffer, 2,5-DKG solution, and NADPH solution.

  • Initiate the reaction by adding the enzyme extract.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

  • The rate of NADPH oxidation is proportional to the enzyme activity.

c. Calculation of Enzyme Activity:

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified assay conditions. The activity is calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Conclusion

2-Keto-L-gulonic acid stands as a cornerstone in the industrial synthesis of vitamin C. From its central role in the historic Reichstein process to its production via sophisticated two-step fermentation and other emerging biotechnological routes, the efficient synthesis of 2-KGA is paramount to meeting the global demand for L-ascorbic acid. The ongoing research into optimizing microbial strains, fermentation conditions, and enzymatic conversions continues to drive innovation in this vital sector of the biotechnology and pharmaceutical industries. This guide provides a foundational understanding of the multifaceted role of 2-KGA, offering valuable insights and practical protocols for professionals in the field.

References

2-Keto-L-Gulonic Acid: A Comprehensive Technical Guide to its Molecular Structure, Stereochemistry, and Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2-keto-L-gulonic acid (2-KLG), a pivotal intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C). This document elucidates its molecular structure, stereochemical properties, and key production methodologies, supported by quantitative data and detailed experimental overviews.

Molecular Structure and Stereochemistry

2-Keto-L-gulonic acid is a keto acid derivative of L-gulonic acid. Its structure is characterized by a six-carbon chain with a carboxylic acid group at the first carbon (C1) and a ketone group at the second carbon (C2)[1][2]. The stereochemistry is defined by the "L" configuration, which is crucial for its biological role as a precursor to L-ascorbic acid.

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
IUPAC Name (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid
CAS Number 526-98-7
Molecular Formula C₆H₁₀O₇[3]
Molecular Weight 194.14 g/mol [3]
SMILES OC--INVALID-LINK----INVALID-LINK----INVALID-LINK--C(=O)C(O)=O[1]
InChI Key VBUYCZFBVCCYFD-NUNKFHFFSA-N[1]
Synonyms L-xylo-2-Hexulosonic acid, 2-oxo-L-gulonic acid[3]

Physicochemical Properties

The physical and chemical characteristics of 2-keto-L-gulonic acid are essential for its purification and downstream processing. It is a crystalline solid that is moderately soluble in water[4].

Table 2: Physicochemical Data of 2-Keto-L-Gulonic Acid

PropertyValueReference(s)
Appearance Off-white to pale beige powder[5]
Melting Point 171 °C (with slight decomposition)[4]
Optical Rotation [α]D¹⁸ -48° (c=1 in water)[4]
Water Solubility Moderately soluble[4]

Production of 2-Keto-L-Gulonic Acid

The industrial production of 2-keto-L-gulonic acid is primarily achieved through two main routes: the Reichstein process and microbial fermentation.

The Reichstein Process

The Reichstein process, developed in the 1930s, is a combined chemical and microbial method for synthesizing ascorbic acid from D-glucose, with 2-keto-L-gulonic acid as a key intermediate.[6]

The core stages of the Reichstein process leading to 2-keto-L-gulonic acid are:

  • Hydrogenation of D-glucose to D-sorbitol: This is a chemical step typically catalyzed by nickel under high temperature and pressure.[6]

  • Microbial oxidation of D-sorbitol to L-sorbose: This biotransformation is carried out by microorganisms such as Acetobacter species.[6]

  • Acetal (B89532) protection of L-sorbose: The hydroxyl groups of L-sorbose are protected by forming an acetal with acetone.[6]

  • Oxidation to 2-keto-L-gulonic acid: The protected sorbose is then chemically oxidized, followed by hydrolysis to yield 2-keto-L-gulonic acid.[6]

Reichstein_Process D_Glucose D-Glucose D_Sorbitol D-Sorbitol D_Glucose->D_Sorbitol Hydrogenation (Ni catalyst) L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose Microbial Oxidation (Acetobacter sp.) Diacetone_L_Sorbose Diacetone-L-sorbose L_Sorbose->Diacetone_L_Sorbose Acetal Protection (Acetone, Acid) Two_KLG 2-Keto-L-gulonic acid Diacetone_L_Sorbose->Two_KLG Oxidation & Hydrolysis Ascorbic_Acid L-Ascorbic Acid Two_KLG->Ascorbic_Acid Lactonization

Figure 1. The Reichstein Process for Vitamin C Synthesis.

Two-Step Fermentation Process

A more modern and widely used method for 2-keto-L-gulonic acid production is the two-step fermentation process. This method is more environmentally friendly and cost-effective than the Reichstein process[7].

  • First Step: D-glucose is converted to D-sorbitol, which is then oxidized to L-sorbose by a microorganism, typically Gluconobacter oxydans[7][8].

  • Second Step: L-sorbose is then converted to 2-keto-L-gulonic acid by a mixed culture of Ketogulonicigenium vulgare and a companion bacterium, such as Bacillus megaterium[8][9]. K. vulgare performs the bioconversion, while the companion strain provides essential growth factors[9].

Two_Step_Fermentation cluster_step1 Step 1: Fermentation cluster_step2 Step 2: Mixed-Culture Fermentation D_Glucose D-Glucose D_Sorbitol D-Sorbitol D_Glucose->D_Sorbitol Chemical Hydrogenation L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose Gluconobacter oxydans Two_KLG 2-Keto-L-gulonic acid L_Sorbose->Two_KLG Ketogulonicigenium vulgare + Bacillus megaterium Ascorbic_Acid L-Ascorbic Acid Two_KLG->Ascorbic_Acid Chemical Conversion

Figure 2. The Two-Step Fermentation Process.

Table 3: Comparison of 2-Keto-L-Gulonic Acid Production Methods

ParameterReichstein ProcessTwo-Step FermentationReference(s)
Starting Material D-GlucoseD-Glucose[6][7]
Key Microorganism(s) Acetobacter sp.Gluconobacter oxydans, Ketogulonicigenium vulgare, Bacillus megaterium[6][8][9]
Key Chemical Steps Hydrogenation, Acetal protection, Oxidation, HydrolysisHydrogenation, Lactonization[6][7]
Yield from L-sorbose High>40 g/L, often exceeding 50 g/L[10]
Environmental Impact Higher (use of harsh chemicals)Lower (biocatalytic)[7]

Experimental Protocols Overview

Detailed experimental protocols are often proprietary. However, the following sections provide a general overview of the methodologies for the production, purification, and analysis of 2-keto-L-gulonic acid based on published literature.

Microbial Production of 2-Keto-L-Gulonic Acid (Two-Step Fermentation)

Objective: To produce 2-keto-L-gulonic acid from L-sorbose using a mixed microbial culture.

General Procedure:

  • Inoculum Preparation: Prepare seed cultures of Ketogulonicigenium vulgare and a suitable companion strain (e.g., Bacillus megaterium) in an appropriate growth medium.

  • Fermentation Medium: A typical production medium contains L-sorbose as the carbon source, along with nitrogen sources (e.g., corn steep liquor, yeast extract), and mineral salts.

  • Fermentation Conditions: The fermentation is carried out in a bioreactor under controlled conditions of temperature (typically 28-32°C), pH (around 6.0-7.0), and aeration.

  • Monitoring: The concentration of 2-keto-L-gulonic acid and residual L-sorbose in the fermentation broth is monitored periodically using HPLC.

  • Harvesting: The fermentation is stopped when the maximum concentration of 2-keto-L-gulonic acid is reached.

Purification of 2-Keto-L-Gulonic Acid from Fermentation Broth

Objective: To isolate and purify 2-keto-L-gulonic acid from the fermentation broth.

General Procedure:

  • Cell Removal: The microbial cells are removed from the fermentation broth by centrifugation or filtration[11][12].

  • Decolorization: The cell-free broth is often treated with activated carbon to remove colored impurities.

  • Ion Exchange Chromatography: The clarified broth is passed through a cation exchange resin to remove metal ions, followed by an anion exchange resin to adsorb the acidic impurities, allowing the purified 2-keto-L-gulonic acid to be collected[11][12].

  • Concentration and Crystallization: The purified solution is concentrated under reduced pressure, and 2-keto-L-gulonic acid is crystallized by cooling and/or the addition of an anti-solvent (e.g., ethanol)[11][13].

  • Drying: The crystals are collected by filtration and dried under vacuum.

Purification_Workflow Fermentation_Broth Fermentation Broth Cell_Removal Cell Removal (Centrifugation/Filtration) Fermentation_Broth->Cell_Removal Cell_Free_Broth Cell-Free Broth Cell_Removal->Cell_Free_Broth Decolorization Decolorization (Activated Carbon) Cell_Free_Broth->Decolorization Decolorized_Broth Decolorized Broth Decolorization->Decolorized_Broth Ion_Exchange Ion Exchange Chromatography Decolorized_Broth->Ion_Exchange Purified_Solution Purified 2-KLG Solution Ion_Exchange->Purified_Solution Concentration_Crystallization Concentration & Crystallization Purified_Solution->Concentration_Crystallization Crystals 2-KLG Crystals Concentration_Crystallization->Crystals Drying Drying Crystals->Drying Pure_Two_KLG Pure 2-Keto-L-gulonic acid Drying->Pure_Two_KLG

Figure 3. General Workflow for the Purification of 2-Keto-L-Gulonic Acid.

Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of 2-keto-L-gulonic acid in a sample.

General Chromatographic Conditions:

  • Column: Anion exchange column (e.g., Aminex HPX-87H) or an amino column (e.g., Shim-pack CLC-NH₂) are commonly used[14][15].

  • Mobile Phase: A dilute aqueous acid solution (e.g., 5 mM H₂SO₄) or a phosphate (B84403) buffer (e.g., 0.015 M ammonium (B1175870) dihydrogen phosphate, pH 4.1) is typically employed[14][15].

  • Detection: UV detection at 210 nm is a common method[15][16].

  • Quantification: A standard curve is generated using known concentrations of pure 2-keto-L-gulonic acid. The concentration in the sample is determined by comparing its peak area to the standard curve.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of 2-keto-L-gulonic acid.

General Procedure:

  • Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C NMR spectra are analyzed to confirm the expected molecular structure.

Characterization by Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-keto-L-gulonic acid.

General Procedure:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic separation technique like liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used, where the molecule is observed as the [M-H]⁻ ion.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are determined, providing confirmation of the molecular weight and structural information[16].

Conclusion

2-Keto-L-gulonic acid is a molecule of significant industrial importance, primarily due to its role as a direct precursor to Vitamin C. A thorough understanding of its molecular structure, stereochemistry, and physicochemical properties is fundamental for its efficient production and purification. While the traditional Reichstein process laid the groundwork for its synthesis, modern biotechnological methods, particularly the two-step fermentation process, offer a more sustainable and economically viable alternative. The analytical techniques outlined in this guide are crucial for monitoring production processes and ensuring the purity of the final product, thereby supporting research and development in the pharmaceutical and biotechnology sectors.

References

A Technical Guide to the Physical Properties of 2-keto-L-gulonic Acid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 2-keto-L-gulonic acid crystals, a key intermediate in the synthesis of L-ascorbic acid (Vitamin C). This document details quantifiable physical characteristics, the experimental protocols used to determine these properties, and relevant biochemical pathways and analytical workflows.

Physicochemical Properties

2-keto-L-gulonic acid (2-KLG) is a white to beige crystalline powder. It is a keto aldonic acid that is moderately soluble in water.[1][2]

Table 1: General and Crystallographic Properties
PropertyValueReference(s)
Molecular Formula C₆H₁₀O₇[3]
Molecular Weight 194.14 g/mol [3]
Appearance Beige or off-white crystalline powder[4]
Melting Point 171 °C (with slight decomposition)[5]
159-162 °C[4]
Crystal System (Monohydrate) Orthorhombic
Space Group (Monohydrate) P2₁2₁2₁
Unit Cell Dimensions (Monohydrate) a = 16.469 Å, b = 7.853 Å, c = 6.808 Å
Table 2: Solubility Data
SolventTemperature (°C)SolubilityReference(s)
Water20335.3 g/L
Water319.8 g/100g H₂O
Water2025.1 g/100g H₂O
Water3531.2 g/100g H₂O

Spectroscopic and Analytical Data

Spectroscopic techniques are crucial for the identification and characterization of 2-keto-L-gulonic acid.

Table 3: Spectroscopic Data
TechniqueKey Features and Observations
¹H NMR Spectral data is available in chemical databases, but detailed public assignments are limited.
¹³C NMR A spectrum is available in the Human Metabolome Database (HMDB0000208).[6]
FTIR The spectrum shows characteristic peaks for O-H, C=O (ketone and carboxylic acid), and C-O functional groups.[7]
Mass Spectrometry Molecular ion peaks corresponding to the molecular weight can be observed.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physical properties of 2-keto-L-gulonic acid.

Melting Point Determination (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry is a precise method for determining the melting point and heat of fusion.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small amount of the crystalline 2-keto-L-gulonic acid (typically 2-5 mg) is accurately weighed into an aluminum pan and hermetically sealed.

  • Method:

    • The sample is placed in the DSC cell alongside an empty reference pan.

    • The temperature is increased at a constant rate, typically 10 °C/min.

    • The heat flow to the sample is measured as a function of temperature.

    • The melting point is determined as the onset or peak of the endothermic melting transition.

X-ray Crystallography (for 2-keto-L-gulonic acid monohydrate)

Single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

  • Crystal Growth: Single crystals are grown by slow evaporation of a saturated aqueous solution of 2-keto-L-gulonic acid.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer.

    • The crystal is placed in a beam of monochromatic X-rays.

    • Diffraction data is collected using an area detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction intensities are used to determine the unit cell dimensions and space group.

    • The crystal structure is solved using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined to fit the experimental data.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard method for determining the purity of 2-keto-L-gulonic acid and for monitoring its production in fermentation broths.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column or an ion-exchange column is typically used.

    • Mobile Phase: An aqueous buffer, often with a small amount of acid (e.g., dilute sulfuric acid or phosphoric acid), is a common mobile phase.

    • Flow Rate: Typically around 0.5-1.0 mL/min.

    • Detection: UV detection at approximately 210 nm.

  • Sample Preparation:

    • A sample of the fermentation broth is centrifuged to remove cells and other solids.

    • The supernatant is filtered through a 0.45 µm filter.

    • The filtered sample may be diluted with the mobile phase to an appropriate concentration.

  • Analysis: The prepared sample is injected into the HPLC system, and the peak area of 2-keto-L-gulonic acid is compared to a calibration curve generated from standards of known concentration.

Visualization of Workflows and Pathways

Industrial Production and Purification of 2-keto-L-gulonic Acid

The industrial production of 2-keto-L-gulonic acid is primarily achieved through a two-step fermentation process, followed by purification.

G cluster_production Production cluster_purification Purification D-Glucose D-Glucose Sorbitol Sorbitol D-Glucose->Sorbitol Hydrogenation L-Sorbose L-Sorbose Sorbitol->L-Sorbose Microbial Oxidation (e.g., Gluconobacter oxydans) Fermentation_Broth Fermentation_Broth L-Sorbose->Fermentation_Broth Microbial Oxidation (e.g., Ketogulonicigenium vulgare) Cell_Removal Cell_Removal Fermentation_Broth->Cell_Removal Centrifugation/Filtration Demineralization Demineralization Cell_Removal->Demineralization Ion Exchange Concentration Concentration Demineralization->Concentration Evaporation Crystallization Crystallization Concentration->Crystallization Pure_Crystals Pure_Crystals Crystallization->Pure_Crystals Drying

Caption: Industrial production and purification workflow for 2-keto-L-gulonic acid.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the key steps in the HPLC analysis of 2-keto-L-gulonic acid from a fermentation broth.

G Start Start Sample_Collection Collect Fermentation Broth Start->Sample_Collection Centrifugation Centrifuge to Remove Solids Sample_Collection->Centrifugation Filtration Filter Supernatant (0.45 µm) Centrifugation->Filtration Dilution Dilute with Mobile Phase Filtration->Dilution HPLC_Injection Inject into HPLC System Dilution->HPLC_Injection Data_Acquisition Acquire Chromatogram HPLC_Injection->Data_Acquisition Data_Analysis Analyze Peak Area Data_Acquisition->Data_Analysis Quantification Quantify Concentration Data_Analysis->Quantification End End Quantification->End

Caption: Experimental workflow for the HPLC analysis of 2-keto-L-gulonic acid.

Conversion of 2-keto-L-gulonic Acid to L-Ascorbic Acid

The final step in the industrial synthesis of Vitamin C is the conversion of 2-keto-L-gulonic acid to L-ascorbic acid through lactonization.[8][9]

G 2KLG 2-keto-L-gulonic Acid Esterification Esterification (e.g., with Methanol) 2KLG->Esterification Methyl_Ester Methyl 2-keto-L-gulonate Esterification->Methyl_Ester Lactonization Lactonization (Base-catalyzed cyclization) Methyl_Ester->Lactonization Acidification Acidification Lactonization->Acidification Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Acidification->Ascorbic_Acid

Caption: Chemical conversion of 2-keto-L-gulonic acid to L-ascorbic acid.

References

An In-depth Technical Guide to Early Synthesis Methods for 2-Keto-L-Gulonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the foundational methods for the synthesis of 2-keto-L-gulonic acid (2-KGA), a crucial intermediate in the industrial production of L-ascorbic acid (Vitamin C). The focus is on the early, historically significant chemical and biotechnological routes that paved the way for modern manufacturing processes.

Introduction: The Significance of 2-Keto-L-Gulonic Acid

2-Keto-L-gulonic acid (2-KGA) is the direct precursor to Vitamin C, an essential nutrient for humans.[1] The industrial-scale availability of Vitamin C is almost entirely dependent on the efficient synthesis of 2-KGA. While modern methods have evolved, the early synthesis routes, particularly the Reichstein process developed in the 1930s, remain a cornerstone of industrial organic chemistry and biotechnology.[1][2][3] This document details the core steps of these early methods, providing quantitative data and procedural insights for a scientific audience.

The Reichstein Process: A Chemo-Microbial Approach

The Reichstein process, devised by Tadeus Reichstein and his colleagues in 1933, was the first successful and commercially viable method for synthesizing Vitamin C.[2][3] It is a multi-step process that ingeniously combines chemical reactions with a key microbial fermentation step to ensure the correct stereochemistry.[2] The overall pathway converts D-glucose into 2-KGA, which is then cyclized to L-ascorbic acid.

The primary stages leading to the formation of 2-KGA are outlined below.

Reichstein_Process cluster_input Starting Material cluster_steps Synthesis Pathway D_Glucose D-Glucose D_Sorbitol D-Sorbitol D_Glucose->D_Sorbitol Step 1: Catalytic Hydrogenation L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose Step 2: Microbial Oxidation Diacetone_L_Sorbose Diacetone-L-Sorbose L_Sorbose->Diacetone_L_Sorbose Step 3: Acetonation (Protection) Diacetone_2_KGA Diacetone-2-KGA Diacetone_L_Sorbose->Diacetone_2_KGA Step 4: Chemical Oxidation Two_KGA 2-Keto-L-Gulonic Acid (2-KGA) Diacetone_2_KGA->Two_KGA Step 5: Acid Hydrolysis

Figure 1: Overall workflow of the Reichstein process for 2-KGA synthesis.
Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for each step of the Reichstein process leading to 2-KGA.

StepReactionKey Reagents/CatalystTemperaturePressureYield
1 D-Glucose → D-SorbitolNickel Catalyst, H₂~120°C[4]40–60 atm[4]~100%[5]
2 D-Sorbitol → L-SorboseAcetobacter suboxydans~30°C[2]Atmospheric60–95%[5]
3 L-Sorbose → Diacetone-L-SorboseAcetone, Acid (e.g., H₂SO₄)Room Temp.Atmospheric~80%[5]
4 Diacetone-L-Sorbose → Diacetone-2-KGAKMnO₄ or NaOCl/NiCl₂50-80°C[6]Atmospheric~90%[5]
5 Diacetone-2-KGA → 2-KGADilute Acid (e.g., HCl)HeatingAtmosphericHigh
Detailed Experimental Protocols
  • Principle: D-glucose is reduced to its corresponding sugar alcohol, D-sorbitol, via catalytic hydrogenation.

  • Protocol:

    • A solution of D-glucose in water is prepared.

    • The solution is charged into a high-pressure autoclave containing a nickel catalyst (e.g., Raney nickel).[2][4]

    • The vessel is pressurized with hydrogen gas to approximately 40-60 atm.[4]

    • The mixture is heated to around 120°C with vigorous stirring to ensure efficient mass transfer.[4]

    • The reaction is monitored until hydrogen uptake ceases, indicating completion.

    • After cooling and depressurization, the catalyst is filtered off, yielding a highly pure aqueous solution of D-sorbitol. The yield is nearly quantitative.[5]

  • Principle: The bacterium Acetobacter suboxydans (now known as Gluconobacter oxydans) performs a regioselective oxidation of D-sorbitol to produce L-sorbose. This biological step is critical for establishing the correct stereochemistry required for Vitamin C.

  • Protocol:

    • A sterile fermentation medium containing a high concentration of D-sorbitol and essential nutrients is prepared.

    • The medium is inoculated with a culture of Acetobacter suboxydans.

    • The fermentation is carried out under aerobic conditions at approximately 30°C and a pH of 4.0-6.0.[2]

    • Continuous aeration is supplied to the fermenter to support the oxidative conversion.

    • The bioconversion is monitored by measuring the depletion of D-sorbitol and the formation of L-sorbose.

    • Upon completion (typically 24-48 hours), the bacterial cells are removed by filtration or centrifugation. The resulting broth, rich in L-sorbose, is then carried forward.

  • Principle: The primary alcohol group on the protected diacetone-L-sorbose is oxidized to a carboxylic acid, forming diacetone-2-keto-L-gulonic acid. Early methods used potassium permanganate (B83412) (KMnO₄), while later improvements utilized catalytic oxidation.

  • Protocol (Catalytic Oxidation with Hypochlorite):

    • Diacetone-L-sorbose is dissolved in an aqueous medium.[6]

    • A catalytic amount of a nickel salt, such as nickel chloride (NiCl₂), is added to the solution.[6]

    • Sodium hypochlorite (B82951) (NaOCl) solution is added portion-wise as the oxidizing agent. The temperature is maintained between 50-80°C.[6]

    • The reaction pH is carefully controlled.

    • The reaction proceeds until the starting material is consumed (monitored by TLC or HPLC).

    • Upon completion, the product, diacetone-2-KGA, is typically isolated by acidification and crystallization.

Early Biotechnological Alternatives

While the Reichstein process was dominant, research into purely biological or more streamlined fermentation routes began early on. These methods aimed to reduce the number of chemical steps, energy consumption, and harsh reagents.

Two-Step Fermentation Process

A significant advancement was the development of a two-step fermentation process, which gained industrial traction, particularly in China.[4][7] This process bypasses the chemical protection and oxidation steps of the Reichstein process for the conversion of L-sorbose.

  • First Fermentation: D-sorbitol is converted to L-sorbose using Gluconobacter oxydans, identical to the Reichstein process.[8]

  • Second Fermentation: L-sorbose is directly converted to 2-KGA using a second microbial culture. This is often a mixed culture of Ketogulonicigenium vulgare and a "helper strain" like Bacillus megaterium.[9][10] K. vulgare performs the oxidation, while the helper strain provides essential growth factors that K. vulgare cannot synthesize on its own.[10]

Two_Step_Fermentation cluster_ferm1 First Fermentation cluster_ferm2 Second Fermentation (Co-culture) D_Sorbitol D-Sorbitol G_oxydans Gluconobacter oxydans L_Sorbose L-Sorbose K_vulgare K. vulgare Two_KGA 2-Keto-L-Gulonic Acid G_oxydans->L_Sorbose Oxidation K_vulgare->Two_KGA Oxidation B_megaterium Bacillus sp. (Helper Strain) B_megaterium->K_vulgare Provides Growth Factors

Figure 2: Logical workflow of the two-step fermentation process for 2-KGA.
One-Step Fermentation

Further research focused on creating a "one-step" fermentation process to produce 2-KGA directly from D-glucose.[11] This involved genetically engineering microorganisms, such as Erwinia herbicola, or using mixed cultures capable of performing the entire conversion chain from glucose to 2-KGA.[11][12] These early one-step methods often produced 2,5-diketo-D-gluconic acid (2,5-DKG) as an intermediate, which was then reduced to 2-KGA.[12] While conceptually superior, achieving industrially competitive yields with these early one-step methods proved challenging.[8]

Conclusion

The early synthesis of 2-keto-L-gulonic acid is a landmark in the history of industrial chemistry and biotechnology. The Reichstein process, a robust chemo-microbial pathway, established the foundation for large-scale Vitamin C production. Subsequent innovations, driven by the desire for more efficient and sustainable manufacturing, led to the development of multi-step fermentation processes. These early methods not only secured a stable supply of Vitamin C but also pioneered the integration of chemical and biological transformations that remains a key strategy in modern industrial synthesis.

References

An In-Depth Technical Guide to the Stability and Degradation of 2-keto-L-gulonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-keto-L-gulonic acid (2-KLG) is a crucial intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C). Its stability throughout the manufacturing and storage process is paramount to ensure the quality, yield, and safety of the final product. This technical guide provides a comprehensive overview of the stability of 2-KLG and its degradation pathways, consolidating available data to support research, development, and quality control activities.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-KLG is essential for interpreting its stability profile.

PropertyValue
Molecular Formula C₆H₁₀O₇
Molecular Weight 194.14 g/mol
Appearance Off-white to pale beige solid
Melting Point 171°C[1]
Boiling Point 550.6 ± 50.0°C at 760 mmHg
Solubility Soluble in DMSO (slightly), Water (slightly)[1]
pKa 2.10 ± 0.54 (Predicted)

Chemical Stability of 2-keto-L-gulonic Acid

The stability of 2-KLG is influenced by several factors, primarily pH and temperature. While it is generally considered stable under standard conditions, deviations can lead to degradation.[2]

pH Stability

The stability of 2-KLG in aqueous solutions is pH-dependent. In a study on the simultaneous determination of 2-KLG and 2-keto-D-gluconic acid by HPLC, it was found that standard and sample solutions of 2-KLG were stable for at least three days when stored in a refrigerator at approximately 4°C.[3] The mobile phase used for this analysis was an ammonium (B1175870) dihydrogen phosphate (B84403) solution with the pH adjusted to 4.1 with phosphoric acid, suggesting stability in this acidic range.[3]

Thermal Stability

Elevated temperatures can negatively impact the stability of 2-KLG. One study on the catalytic oxidation of L-sorbose to 2-KLG indicated that increasing reaction temperatures had a detrimental effect on the yield of 2-KLG.[4]

Quantitative Stability Data Summary

Currently, there is a notable lack of publicly available, detailed quantitative data from systematic forced degradation studies on 2-KLG. The following tables are structured to be populated as such data becomes available through further research.

Table 1: Stability of 2-keto-L-gulonic Acid under Acidic and Basic Conditions

ConditionTemperature (°C)Duration (hours)% DegradationDegradation Products Identified
0.1 M HCl
1 M HCl
0.1 M NaOH
1 M NaOH

Table 2: Stability of 2-keto-L-gulonic Acid under Oxidative and Thermal Conditions

ConditionTemperature (°C)Duration (hours)% DegradationDegradation Products Identified
3% H₂O₂
30% H₂O₂
Dry Heat
Aqueous Solution

Degradation Pathways

The degradation of 2-KLG can occur through both enzymatic and chemical pathways.

Enzymatic Degradation

Microorganisms can degrade 2-KLG through various enzymatic reactions:[5]

  • Reduction: Reductases can convert 2-KLG to L-idonic acid.[5]

  • Dehydrogenation: Dehydrogenases can act on 2-KLG to produce 2,5-diketo-D-gluconic acid.[5]

  • Decarboxylation: Decarboxylases can transform 2-KLG into L-xylose.[5]

Enzymatic_Degradation KLG 2-keto-L-gulonic acid IdonicAcid L-Idonic Acid KLG->IdonicAcid Reductase DKG 2,5-diketo-D-gluconic acid KLG->DKG Dehydrogenase Xylose L-Xylose KLG->Xylose Decarboxylase

Enzymatic degradation pathways of 2-keto-L-gulonic acid.
Chemical Degradation

Detailed studies on the chemical degradation pathways of 2-KLG and the identification of its degradation products are not extensively reported in the available literature. It is plausible that under harsh acidic or basic conditions, and at elevated temperatures, 2-KLG may undergo reactions such as decarboxylation, dehydration, and oxidation, leading to a variety of smaller organic molecules. Further research is required to fully elucidate these pathways.

Experimental Protocols

Stability-Indicating HPLC Method

A robust analytical method is essential for monitoring the stability of 2-KLG and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Objective: To develop and validate a stability-indicating HPLC method for the determination of 2-keto-L-gulonic acid in the presence of its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Shim-pack CLC-NH₂ (150 mm × 6 mm, 5 µm)[3]

  • Mobile Phase: 0.015 mol/L ammonium dihydrogen phosphate solution (pH adjusted to 4.1 with phosphoric acid)[3]

  • Flow Rate: 1 mL/min[3]

  • Detection Wavelength: 210 nm[3]

  • Column Temperature: Ambient

Sample Preparation:

  • Accurately weigh and dissolve the 2-KLG sample in the mobile phase to a known concentration.

  • For fermentation broth samples, centrifuge to remove particulate matter and filter the supernatant through a 0.45 µm filter.

  • Dilute the sample as necessary to fall within the linear range of the calibration curve.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a known volume of the prepared sample.

  • Record the chromatogram and identify the peak corresponding to 2-KLG based on the retention time of a standard.

  • Quantify 2-KLG and any degradation products by comparing their peak areas to a calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Centrifuge Centrifugation Sample->Centrifuge Filter Filtration Centrifuge->Filter Dilute Dilution Filter->Dilute Inject Injection Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

A generalized workflow for the HPLC analysis of 2-KLG.
Forced Degradation Study Protocol

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of 2-KLG under various stress conditions to understand its degradation pathways and identify potential degradation products.

Stress Conditions:

  • Acid Hydrolysis: Treat a solution of 2-KLG with 0.1 M and 1 M HCl at room temperature and elevated temperatures (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of 2-KLG with 0.1 M and 1 M NaOH at room temperature and elevated temperatures (e.g., 60°C) for a defined period.

  • Oxidation: Treat a solution of 2-KLG with hydrogen peroxide (e.g., 3% and 30%) at room temperature.

  • Thermal Degradation: Expose solid 2-KLG and a solution of 2-KLG to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

Procedure:

  • Prepare solutions of 2-KLG at a known concentration (e.g., 1 mg/mL).

  • Expose the solutions and solid material to the stress conditions outlined above.

  • At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Determine the percentage of degradation and identify any degradation products using techniques such as mass spectrometry (MS).

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Results KLG_Sample 2-KLG Sample (Solid & Solution) Acid Acid Hydrolysis KLG_Sample->Acid Base Base Hydrolysis KLG_Sample->Base Oxidation Oxidation KLG_Sample->Oxidation Thermal Thermal KLG_Sample->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC MS Degradant Identification (LC-MS) HPLC->MS Deg_Profile Degradation Profile MS->Deg_Profile Pathways Degradation Pathways MS->Pathways

References

Methodological & Application

Application Notes and Protocols for the Production of 2-keto-L-gulonic Acid via Two-Step Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of 2-keto-L-gulonic acid (2-KGA), a key intermediate in the synthesis of L-ascorbic acid (Vitamin C), utilizing two-step microbial fermentation. The methodologies described are based on established scientific literature and are intended to guide researchers in the development and optimization of 2-KGA production processes.

Introduction

The industrial production of Vitamin C heavily relies on the Reichstein process, with a crucial step being the conversion of a precursor sugar into 2-keto-L-gulonic acid (2-KGA). Two-step fermentation is a widely adopted biotechnological method for this conversion, offering a more sustainable and cost-effective alternative to purely chemical synthesis routes. This process typically involves two distinct microbial stages to convert a starting substrate like D-glucose or D-sorbitol into 2-KGA.

Two primary pathways for two-step fermentation have been extensively studied and implemented:

  • Sorbitol/Sorbose Pathway: This common industrial method involves the initial conversion of D-sorbitol to L-sorbose by a microorganism such as Gluconobacter oxydans.[1][2] In the second step, a co-culture of Ketogulonicigenium vulgare and a companion bacterium (e.g., Bacillus megaterium) converts L-sorbose to 2-KGA.[1][2][3] The companion strain is essential as K. vulgare exhibits poor growth and 2-KGA production when cultured alone.[1][2][3][4]

  • Glucose/Diketo-gluconic Acid Pathway: An alternative route begins with the conversion of D-glucose to 2,5-diketo-D-gluconic acid (2,5-DKG) by a microorganism like Erwinia sp..[5][6] The subsequent stereospecific reduction of 2,5-DKG to 2-KGA is then carried out by a second microorganism, such as a Corynebacterium sp..[5][6]

This document will provide detailed protocols for both of these established two-step fermentation processes.

Data Presentation: Comparative Production of 2-keto-L-gulonic Acid

The following tables summarize quantitative data from various two-step fermentation strategies for producing 2-KGA, providing a comparative overview of their efficiencies.

Table 1: Two-Step Fermentation via L-Sorbose Intermediate

MicroorganismsStarting SubstrateIntermediateFinal ProductConcentration (g/L)Yield (%)Fermentation Time (h)Reference
Gluconobacter oxydans & Ketogulonicigenium vulgare + Bacillus megateriumD-SorbitolL-Sorbose2-keto-L-gulonic acid>80--[7]
Gluconobacter melanogenusL-Sorbose-2-keto-L-gulonic acid~60--[8]
Gluconobacter melanogenusD-Sorbitol-2-keto-L-gulonic acid~60--[8]
Pseudomonas striata & Gluconobacter oxydansL-Sorbose-2-keto-L-gulonic acid30 - 37--[7]

Table 2: Two-Step Fermentation via 2,5-Diketo-D-gluconic Acid Intermediate

MicroorganismsStarting SubstrateIntermediateFinal ProductConcentration (mg/mL)Yield from Glucose (%)Fermentation Time (h)Reference
Erwinia sp. & Corynebacterium sp.D-Glucose2,5-diketo-D-gluconic acidCalcium 2-keto-L-gulonate106.384.6~76 (26 + 50)[5][6]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for the two primary methods of 2-KGA production.

Two_Step_Fermentation_Sorbitol cluster_step1 Step 1: D-Sorbitol to L-Sorbose cluster_step2 Step 2: L-Sorbose to 2-KGA DSorbitol D-Sorbitol G_oxydans Gluconobacter oxydans DSorbitol->G_oxydans LSorbose L-Sorbose G_oxydans->LSorbose LSorbose_in L-Sorbose LSorbose->LSorbose_in CoCulture Co-culture: K. vulgare & B. megaterium LSorbose_in->CoCulture TwoKGA 2-keto-L-gulonic acid CoCulture->TwoKGA

Caption: Workflow for 2-KGA production via the D-Sorbitol/L-Sorbose pathway.

Two_Step_Fermentation_Glucose cluster_step1_glucose Step 1: D-Glucose to 2,5-DKG cluster_step2_glucose Step 2: 2,5-DKG to 2-KGA DGlucose D-Glucose Erwinia Erwinia sp. DGlucose->Erwinia DKG 2,5-diketo-D- gluconic acid Erwinia->DKG DKG_in 2,5-diketo-D- gluconic acid DKG->DKG_in Corynebacterium Corynebacterium sp. DKG_in->Corynebacterium TwoKGA_glucose 2-keto-L-gulonic acid Corynebacterium->TwoKGA_glucose

Caption: Workflow for 2-KGA production via the D-Glucose/2,5-DKG pathway.

Experimental Protocols

Protocol 1: Production of 2-KGA via L-Sorbose Intermediate

This protocol is adapted from methodologies utilizing a co-culture of Ketogulonicigenium vulgare and Bacillus megaterium.[3]

1. Media Preparation

  • Seed Culture Medium for K. vulgare

    • L-sorbose: 20 g/L

    • Sorbitol: 10 g/L

    • Yeast extract: 15 g/L

    • Corn steep liquor: 10 g/L

    • KH₂PO₄: 1.0 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • Urea: 0.3 g/L

    • Preparation: Dissolve all components in distilled water, adjust pH to 6.8, and sterilize by autoclaving at 121°C for 20 minutes.[3]

  • Seed Culture Medium for B. megaterium

    • Nutrient broth or a similar rich medium is suitable.

  • Fermentation Medium

    • L-sorbose: 80 - 120 g/L

    • Corn steep liquor: 30 g/L

    • Yeast extract: 2 g/L

    • KH₂PO₄: 1.2 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • Urea: 1.5 g/L

    • CaCO₃: 2 g/L

    • Preparation: Dissolve all components except L-sorbose and CaCO₃ in distilled water and sterilize by autoclaving at 121°C for 30 minutes.[3] Prepare a concentrated L-sorbose solution separately and sterilize by filtration.[3] Sterilize CaCO₃ separately by dry heat or autoclaving.[3] Aseptically add the sterile L-sorbose and CaCO₃ to the cooled basal medium before inoculation.[3]

2. Inoculum Development

  • Primary Inoculum: Inoculate a loopful of K. vulgare and B. megaterium from agar (B569324) slants into separate flasks containing their respective seed culture media.[3]

  • Incubation: Incubate the flasks at 30°C on a rotary shaker at 200 rpm for 24 hours.[3]

  • Secondary Inoculum: Transfer the primary seed cultures to larger flasks containing the respective seed media.[3]

  • Incubation: Incubate the secondary seed cultures under the same conditions for another 24 hours.[3] The final optical density at 600 nm (OD₆₀₀) should be approximately 1.5-2.0 for K. vulgare and 3.0-4.0 for B. megaterium.[3]

3. Fermentation Process

  • Bioreactor Setup: Prepare a sterilized bioreactor with the fermentation medium.

  • Inoculation: Inoculate the bioreactor with the seed cultures of K. vulgare and B. megaterium, each at a volume of 10% (v/v).[3]

  • Fermentation Conditions:

    • Temperature: 30°C

    • pH: Maintain at 6.8-7.2 by the addition of sterile CaCO₃ or automated addition of NaOH/H₂SO₄.

    • Agitation: 200-400 rpm

    • Aeration: 1-2 vvm (volume of air per volume of medium per minute)

  • Monitoring: Monitor the fermentation process by periodically measuring cell density (OD₆₀₀), substrate consumption (L-sorbose), and product formation (2-KGA).

Protocol 2: Production of 2-KGA via 2,5-Diketo-D-gluconic Acid Intermediate

This protocol is based on the two-stage fermentation using Erwinia sp. and Corynebacterium sp..[5][6]

1. Media Preparation

  • First Stage Fermentation Medium (Erwinia sp.)

    • D-glucose: Concentration as required

    • Corn steep liquor: 2.0%

    • (NH₄)₂HPO₄: As required

    • CaCO₃: As required

    • Preparation: Dissolve components in water and sterilize.

  • Second Stage Fermentation Medium (Corynebacterium sp.)

    • D-glucose: As required

    • Corn steep liquor: As required

    • NaNO₃: 0.2%

    • KH₂PO₄: 0.1%

    • Trace elements

    • Preparation: Dissolve components in water and sterilize.

2. Inoculum Development

  • Prepare separate seed cultures for Erwinia sp. and Corynebacterium sp. in appropriate growth media.

  • Incubate at 28°C with shaking until a suitable cell density is reached.[9]

3. Fermentation Process

  • First Stage: D-Glucose to 2,5-DKG

    • Inoculate the first stage fermentation medium with the Erwinia sp. seed culture.

    • Incubate at 28°C with aeration and agitation.[9]

    • Continue the fermentation for approximately 26 hours, monitoring the conversion of D-glucose to calcium 2,5-diketo-D-gluconate.[5][6]

  • Second Stage: 2,5-DKG to 2-KGA

    • In a separate fermenter, inoculate the second stage medium with the Corynebacterium sp. seed culture.

    • Allow the Corynebacterium sp. to grow for about 16 hours until maximum cell growth is achieved.[5][6]

    • The broth from the first stage fermentation, containing calcium 2,5-diketo-D-gluconate, is then fed into the second stage fermenter over a period of about 50 hours.[5][6] The broth can be used directly without removing the Erwinia cells.[5][6]

    • Since the reduction of 2,5-DKG requires a hydrogen donor, the broth from the first stage is mixed with D-glucose before being fed into the second fermenter.[5][6]

    • Maintain the fermentation with appropriate aeration and agitation.

    • Monitor the conversion of 2,5-DKG to 2-KGA.

Analytical Methods for 2-keto-L-gulonic Acid

Accurate quantification of 2-KGA is crucial for monitoring fermentation progress and determining final product yield. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[10][11][12]

1. Sample Preparation

  • Centrifugation: Centrifuge a sample of the fermentation broth (e.g., 5-10 mL) at 4000-5000 rpm for 15-20 minutes to pellet cells and other solids.[12]

  • Supernatant Collection: Carefully collect the supernatant.[12]

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.[12] This is a critical step to prevent column clogging.[12]

  • Dilution: Dilute the filtered sample with the mobile phase to ensure the 2-KGA concentration falls within the linear range of the calibration curve.[12]

2. HPLC Conditions

  • Column: A Shim-pack CLC-NH₂ column (150 mm × 6 mm, 5 µm) or an Aminex anion exchange column are suitable choices.[10][11][13]

  • Mobile Phase: An isocratic mobile phase of 0.015 mol/L ammonium (B1175870) dihydrogen phosphate (B84403) solution with the pH adjusted to 4.1 with phosphoric acid.[13] Alternatively, ammonium formate (B1220265) or potassium phosphate can be used as the eluant.[10]

  • Flow Rate: 1 mL/min.[13]

  • Detection: UV absorbance at a wavelength of 210 nm.[13]

  • Quantification: Determine the concentration of 2-KGA by comparing the peak area of the sample to a standard curve prepared with known concentrations of pure 2-KGA.

Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for qualitative and quantitative analysis of 2-KGA.[10] Spectrophotometric methods have also been described for the determination of 2-KGA.[14]

Concluding Remarks

The two-step fermentation process for 2-keto-L-gulonic acid production is a well-established and efficient method. The choice between the sorbitol/sorbose and glucose/diketo-gluconic acid pathways will depend on the available microbial strains, equipment, and economic considerations. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to successfully implement and optimize 2-KGA production in a laboratory or pilot-scale setting. Careful control of fermentation parameters and accurate analytical monitoring are key to achieving high yields and product quality.

References

Application Notes and Protocols for Microbial Production of 2-keto-L-gulonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-keto-L-gulonic acid (2-KGA) is a pivotal intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C). Microbial fermentation presents a highly efficient and environmentally sustainable alternative to traditional chemical synthesis routes. The predominant industrial methods for 2-KGA production involve either a one-step or a two-step fermentation process, utilizing a variety of wild-type and genetically engineered microbial strains.

This document provides detailed application notes, experimental protocols, and comparative data on the microbial strains and processes used for 2-KGA production. The information is tailored for researchers, scientists, and drug development professionals engaged in the optimization of existing fermentation processes or the development of novel production strategies.

Data Presentation: Comparative Performance of Microbial Systems for 2-KGA Production

The selection of a microbial system for 2-KGA production is contingent on factors such as substrate availability, desired yield, and process complexity. The following tables summarize quantitative data from various microbial fermentation strategies, offering a comparative overview of their performance.

Table 1: Two-Step Fermentation Processes for 2-KGA Production

Microbial SystemSubstrateIntermediate2-KGA Titer (g/L)Molar Yield (%)Reference
Erwinia sp. & Corynebacterium sp.D-Glucose2,5-diketo-D-gluconate106.384.6[1]
Gluconobacter oxydans & Ketogulonicigenium vulgare/Bacillus megateriumD-SorbitolL-Sorbose90 - 118.590.1[2][3]
Gluconobacter oxydans & Ketogulonicigenium vulgare/Xanthomonas maltophiliaL-Sorbose-113.190.1[2]

Table 2: One-Step Fermentation and Bioconversion Processes for 2-KGA Production

Microbial SystemFermentation TypeSubstrate2-KGA Titer (g/L)Molar Yield (%)Reference
Erwinia punctata & Corynebacterium sp.Mixed CultureD-Glucose4.68Not Reported[4]
Recombinant Erwinia herbicolaGenetically EngineeredD-GlucoseNot ReportedNot Reported[5]
Recombinant Gluconobacter oxydansGenetically EngineeredD-Sorbitol130Not Reported[3]
Recombinant Escherichia coliWhole-cell BiotransformationL-Sorbose72.471.2[6]
Recombinant E. coli & G. oxydansCo-cultureD-Sorbitol16.833.6[6]

Signaling and Metabolic Pathways

The biosynthesis of 2-KGA from different substrates involves distinct metabolic pathways, often spanning multiple microorganisms in the case of two-step fermentation or co-cultures. The key enzymatic conversions are central to the efficiency of the overall process.

Two-Step Fermentation Pathway from D-Sorbitol

The industrially prevalent two-step fermentation process for Vitamin C production begins with the bioconversion of D-sorbitol to L-sorbose by Gluconobacter oxydans. The subsequent step involves a mixed culture of Ketogulonicigenium vulgare and a companion strain, such as Bacillus megaterium, to convert L-sorbose to 2-KGA.

Two_Step_Fermentation cluster_step1 Step 1: G. oxydans Fermentation cluster_step2 Step 2: Mixed Culture Fermentation D-Sorbitol D-Sorbitol L-Sorbose L-Sorbose D-Sorbitol->L-Sorbose Sorbitol Dehydrogenase L-Sorbose_input L-Sorbose K_vulgare K. vulgare L-Sorbose_input->K_vulgare uptake 2-KGA 2-keto-L-gulonic Acid K_vulgare->2-KGA bioconversion B_megaterium B. megaterium B_megaterium->K_vulgare provides growth factors

Two-step fermentation process for 2-KGA production.
Metabolic Pathway of L-Sorbose to 2-KGA in K. vulgare

The conversion of L-sorbose to 2-KGA in Ketogulonicigenium vulgare is catalyzed by two key enzymes: sorbose/sorbosone dehydrogenase (SSDH) and sorbosone dehydrogenase (SNDH).[7] SSDH can directly convert L-sorbose to 2-KGA or to L-sorbosone, which is then converted to 2-KGA by SNDH.[7]

Sorbose_to_2KGA_Pathway L-Sorbose L-Sorbose L-Sorbosone L-Sorbosone L-Sorbose->L-Sorbosone Sorbose/Sorbosone Dehydrogenase (SSDH) 2-KGA 2-keto-L-gulonic Acid L-Sorbose->2-KGA SSDH L-Sorbosone->2-KGA Sorbosone Dehydrogenase (SNDH) Glucose_to_2KGA_Pathway D-Glucose D-Glucose D-Gluconate D-Gluconate D-Glucose->D-Gluconate Glucose Dehydrogenase 2-keto-D-gluconate 2-keto-D-gluconate D-Gluconate->2-keto-D-gluconate Gluconate 2-Dehydrogenase 2,5-diketo-D-gluconate 2,5-diketo-D-gluconate 2-keto-D-gluconate->2,5-diketo-D-gluconate 2-keto-gluconate Dehydrogenase 2-KGA 2-keto-L-gulonic Acid 2,5-diketo-D-gluconate->2-KGA 2,5-DKG Reductase Experimental_Workflow cluster_preparation Preparation cluster_production Production cluster_analysis Analysis Strain_Maintenance Strain Maintenance (Cryopreservation/Slants) Inoculum_Development Inoculum Development Strain_Maintenance->Inoculum_Development Media_Preparation Media Preparation (Seed & Fermentation) Media_Preparation->Inoculum_Development Fermentation Fermentation (Bioreactor) Inoculum_Development->Fermentation Process_Monitoring Process Monitoring (pH, DO, Temp, Substrate) Fermentation->Process_Monitoring Sampling Sampling Fermentation->Sampling Sample_Preparation Sample Preparation (Centrifugation, Filtration) Sampling->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Quantification, Yield Calculation) HPLC_Analysis->Data_Analysis

References

Application Note: HPLC Analysis of 2-keto-L-gulonic Acid in Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-keto-L-gulonic acid (2-KGA) is a pivotal intermediate in the industrial synthesis of Vitamin C (ascorbic acid).[1][2] Monitoring the concentration of 2-KGA in fermentation broths is critical for optimizing production processes and ensuring product quality. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted analytical technique for the precise and reliable quantification of 2-KGA. This document provides detailed application notes and protocols for the HPLC analysis of 2-KGA in fermentation broth, tailored for researchers, scientists, and drug development professionals.

Data Presentation

Quantitative data for various validated HPLC methodologies are summarized below to facilitate easy comparison and selection of the most suitable method for your specific application.

Table 1: Comparison of HPLC Columns and Mobile Phases for 2-KGA Analysis

ParameterMethod 1: Anion ExchangeMethod 2: Amino ColumnMethod 3: Reversed-Phase
Column Aminex HPX-87HShim-pack CLC-NH2 (150 mm x 6 mm, 5 µm)RSpak DE-613 (polymer-based)
Mobile Phase 5 mmol/L H₂SO₄0.015 mol/L Ammonium Dihydrogen Phosphate (pH 4.1)2 mM Perchloric Acid Solution
Reference [1][1][3][1]

Table 2: Comparison of Chromatographic Conditions and Performance

ParameterMethod 1: Anion ExchangeMethod 2: Amino ColumnMethod 3: Reversed-Phase
Flow Rate 0.5 mL/min1.0 mL/min-
Column Temperature 35°CAmbient-
Detection UV at 210 nmUV at 210 nm-
Run Time < 20 min< 19 min-
Linearity Range -10 - 600 µg/mL-
Key Advantages Good separation of organic acids.Simple, fast, and reliable for simultaneous determination of 2-KGA and 2-keto-D-gluconic acid.[3]-

Experimental Protocols

Detailed methodologies for sample preparation and HPLC analysis are provided below.

1. Sample Preparation from Fermentation Broth

The complex matrix of fermentation broth requires a thorough sample preparation procedure to eliminate interferences that could affect the HPLC analysis.

  • Centrifugation: Transfer 5-10 mL of the fermentation broth into a centrifuge tube. Centrifuge at 4000-5000 rpm for 15-20 minutes to pellet cells and other large debris.[2]

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Protein Precipitation (if necessary): For broths with high protein content, add a precipitating agent such as perchloric acid or a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the supernatant.[2] Mix thoroughly and centrifuge again to remove the precipitated proteins.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.[1][2] This step is crucial to prevent clogging of the HPLC column.

  • Dilution: Dilute the filtered sample with the mobile phase to ensure the 2-KGA concentration falls within the linear range of the calibration curve.[1][2]

2. HPLC Analysis: Method 2 (Amino Column)

This protocol details the use of the widely cited amino column method for the simultaneous determination of 2-KGA and its potential impurity, 2-keto-D-gluconic acid.[3]

  • Chromatographic System:

    • Column: Shim-pack CLC-NH2 (150 mm x 6 mm, 5 µm)[3]

    • Mobile Phase: 0.015 mol/L Ammonium Dihydrogen Phosphate solution, with the pH adjusted to 4.1 using phosphoric acid.[3]

    • Flow Rate: 1.0 mL/min[3]

    • Detection: UV detector at a wavelength of 210 nm[3]

  • Procedure:

    • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Injection: Inject a known volume of the prepared sample into the HPLC system.

    • Data Acquisition: Record the chromatogram. The elution of analytes is typically achieved in less than 19 minutes.[3]

    • Quantification: Identify the peak corresponding to 2-KGA based on the retention time of a standard. Quantify the amount of 2-KGA by comparing the peak area with a calibration curve prepared from standard solutions of known concentrations. The linearity of this method has been established in the range of 10 to 600 µg/mL.[3][4]

Visualizations

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis FermentationBroth Fermentation Broth Sample Centrifugation Centrifugation (4000-5000 rpm, 15-20 min) Supernatant Collect Supernatant ProteinPrecipitation Protein Precipitation (if necessary) Filtration Filtration (0.22 or 0.45 µm filter) Dilution Dilution with Mobile Phase PreparedSample Prepared Sample for HPLC HPLCSytem HPLC System (Amino Column) PreparedSample->HPLCSytem DataAcquisition Data Acquisition (UV at 210 nm) Chromatogram Chromatogram DataAnalysis Data Analysis Concentration 2-KGA Concentration

References

Industrial Applications of 2-keto-L-gluconic Acid as a Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-keto-L-gluconic acid (2-KLG), a key intermediate in various biotechnological and chemical synthesis pathways, holds significant industrial importance.[1] Its primary application lies in the production of L-ascorbic acid (Vitamin C), a vital nutrient and antioxidant.[2] Furthermore, 2-KLG serves as a precursor for the synthesis of other valuable compounds such as D-erythorbic acid (a stereoisomer of ascorbic acid used as a food antioxidant) and L-tartaric acid, which has applications in the food and pharmaceutical industries.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data for the industrial utilization of 2-KLG as a precursor.

Production of L-Ascorbic Acid (Vitamin C)

The conversion of 2-KLG to L-ascorbic acid is the final and critical step in the widely used two-step fermentation process, which is a more sustainable alternative to the traditional Reichstein process.[5][6]

Two-Step Fermentation for 2-keto-L-gulonic Acid Production

The industrial production of 2-KLG is predominantly achieved through a symbiotic co-culture of Ketogulonicigenium vulgare and a helper strain, typically Bacillus megaterium.[6][7] K. vulgare is responsible for the bioconversion of L-sorbose to 2-KLG, while B. megaterium provides essential growth factors that enhance the productivity of K. vulgare.[7]

This protocol describes the mixed-culture fermentation of Ketogulonicigenium vulgare and Bacillus megaterium for the production of 2-KLG in a laboratory-scale fermenter.

1. Microorganisms:

  • Ketogulonicigenium vulgare (e.g., DSM 4025)

  • Bacillus megaterium (e.g., DSM 4026)

2. Media Composition:

ComponentSeed Medium (g/L)Fermentation Medium (g/L)
L-Sorbose20100 - 120
Corn Steep Liquor5030
Yeast Extract103
Urea22
KH₂PO₄11
MgSO₄·7H₂O0.20.2
CaCO₃510

3. Inoculum Preparation:

  • Prepare separate seed cultures for K. vulgare and B. megaterium in the seed medium.

  • Incubate the cultures at 30°C for 24-48 hours with shaking at 200 rpm.

4. Fermentation Conditions:

  • Fermenter: 5 L stirred-tank bioreactor.

  • Working Volume: 3 L.

  • Inoculum: 10% (v/v) of each seed culture.

  • Temperature: A three-stage temperature control can be employed for optimal results: 32°C for the first 16 hours, followed by 29°C for the next 14 hours, and finally 35°C until the end of fermentation.[8][9]

  • pH: Maintain at 6.0-7.0 by automatic addition of 2M NaOH.

  • Aeration: 1.0 - 1.5 vvm (volume of air per volume of medium per minute).

  • Agitation: 300 - 500 rpm.

  • Fermentation Time: 72 - 120 hours.

5. Monitoring:

  • Monitor the concentrations of L-sorbose and 2-KLG periodically using HPLC.

Quantitative Data:

ParameterValueReference
Initial L-Sorbose Concentration120 g/L[10]
Final 2-KLG Concentration90 g/L[10]
Molar Conversion Yield91.3%[11]
Productivity2.19 ± 0.19 g/L/h[9]
Chemical Conversion of 2-keto-L-gulonic Acid to L-Ascorbic Acid

The final step in Vitamin C synthesis is the lactonization of 2-KLG. This is an acid-catalyzed intramolecular esterification.[12]

This protocol describes a general method for the conversion of 2-KLG to L-ascorbic acid.

1. Reactants and Solvents:

  • 2-keto-L-gulonic acid

  • Acid catalyst (e.g., concentrated HCl)

  • Organic solvent (e.g., toluene)

  • Surfactant (optional, for anhydrous conditions)

2. Reaction Conditions:

  • Form a slurry of 2-KLG in an organic solvent like toluene.[13][14]

  • For substantially anhydrous conditions, a surfactant can be added.

  • Add a strong acid catalyst, such as concentrated hydrochloric acid.

  • Heat the reaction mixture to 65-85°C.

  • The reaction time is typically 2-5 hours.[13]

3. Purification:

  • After the reaction, the L-ascorbic acid product is purified by crystallization.

  • The crude product is dissolved in hot water, and then cooled to induce crystallization.

  • The crystals are collected by filtration, washed with cold water, and dried.

Quantitative Data:

ParameterValueReference
Starting Material2-keto-L-gulonic acid[15]
CatalystAnhydrous HCl gas[15]
SolventToluene[15]
Temperature65°C[15]
Reaction Time3-5 hours[13][15]
Yield> 90%[13]

Production of D-Erythorbic Acid

D-Erythorbic acid, an isomer of L-ascorbic acid, is a widely used antioxidant in the food industry. It can be synthesized from D-glucose via 2-keto-D-gluconic acid.[3]

Fermentative Production of 2-keto-D-gluconic Acid

Various microorganisms, such as Pseudomonas plecoglossicida and Arthrobacter globiformis, can efficiently produce 2-keto-D-gluconic acid (2-KDG) from D-glucose.[16][17]

1. Microorganism:

  • Pseudomonas plecoglossicida JUIM01[16]

2. Fermentation Medium (g/L):

  • Glucose: 126

  • (NH₄)₂SO₄: 2.0

  • KH₂PO₄: 1.0

  • Yeast Extract: 1.0

3. Fermentation Conditions (5-L airlift bioreactor):

  • Cell Concentration (immobilized): 4.0 g/L

  • Temperature: 34°C

  • Aeration Rate: 2.8 L/min

Quantitative Data:

ParameterValueReference
Initial Glucose Concentration126.0 g/L[16]
Final 2-KDG Concentration134.45 g/L[16]
Productivity4.48 g/L·h[16]
Conversion Ratio> 99.0%[16]
Fermentation Time30 h[16]
Enzymatic Conversion of 2-keto-D-gluconic Acid to D-Erythorbic Acid

The conversion of 2-KDG to D-erythorbic acid can be achieved enzymatically using a lactonase.[3]

1. Enzyme:

  • Lactonase (e.g., gluconolactonase from Escherichia coli or Zymomonas mobilis)[3]

2. Substrate:

  • 2-keto-D-gluconic acid (free acid, sodium salt, or calcium salt)

3. Reaction Conditions:

  • Solvent: Water, aqueous alcohol, or a non-alcoholic organic solvent.

  • Temperature: 37°C to 80°C.[3]

  • pH: 2.5 to 7.0.[3]

  • The reaction is monitored by measuring the formation of D-erythorbic acid using HPLC.

Production of L-Tartaric Acid

In plants such as grapes, L-tartaric acid is synthesized from L-ascorbic acid, with 2-keto-L-gulonic acid as a key intermediate.[4] An aldo-keto reductase has been identified in Vitis vinifera that reduces 2-KLG to L-idonic acid, a crucial step in this pathway.[4]

Biosynthetic Pathway of L-Tartaric Acid from L-Ascorbic Acid

The pathway involves the following key steps: L-Ascorbic Acid → 2-keto-L-gulonic acid → L-Idonic acid → 5-keto-D-gluconic acid → L-threo-tetruronate → L-Tartaric acid.[18]

Downstream Processing and Analysis

Purification of 2-keto-L-gulonic Acid

The purification of 2-KLG from the fermentation broth is a critical step to ensure high purity for subsequent conversions.[19]

  • Solid-Liquid Separation: Remove microbial cells from the fermentation broth by centrifugation (5,000-10,000 x g for 15-30 minutes) or filtration.[19]

  • Decationization: Pass the clarified broth through a cation-exchange resin (H-type) to remove cations.[20]

  • Anion-Exchange Chromatography: Use an anion-exchange resin to adsorb 2-KLG and separate it from other anionic impurities. Elute 2-KLG with a suitable buffer.[20]

  • Crystallization: Concentrate the purified 2-KLG solution and induce crystallization by cooling or adding an anti-solvent like ethanol.[21]

HPLC Analysis of 2-keto-L-gulonic Acid

Accurate quantification of 2-KLG in fermentation broths is essential for process monitoring and optimization.[22]

1. Sample Preparation:

  • Centrifuge the fermentation broth sample to remove cells.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.[1]

  • Dilute the filtered sample with the mobile phase to a suitable concentration.

2. Chromatographic Conditions:

ParameterMethod 1 (Anion Exchange)Method 2 (Amino Column)
Column Aminex HPX-87HShim-pack CLC-NH₂
Mobile Phase 5 mmol/L H₂SO₄0.015 mol/L NH₄H₂PO₄ (pH 4.1)
Flow Rate 0.5 mL/min1 mL/min
Temperature 35°CAmbient
Detection UV at 210 nmUV at 210 nm
Reference [22][23]

Visualizations

Two-Step Fermentation Workflow for 2-KLG Production

TwoStepFermentation cluster_step1 Step 1: Sorbose Production cluster_step2 Step 2: 2-KLG Production DSorbitol D-Sorbitol G_oxydans Gluconobacter oxydans DSorbitol->G_oxydans LSorbose L-Sorbose G_oxydans->LSorbose Oxidation LSorbose2 L-Sorbose LSorbose->LSorbose2 Transfer MixedCulture Mixed Culture: K. vulgare & B. megaterium LSorbose2->MixedCulture TwoKLG 2-keto-L-gulonic acid MixedCulture->TwoKLG Oxidation

Caption: Workflow of the two-step fermentation process for 2-KLG production.

Symbiotic Relationship in 2-KLG Fermentation```dot

Symbiosis B_megaterium Bacillus megaterium K_vulgare Ketogulonicigenium vulgare B_megaterium->K_vulgare Provides essential growth factors TwoKLG 2-keto-L-gulonic acid K_vulgare->TwoKLG Bioconversion LSorbose L-Sorbose LSorbose->K_vulgare Substrate

Caption: Acid-catalyzed lactonization of 2-KLG to L-ascorbic acid.

Downstream Processing Workflow for 2-KLG Purification

DownstreamProcessing FermentationBroth Fermentation Broth SolidLiquidSep Solid-Liquid Separation (Centrifugation/Filtration) FermentationBroth->SolidLiquidSep Decationization Decationization (Cation-Exchange Resin) SolidLiquidSep->Decationization AnionExchange Anion-Exchange Chromatography Decationization->AnionExchange Crystallization Crystallization AnionExchange->Crystallization PureTwoKLG Pure 2-keto-L-gulonic acid Crystallization->PureTwoKLG

Caption: General workflow for the purification of 2-KLG.

References

Application Notes and Protocols for One-Step Fermentation of 2-keto-L-gulonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-keto-L-gulonic acid (2-KGA) is a crucial intermediate in the industrial synthesis of Vitamin C (L-ascorbic acid). Traditional methods for 2-KGA production often involve multi-step processes with significant environmental and economic costs. The development of one-step fermentation routes, utilizing either mixed microbial cultures or genetically engineered microorganisms, offers a more sustainable and efficient alternative. These biological approaches can directly convert simple sugars, such as D-glucose or L-sorbose, into 2-KGA in a single fermentation vessel.

This document provides detailed application notes and experimental protocols for three primary one-step fermentation strategies for 2-KGA synthesis:

  • Mixed-Culture Fermentation: A synergistic co-culture of Ketogulonicigenium vulgare and a companion strain, typically Bacillus megaterium.

  • Genetically Engineered Erwinia herbicola: A single recombinant strain capable of converting D-glucose to 2-KGA.

  • Metabolically Engineered Pseudomonas plecoglossicida: A metabolically optimized strain for the direct production of 2-KGA from D-glucose.

These protocols are designed to serve as a comprehensive guide for researchers and professionals in the fields of biotechnology, metabolic engineering, and drug development.

Section 1: Mixed-Culture Fermentation of Ketogulonicigenium vulgare and Bacillus megaterium

Application Notes

The co-culture of Ketogulonicigenium vulgare and Bacillus megaterium is a widely used industrial method for the bioconversion of L-sorbose to 2-KGA. K. vulgare possesses the enzymatic machinery for this conversion but exhibits poor growth in monoculture. B. megaterium acts as a "helper" bacterium, providing essential growth factors and nutrients that stimulate the growth and metabolic activity of K. vulgare. The symbiotic relationship is complex, with the lysis of B. megaterium releasing vital compounds that support robust 2-KGA production by K. vulgare.

A key strategy for optimizing this co-culture is a three-stage temperature control approach. This method tailors the fermentation temperature to the optimal growth and production phases of each microorganism, leading to significantly enhanced 2-KGA yields and productivity.

Experimental Protocols

Protocol 1.1: Inoculum Preparation

  • Bacillus megaterium Inoculum:

    • Aseptically transfer a single colony of B. megaterium from a solid agar (B569324) plate to a 250 mL flask containing 50 mL of seed medium (see Table 1 for composition).

    • Incubate at 30°C with agitation at 200 rpm for 12-16 hours, or until the culture reaches the late exponential growth phase.

  • Ketogulonicigenium vulgare Inoculum:

    • In a similar manner, inoculate a single colony of K. vulgare into a 250 mL flask with 50 mL of its specific seed medium.

    • Incubate at 30°C with agitation at 200 rpm for 36-48 hours.

Protocol 1.2: Fermentation

  • Fermenter Setup:

    • Prepare a 5 L fermenter containing 3 L of the production medium (see Table 1).

    • Sterilize the fermenter and medium at 121°C for 20 minutes.

    • Aseptically inoculate the production medium with the prepared B. megaterium and K. vulgare seed cultures. A typical inoculation ratio is 10% (v/v) for each.

  • Three-Stage Temperature Control Fermentation:

    • Stage 1 (0-16 hours): Maintain the temperature at 32°C to promote the rapid growth of B. megaterium.

    • Stage 2 (16-30 hours): Reduce the temperature to 29°C, which is optimal for the growth of K. vulgare.

    • Stage 3 (30 hours to end): Increase the temperature to 35°C to maximize 2-KGA production.

  • Process Parameters:

    • pH: Control the pH at 7.0 by the automated addition of 5 M NaOH.

    • Aeration: Maintain an aeration rate of 1.5 vvm (volume of air per volume of medium per minute).

    • Agitation: Adjust the agitation speed to maintain a dissolved oxygen (DO) level above 20% saturation.

Protocol 1.3: Sampling and Analysis

  • Aseptically withdraw samples from the fermenter at regular intervals (e.g., every 4-8 hours).

  • Determine the concentrations of L-sorbose and 2-KGA using High-Performance Liquid Chromatography (HPLC) as described in Protocol 4.1.

  • Monitor cell growth by measuring the optical density at 600 nm (OD600).

Quantitative Data
ParameterValueReference
Microorganisms Ketogulonicigenium vulgare, Bacillus megateriumN/A
Initial L-sorbose 100 g/LN/A
Final 2-KGA Titer 92.91 ± 1.02 g/L[1]
Productivity 2.19 ± 0.19 g/L/h[1]
Yield ~93% (g 2-KGA / g L-sorbose consumed)[1]
Fermentation Time ~42 hours[1]

Table 1: Media Composition for Mixed-Culture Fermentation

ComponentSeed Medium (g/L)Production Medium (g/L)
L-sorbose20100
Corn Steep Liquor35
Peptone1010
Yeast Extract35
Beef Extract3N/A
Urea12
KH₂PO₄12
MgSO₄·7H₂O0.20.5
CaCO₃15

Visualization

Mixed_Culture_Workflow cluster_inoculum Inoculum Preparation cluster_fermentation Three-Stage Fermentation cluster_analysis Analysis K_vulgare_seed K. vulgare Seed Culture Stage1 Stage 1: 32°C (0-16h) B. megaterium Growth K_vulgare_seed->Stage1 Inoculation B_megaterium_seed B. megaterium Seed Culture B_megaterium_seed->Stage1 Inoculation Stage2 Stage 2: 29°C (16-30h) K. vulgare Growth Stage1->Stage2 Stage3 Stage 3: 35°C (30h+) 2-KGA Production Stage2->Stage3 HPLC HPLC Analysis (2-KGA & L-sorbose) Stage3->HPLC Sampling OD600 OD600 Measurement (Cell Growth) Stage3->OD600 Sampling Recombinant_Erwinia_Pathway D_Glucose D-Glucose Erwinia_enzymes Native Erwinia Enzymes D_Glucose->Erwinia_enzymes DKG_2_5 2,5-diketo-D-gluconic acid Recombinant_reductase Recombinant 2,5-DKG Reductase DKG_2_5->Recombinant_reductase KGA_2 2-keto-L-gulonic acid Erwinia_enzymes->DKG_2_5 Recombinant_reductase->KGA_2 Pseudomonas_Workflow Inoculum Inoculum Preparation First_Stage First Stage (Batch) High Cell Density & Initial Production Inoculum->First_Stage Second_Stage Second Stage (Fed-Batch) High 2-KGA Production First_Stage->Second_Stage Broth Transfer Analysis HPLC Analysis Second_Stage->Analysis Sampling

References

Application Notes and Protocols for the Genetic Modification of Erwinia herbicola for 2-keto-L-gulonate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-keto-L-gulonic acid (2-KLG) is a crucial intermediate in the synthesis of L-ascorbic acid (Vitamin C). This document provides detailed application notes and protocols for the genetic modification of Erwinia herbicola to create a single-organism fermentation process for the direct conversion of D-glucose to 2-KLG. This engineered pathway leverages the natural ability of E. herbicola to produce 2,5-diketo-D-gluconate (2,5-DKG) from glucose and introduces a novel enzymatic step to convert 2,5-DKG to 2-KLG.

The core of this genetic modification is the introduction and expression of the gene encoding 2,5-diketo-D-gluconate reductase (2,5-DKG reductase) from a Corynebacterium species into Erwinia herbicola. This is achieved by cloning the reductase gene into a suitable expression vector under the control of a strong promoter, followed by the transformation of E. herbicola. The resulting recombinant strain is then capable of producing 2-KLG in a one-step fermentation process.

Data Presentation

Table 1: Quantitative Data on 2-keto-L-gulonate (2-KLG) Production by Recombinant Erwinia herbicola

ParameterValueReference
SubstrateD-Glucose[1]
Initial D-Glucose Concentration40 g/L[1]
Fermentation Time72 hours[1]
Final 2-KLG Concentration19.8 g/L[1]
Conversion Yield (D-Glucose to 2-KLG)49.4%[1]

Table 2: Properties of 2,5-diketo-D-gluconate Reductase from Corynebacterium sp.

PropertyValueReference
Enzyme Commission (EC) Number1.1.1.274 (based on similar enzymes)
Subunit Molecular Weight~34 kDa[2]
Native Enzyme Molecular Weight~35 kDa (monomer)[2]
Optimal pH (for reduction)5.0 - 8.0[2]
CofactorNADPH[2]
Km for 2,5-DKG26 mM[2]
Km for NADPH10 µM[2]

Experimental Protocols

Protocol 1: Isolation and Cloning of the 2,5-DKG Reductase Gene

This protocol outlines the steps for isolating the 2,5-DKG reductase gene from Corynebacterium sp. and cloning it into a pBR322-based expression vector under the control of the E. coli trp promoter.

1.1. Preparation of Corynebacterium Genomic DNA:

  • Culture Corynebacterium sp. (e.g., ATCC 31090) in a suitable medium (e.g., Nutrient Broth) overnight at 30°C.

  • Harvest the cells by centrifugation.

  • Extract genomic DNA using a standard bacterial genomic DNA isolation kit or a phenol-chloroform extraction method.

1.2. PCR Amplification of the 2,5-DKG Reductase Gene:

  • Design PCR primers based on the known sequence of the Corynebacterium 2,5-DKG reductase gene. Include restriction sites (e.g., EcoRI and HindIII) in the primers for subsequent cloning.

  • Perform PCR using the isolated genomic DNA as a template.

  • Analyze the PCR product by agarose (B213101) gel electrophoresis and purify the amplified DNA fragment.

1.3. Construction of the Expression Vector:

  • Digest the pBR322 plasmid containing the E. coli trp promoter with the same restriction enzymes used for the PCR primers (e.g., EcoRI and HindIII).

  • Ligate the purified PCR product (2,5-DKG reductase gene) with the linearized expression vector using T4 DNA ligase.

  • Transform the ligation mixture into competent E. coli DH5α cells.

  • Select for transformants on LB agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin (B1664943) or tetracycline, depending on the insertion site in pBR322).

  • Verify the correct insertion of the gene by restriction digestion analysis and DNA sequencing of the plasmid DNA isolated from the transformants.

Protocol 2: Transformation of Erwinia herbicola

This protocol describes the transformation of the expression vector containing the 2,5-DKG reductase gene into Erwinia herbicola (e.g., ATCC 21998) using a calcium chloride method.

2.1. Preparation of Competent E. herbicola Cells:

  • Inoculate a single colony of E. herbicola into 5 mL of LB broth and grow overnight at 30°C.

  • Inoculate 100 mL of fresh LB broth with the overnight culture and grow at 30°C with shaking to an OD600 of 0.4-0.6.

  • Chill the culture on ice for 20-30 minutes.

  • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 50 mL of ice-cold 0.1 M CaCl2 and incubate on ice for 30 minutes.

  • Centrifuge the cells again and resuspend the pellet in 2 mL of ice-cold 0.1 M CaCl2 containing 15% glycerol.

  • Aliquots of the competent cells can be used immediately or stored at -80°C.

2.2. Transformation:

  • Thaw the competent cells on ice.

  • Add 100-200 ng of the recombinant plasmid DNA to 100 µL of competent cells.

  • Incubate the mixture on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 60-90 seconds.

  • Immediately place the tube on ice for 2 minutes.

  • Add 900 µL of LB broth and incubate at 30°C for 1-2 hours with gentle shaking to allow for the expression of the antibiotic resistance gene.

  • Plate 100-200 µL of the cell suspension on LB agar plates containing the appropriate antibiotic.

  • Incubate the plates at 30°C until colonies appear.

Protocol 3: Fermentation for 2-KLG Production

This protocol details the fermentation process for producing 2-KLG using the recombinant Erwinia herbicola.

3.1. Seed Culture Preparation:

  • Inoculate a single colony of the recombinant E. herbicola into 5 mL of LB broth containing the appropriate antibiotic.

  • Incubate overnight at 30°C with shaking.

3.2. Fermentation Medium:

  • D-Glucose: 40 g/L

  • Corn Steep Liquor: 5 g/L

  • (NH4)2HPO4: 2 g/L

  • KH2PO4: 1 g/L

  • MgSO4·7H2O: 0.5 g/L

  • CaCO3: 10 g/L (to maintain pH)

  • Appropriate antibiotic

3.3. Fermentation Conditions:

  • Inoculate the fermentation medium with the overnight seed culture (e.g., a 5% v/v inoculum).

  • Incubate in a fermenter at 30°C.

  • Maintain the pH between 6.0 and 7.0 (the CaCO3 will help buffer the medium, but active pH control may be necessary).

  • Provide adequate aeration and agitation to ensure sufficient oxygen supply.

  • Monitor the fermentation for 72 hours.

  • Take samples periodically to measure cell growth (OD600), glucose consumption, and 2-KLG production using HPLC.

Mandatory Visualizations

Metabolic_Pathway cluster_erwinia Erwinia herbicola cluster_recombinant Recombinant Step Glucose D-Glucose DKG_2_5 2,5-diketo-D-gluconate (2,5-DKG) Glucose->DKG_2_5 Native Pathway KLG_2 2-keto-L-gulonate (2-KLG) DKG_2_5->KLG_2 2,5-DKG Reductase (from Corynebacterium)

Caption: Metabolic pathway for 2-KLG production in recombinant E. herbicola.

Experimental_Workflow start Start gene_isolation Isolate 2,5-DKG Reductase Gene from Corynebacterium sp. start->gene_isolation vector_prep Prepare pBR322-trp Expression Vector start->vector_prep ligation Ligate Gene into Vector gene_isolation->ligation vector_prep->ligation transformation_ecoli Transform E. coli ligation->transformation_ecoli plasmid_isolation Isolate Recombinant Plasmid transformation_ecoli->plasmid_isolation transformation_erwinia Transform Erwinia herbicola plasmid_isolation->transformation_erwinia fermentation Fermentation for 2-KLG Production transformation_erwinia->fermentation analysis Analyze 2-KLG Yield (HPLC) fermentation->analysis end End analysis->end

Caption: Experimental workflow for creating recombinant E. herbicola.

Signaling_Pathway trp_promoter trp Promoter reductase_gene 2,5-DKG Reductase Gene reductase_mrna mRNA reductase_gene->reductase_mrna Transcription reductase_protein 2,5-DKG Reductase (Enzyme) reductase_mrna->reductase_protein Translation

Caption: Gene expression pathway for 2,5-DKG reductase in E. herbicola.

References

Application Notes and Protocols for Two-Stage Fermentation of Calcium 2-keto-L-gulonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the production of calcium 2-keto-L-gulonate (Ca-2-KGA), a key intermediate in the synthesis of L-ascorbic acid (Vitamin C). The focus is on two prominent two-stage fermentation strategies: a traditional method involving the conversion of D-glucose and a more contemporary co-culture system using L-sorbose.

Introduction

The industrial production of Vitamin C heavily relies on the biotechnological conversion of substrates to 2-keto-L-gulonic acid (2-KGA). Two-stage fermentation is a cornerstone of this process, offering robust and efficient synthesis. One established method involves the conversion of D-glucose to 2,5-diketo-D-gluconic acid (2,5-DKG) by Erwinia sp., followed by the reduction of 2,5-DKG to 2-KGA by Corynebacterium sp.[1][2][3]. A more recent and widely adopted approach utilizes a symbiotic co-culture of Ketogulonicigenium vulgare and a "helper" strain, typically Bacillus megaterium, to convert L-sorbose into 2-KGA[4][5].

K. vulgare possesses the necessary enzymes to convert L-sorbose to 2-KGA but exhibits poor growth in monoculture. B. megaterium enhances 2-KGA production by providing essential growth factors, amino acids, and other metabolites that support the growth and metabolic activity of K. vulgare[4][6]. The sporulation and subsequent lysis of B. megaterium are crucial for releasing these vital components into the fermentation medium[4].

Data Presentation

Table 1: Quantitative Data for Two-Stage Fermentation of D-Glucose to Ca-2-KGA
ParameterStage 1: D-Glucose to Ca-2,5-DKGStage 2: Ca-2,5-DKG to Ca-2-KGAOverall ProcessReference
Microorganism Erwinia sp. (mutant strain)Corynebacterium sp. (mutant strain)-[1][2][3]
Substrate D-GlucoseCalcium 2,5-diketo-D-gluconateD-Glucose[1][2][3]
Product Concentration 328.6 mg/mL106.3 mg/mL106.3 mg/mL[1][3]
Yield from Initial Substrate 94.5%-84.6%[1][3]
Fermentation Time 26 hours~50 hours (feeding time)~76 hours[1][3]
Table 2: Quantitative Data for Co-culture Fermentation of L-Sorbose to 2-KGA
ParameterSingle-Stage ContinuousTwo-Stage ContinuousThree-Stage Temperature Control (Batch)Reference
Microorganisms K. vulgare DSM 4025 & B. megaterium DSM 4026K. vulgare DSM 4025 & Xanthomonas maltophilia IFO 12692K. vulgare & B. megaterium[5][7]
Substrate L-Sorbose (120 g/L)L-SorboseL-Sorbose[5][7]
Product Concentration 90 g/L113.1 g/L (3-L fermentor), 118.5 g/L (30-L fermentor)92.91 ± 1.02 g/L[5][7]
Productivity -2.15 g/L/h (3-L), 2.55 g/L/h (30-L)2.19 ± 0.19 g/L/h[5][7]
Molar Conversion Yield -90.1%-[7]
Fermentation Time >150 hours>1331.5 hours~42-44 hours[5][7]

Experimental Protocols

Protocol 1: Two-Stage Fermentation of D-Glucose to Calcium 2-keto-L-gulonate

Stage 1: Production of Calcium 2,5-diketo-D-gluconate (Ca-2,5-DKG)

  • Inoculum Preparation: Prepare a seed culture of a mutant strain of Erwinia sp.

  • Fermentation Medium: Prepare the production medium containing D-glucose, corn steep liquor, (NH₄)₂HPO₄, and CaCO₃[1][3].

  • Fermentation Conditions:

    • Inoculate the production medium with the seed culture.

    • Maintain the cultivation for approximately 26 hours[1][3].

  • Harvesting: The resulting broth, containing Ca-2,5-DKG, can be used directly for the second stage without removing the microbial cells[1][3].

Stage 2: Production of Calcium 2-keto-L-gulonate (Ca-2-KGA)

  • Inoculum Preparation: Prepare a seed culture of a mutant strain of Corynebacterium sp.

  • Fermentation Medium: Prepare the production medium containing D-glucose, corn steep liquor, NaNO₃, KH₂PO₄, and trace elements[1][3].

  • Fermentation Conditions:

    • Inoculate the production medium with the seed culture.

    • Allow the cells to grow to their maximum density (approximately 16 hours)[1][3].

    • Add NaNO₃ to the culture[1][3].

    • Prepare a feed solution by mixing the Ca-2,5-DKG broth from Stage 1 with D-glucose, which acts as a hydrogen donor for the reduction reaction[1][2][3].

    • Feed the mixed solution to the Corynebacterium culture over a period of about 50 hours[1][3].

  • Product Recovery: The final broth contains Ca-2-KGA.

Protocol 2: Co-culture Fermentation of L-Sorbose to 2-keto-L-gulonic Acid
  • Inoculum Preparation: Prepare individual seed cultures of Ketogulonicigenium vulgare and Bacillus megaterium.

  • Fermentation Medium: Prepare the production medium containing L-sorbose, a nitrogen source (e.g., corn steep liquor, yeast extract), and various mineral salts.

  • Fermentation Conditions (Three-Stage Temperature Control Strategy):

    • Inoculate the sterile production medium with the seed cultures of K. vulgare and B. megaterium[8].

    • Stage 1 (0-16 hours): Maintain the temperature at 32°C to favor the growth of K. vulgare[5][8].

    • Stage 2 (16-30 hours): Decrease the temperature to 29°C to optimize the growth of B. megaterium and promote its synergistic effects[5][8].

    • Stage 3 (30 hours to end): Increase the temperature to 35°C to maximize the enzymatic conversion of L-sorbose to 2-KGA[5][8].

    • pH Control: Maintain the pH between 6.0 and 7.0. CaCO₃ can be used for initial buffering, with active control using NaOH or H₂SO₄ as needed[8].

    • Aeration and Agitation: Ensure a dissolved oxygen (DO) level above 20% saturation through appropriate agitation and aeration rates[8].

  • Monitoring: Regularly monitor the consumption of L-sorbose and the production of 2-KGA using High-Performance Liquid Chromatography (HPLC). The fermentation typically concludes within 40-60 hours[8].

  • Downstream Processing: After fermentation, separate the biomass from the broth containing 2-KGA. The 2-KGA can then be converted to ascorbic acid through acid-catalyzed lactonization[8].

Visualizations

Two_Stage_Fermentation_D_Glucose D_Glucose D-Glucose Stage1 Stage 1: Oxidation Erwinia sp. D_Glucose->Stage1 Ca_2_5_DKG Calcium 2,5-diketo-D-gluconate Stage1->Ca_2_5_DKG Stage2 Stage 2: Reduction Corynebacterium sp. Ca_2_5_DKG->Stage2 Ca_2_KGA Calcium 2-keto-L-gulonate Stage2->Ca_2_KGA

Caption: Workflow of the two-stage fermentation of D-glucose to Ca-2-KGA.

Co_Culture_Fermentation_L_Sorbose cluster_B_megaterium Bacillus megaterium cluster_K_vulgare Ketogulonicigenium vulgare B_megaterium Growth & Lysis Growth_Factors Growth Factors Amino Acids B_megaterium->Growth_Factors releases K_vulgare Metabolic Activity Growth_Factors->K_vulgare stimulates L_Sorbose L-Sorbose L_Sorbose->K_vulgare Two_KGA 2-keto-L-gulonate K_vulgare->Two_KGA converts

Caption: Metabolic interaction in the co-culture of K. vulgare and B. megaterium.

Three_Stage_Temperature_Control Stage1 Stage 1 (0-16h) 32°C K. vulgare Growth Stage2 Stage 2 (16-30h) 29°C B. megaterium Growth Stage1->Stage2 Stage3 Stage 3 (30h+) 35°C 2-KGA Production Stage2->Stage3

Caption: Three-stage temperature control strategy for enhanced 2-KGA production.

References

Application Notes and Protocols for High-Throughput Screening of 2-keto-L-gulonic Acid (2-KGA) Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-keto-L-gulonic acid (2-KGA) is a crucial intermediate in the industrial synthesis of Vitamin C (L-ascorbic acid). The efficiency of microbial fermentation processes to produce 2-KGA is highly dependent on the productivity of the microbial strains used. High-throughput screening (HTS) is a powerful methodology for rapidly identifying superior 2-KGA producing strains from large libraries of natural isolates or genetically engineered variants. This document provides detailed application notes and protocols for an enzyme-based HTS assay for 2-KGA, along with relevant metabolic pathway information.

Principle of the High-Throughput Screening Assay

The HTS assay is based on the enzymatic degradation of 2-KGA by 2-keto-L-gulonic acid reductase (2-KGA reductase). In this reaction, 2-KGA is reduced to L-idonic acid, a process that involves the oxidation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+. The decrease in NADH concentration can be monitored by measuring the change in fluorescence at 340 nm using a microplate reader. The rate of NADH consumption is directly proportional to the concentration of 2-KGA in the sample, allowing for a rapid and quantitative assessment of 2-KGA production by different microbial strains.[1][2][3][4][5][6]

Data Presentation

Table 1: Comparison of 2-KGA Production by Various Strains and Fermentation Processes

MicroorganismStrainSubstrateFermentation Process2-KGA Titer (g/L)Reference
Gluconobacter oxydansWSH-004D-SorbitolBatch Fermentation2.5[2][4][6]
Gluconobacter oxydansEngineered G624D-SorbitolBatch Fermentation130[7]
Gluconobacter oxydans & Ketogulonicigenium vulgareMixed CultureL-SorboseCo-culture76.6[7]
Pseudomonas plecoglossicidaJUIM01Rice Starch HydrolyzateTwo-Stage Semi-Continuous215[8]
Gluconobacter japonicusEngineeredGlucoseFed-Batch235.3[9]

Table 2: Kinetic Parameters of 2-KGA Reductases

Enzyme SourceSpecific Activity (U/mg)Optimal pHOptimal Temperature (°C)
Aspergillus nigerHigh activity below pH 7< 7.035-40
Corynebacterium sp. (mutant)High activity with NADHNot specifiedNot specified

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Assay Buffer: 100 mM Potassium Phosphate buffer with 1 mM EDTA, pH 7.5.

  • NADH Solution: Prepare a 2 mM solution of NADH in the Assay Buffer. This solution should be prepared fresh daily and kept on ice.

  • 2-KGA Reductase Solution: Purify 2-KGA reductase from a suitable expression system (e.g., E. coli expressing the reductase gene from Aspergillus niger).[1][5] The final concentration of the purified enzyme in the assay will need to be optimized, but a starting point of 40 mg/L in the reaction mixture has been reported.[5][6]

  • 2-KGA Standard Solutions: Prepare a series of 2-KGA standards (e.g., 0, 0.05, 0.1, 0.15, 0.2, 0.25, 0.3, 0.35 g/L) in the fermentation medium to be used for the screening. This will be used to generate a standard curve.

Protocol 2: Sample Preparation
  • Culture the microbial strains to be screened in a suitable fermentation medium in a high-throughput format (e.g., 96-well deep-well plates).

  • After the desired incubation period, centrifuge the culture plates to pellet the cells.

  • Carefully collect the supernatant, which contains the secreted 2-KGA. The supernatant can be directly used in the assay or diluted with the fermentation medium if the 2-KGA concentration is expected to be high.

Protocol 3: High-Throughput Screening Assay Procedure (96-well plate format)
  • Set up the assay plate:

    • Add 10 µL of the prepared 2-KGA standards or the collected sample supernatants to individual wells of a clear-bottom 96-well microplate.

    • Prepare a blank well containing 10 µL of the fermentation medium.

  • Prepare the reaction mixture:

    • For each well, prepare a reaction mixture containing:

      • 170 µL of Assay Buffer

      • 10 µL of 2 mM NADH solution

      • 10 µL of the optimized 2-KGA reductase solution

  • Initiate the reaction:

    • Add 190 µL of the reaction mixture to each well containing the standards and samples.

  • Measure fluorescence:

    • Immediately place the microplate in a microplate reader.

    • Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

    • Take kinetic readings every minute for a total of 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of decrease in fluorescence (slope) for each well.

    • Subtract the slope of the blank from the slopes of the standards and samples.

    • Plot the corrected slopes of the 2-KGA standards against their corresponding concentrations to generate a standard curve.

    • Determine the 2-KGA concentration in the samples by interpolating their corrected slopes on the standard curve.

Visualization of Workflows and Pathways

experimental_workflow cluster_preparation Preparation cluster_cultivation Cultivation cluster_sampling Sampling cluster_assay Assay cluster_analysis Data Analysis strain_library Microbial Strain Library cultivation High-Throughput Cultivation (e.g., 96-well plates) strain_library->cultivation media_preparation Fermentation Media Preparation media_preparation->cultivation centrifugation Centrifugation cultivation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection assay_plate_prep Assay Plate Preparation (Standards & Samples) supernatant_collection->assay_plate_prep reaction_initiation Reaction Initiation assay_plate_prep->reaction_initiation reaction_mixture Reaction Mixture Preparation (Buffer, NADH, 2-KGA Reductase) reaction_mixture->reaction_initiation fluorescence_reading Kinetic Fluorescence Reading (Ex: 340nm, Em: 460nm) reaction_initiation->fluorescence_reading data_analysis Calculation of Reaction Rates fluorescence_reading->data_analysis standard_curve Generation of Standard Curve data_analysis->standard_curve concentration_determination Determination of 2-KGA Concentration standard_curve->concentration_determination hit_identification Identification of High-Producing Strains concentration_determination->hit_identification

Caption: Experimental workflow for high-throughput screening of 2-KGA producing strains.

metabolic_pathway_sorbitol cluster_pathway 2-KGA Production Pathway from D-Sorbitol cluster_enzymes Enzymes D_Sorbitol D-Sorbitol L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose Gluconobacter oxydans D_Sorbitol:s->L_Sorbose:n L_Sorbosone L-Sorbosone L_Sorbose->L_Sorbosone Ketogulonicigenium vulgare L_Sorbose:s->L_Sorbosone:n Two_KGA 2-keto-L-gulonic acid (2-KGA) L_Sorbosone->Two_KGA Ketogulonicigenium vulgare L_Sorbosone:s->Two_KGA:n SDH Sorbitol Dehydrogenase (SLDH) SDH->D_Sorbitol Sorbose_DH Sorbose Dehydrogenase (SDH) Sorbose_DH->L_Sorbose SNDH Sorbosone Dehydrogenase (SNDH) SNDH->L_Sorbosone

Caption: Metabolic pathway for 2-KGA production from D-Sorbitol.

metabolic_pathway_glucose cluster_pathway Alternative 2-KGA Production Pathway from D-Glucose cluster_enzymes Enzymes D_Glucose D-Glucose Two_Five_DKG 2,5-diketo-D-gluconic acid (2,5-DKG) D_Glucose->Two_Five_DKG e.g., Erwinia herbicola D_Glucose:s->Two_Five_DKG:n Two_KGA 2-keto-L-gulonic acid (2-KGA) Two_Five_DKG->Two_KGA Corynebacterium sp. Two_Five_DKG:s->Two_KGA:n Oxidation_Enzymes Multiple Enzymes Oxidation_Enzymes->D_Glucose DKG_Reductase 2,5-DKG Reductase DKG_Reductase->Two_Five_DKG

Caption: Alternative metabolic pathway for 2-KGA production from D-Glucose.

References

Application Notes and Protocols: Immobilization Techniques for Pseudomonas plecoglossicida in 2-keto-D-gluconic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the immobilization of Pseudomonas plecoglossicida, a key industrial microorganism, for the efficient production of 2-keto-D-gluconic acid (2KGA). 2KGA is a valuable intermediate in the synthesis of erythorbic acid, a widely used antioxidant in the food and pharmaceutical industries.[1][2]

Immobilization of microbial cells offers several advantages over conventional fermentation processes, including enhanced cell stability, simplified product recovery, and the potential for continuous and repeated batch operations.[1] These protocols and data are intended to guide researchers in selecting and optimizing immobilization strategies for improved 2KGA production.

Comparative Data on Immobilization Carriers

Various support materials have been evaluated for the immobilization of P. plecoglossicida JUIM01 resting cells for 2KGA production. The following table summarizes the performance of different carriers in converting glucose to 2KGA.

Table 1: Performance of Different Immobilization Carriers for 2KGA Production

Carrier Material2KGA Concentration (g/L)Productivity (g/L·h)Yield (g/g)Conversion Ratio (%)Reuse Times
Free Resting Cells172.593.621.0715>99.03
Calcium Alginate171.773.581.0698.3810
k-CarrageenanNot specified3.03Not specifiedNot specified7
Chitosan (B1678972)Similar to free cellsSimilar to free cellsSimilar to free cellsNot specified5
PVA-AlginateNot specifiedNot specifiedNot specifiedNot specified10

Data sourced from a study by Hou et al. (2020)[1]

Calcium alginate emerges as a highly suitable carrier, demonstrating a high 2KGA concentration and productivity, coupled with the highest number of reuse cycles, making it a practical choice for industrial applications.[1]

Optimized Fermentation Conditions for Calcium Alginate-Immobilized Cells

Further optimization of fermentation parameters in a 5-L airlift bioreactor using calcium alginate-immobilized P. plecoglossicida cells yielded the following optimal conditions for maximizing 2KGA production.

Table 2: Optimized Conditions for 2KGA Production with Calcium Alginate-Immobilized Cells

ParameterOptimal ValueResultant 2KGA Concentration (g/L)Productivity (g/L·h)Yield (g/g)Conversion Ratio (%)Fermentation Time (h)
Cell Concentration4.0 g/L171.913.581.06>99.048
Glucose Concentration126.0 g/L134.454.481.07>99.030
Temperature34 °CNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Aeration Rate2.8 L/minNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Data sourced from a study by Hou et al. (2020)[1]

Under these optimized conditions, a significant 2KGA concentration of 134.45 g/L was achieved within 30 hours, with a productivity of 4.48 g/L·h and a conversion ratio exceeding 99.0%.[1]

Experimental Protocols

The following are detailed protocols for the immobilization of Pseudomonas plecoglossicida using various carriers.

Protocol 1: Calcium Alginate Immobilization

This protocol describes the entrapment of P. plecoglossicida cells in calcium alginate beads.

Materials:

  • Pseudomonas plecoglossicida cell culture

  • Sodium alginate powder

  • Calcium chloride (CaCl₂)

  • Sterile distilled water

  • Sterile physiological saline (0.85% NaCl)

Procedure:

  • Cell Preparation: Harvest P. plecoglossicida cells from the culture medium by centrifugation. Wash the cell pellet with sterile physiological saline.

  • Sodium Alginate Solution: Prepare a sterile 3% (w/v) sodium alginate solution in distilled water.

  • Cell Suspension: Resuspend the washed cell pellet in the sterile sodium alginate solution to achieve the desired cell concentration (e.g., 4.0 g/L).

  • Bead Formation: Extrude the cell-alginate mixture dropwise into a sterile 2% (w/v) calcium chloride solution using a syringe or a peristaltic pump.

  • Curing: Allow the beads to harden in the CaCl₂ solution for at least 30-60 minutes with gentle agitation.

  • Washing: Collect the formed beads and wash them with sterile physiological saline to remove excess calcium ions and un-entrapped cells.

  • Storage: The immobilized cell beads can be stored at 4°C in sterile saline until use. Immobilized cells have been shown to maintain stable conversion capacity after 25 days of storage at 4°C.[1]

G cluster_prep Cell & Carrier Preparation cluster_entrapment Entrapment Process cluster_final Final Product A P. plecoglossicida Culture B Centrifugation & Washing A->B Harvest C Cell Pellet B->C E Mix Cells with Alginate Solution C->E D 3% Sodium Alginate Solution D->E F Extrude into 2% CaCl2 Solution E->F Dropwise G Bead Curing (30-60 min) F->G H Wash Beads with Saline G->H I Immobilized Cell Beads H->I

Caption: Workflow for P. plecoglossicida immobilization in calcium alginate.

Protocol 2: k-Carrageenan Immobilization

This protocol outlines the procedure for immobilizing P. plecoglossicida in k-carrageenan gel.

Materials:

  • Pseudomonas plecoglossicida cell culture

  • k-Carrageenan powder

  • Potassium chloride (KCl)

  • Sterile physiological saline (0.85% NaCl)

Procedure:

  • Cell Preparation: Harvest and wash the P. plecoglossicida cells as described in Protocol 1.

  • k-Carrageenan Solution: Prepare a sterile 3% (w/v) k-carrageenan solution in physiological saline. Heat the solution to dissolve the powder completely and then cool it to 40-50°C.

  • Cell Suspension: Mix the washed cell pellet with the warm k-carrageenan solution.

  • Gelation: Extrude the mixture into a sterile 2% (w/v) KCl solution. The droplets will form gel beads upon contact with the KCl solution.

  • Curing: Allow the beads to harden in the KCl solution for at least 1 hour.

  • Washing: Collect the beads and wash them with sterile physiological saline.

  • Storage: Store the immobilized beads at 4°C.

Protocol 3: Chitosan Immobilization

This protocol details the immobilization of P. plecoglossicida using a chitosan matrix.

Materials:

  • Pseudomonas plecoglossicida cell culture

  • Chitosan powder

  • Acetic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Sterile distilled water

  • Sterile physiological saline (0.85% NaCl)

Procedure:

  • Cell Preparation: Harvest and wash the P. plecoglossicida cells as described in Protocol 1.

  • Chitosan Solution: Prepare a sterile 2% (w/v) chitosan solution in 1% (v/v) acetic acid.

  • Cell Suspension: Suspend the washed cell pellet in the chitosan solution.

  • Bead Formation: Extrude the cell-chitosan mixture dropwise into a sterile 0.5 M NaOH solution.

  • Precipitation: Chitosan will precipitate upon contact with the alkaline solution, entrapping the cells. Allow the beads to form and harden for about 1 hour.

  • Washing: Collect the beads and wash them thoroughly with sterile distilled water until the pH is neutral.

  • Storage: Store the immobilized beads at 4°C.

Protocol 4: Poly(vinyl alcohol)-Alginate (PVA-Alginate) Immobilization

This protocol describes a method for creating robust immobilized beads using a combination of PVA and alginate.

Materials:

  • Pseudomonas plecoglossicida cell culture

  • Poly(vinyl alcohol) (PVA)

  • Sodium alginate

  • Boric acid

  • Calcium chloride (CaCl₂)

  • Sterile physiological saline (0.85% NaCl)

Procedure:

  • Cell Preparation: Harvest and wash the P. plecoglossicida cells as described in Protocol 1.

  • PVA-Alginate Solution: Prepare a sterile aqueous solution containing 10% (w/v) PVA and 2% (w/v) sodium alginate.

  • Cell Suspension: Suspend the washed cells in the PVA-alginate solution.

  • Bead Formation: Extrude the mixture into a sterile solution containing 2% (w/v) CaCl₂ and 0.5% (w/v) boric acid.

  • Cross-linking and Curing: Allow the beads to form and harden for several hours to ensure proper cross-linking.

  • Washing: Collect the beads and wash them with sterile physiological saline.

  • Storage: Store the immobilized beads at 4°C.

Fermentation Process for 2KGA Production

The following diagram illustrates a typical batch fermentation process using immobilized P. plecoglossicida for 2KGA production.

G cluster_setup Bioreactor Setup cluster_fermentation Fermentation cluster_downstream Downstream Processing A Sterile Fermentation Medium C Airlift Bioreactor A->C B Immobilized P. plecoglossicida Beads B->C D Inoculation C->D Combine E Incubation at 34°C D->E F Aeration (2.8 L/min) E->F G pH Control (optional) E->G H Harvesting of Broth E->H After 30-48h I Separation of Immobilized Beads H->I J Product Recovery (2KGA) I->J K Bead Washing and Reuse I->K

Caption: Workflow for 2KGA production using immobilized P. plecoglossicida.

Concluding Remarks

The immobilization of Pseudomonas plecoglossicida presents a robust and efficient method for the production of 2-keto-D-gluconic acid. Calcium alginate, in particular, has been demonstrated to be an excellent carrier material, offering high productivity and reusability. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals to develop and optimize immobilized cell systems for industrial-scale 2KGA production. Further research may focus on the application of these immobilized systems in continuous fermentation processes to enhance productivity and economic feasibility.

References

Application Notes and Protocols for Semi-continuous Fermentation Strategies for 2-Keto-Gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Keto-D-gluconic acid (2KGA) is a valuable organic acid and a key intermediate in the industrial production of erythorbic acid (isoascorbic acid), a widely used antioxidant and food additive.[1][2][3] Microbial fermentation is the primary method for large-scale 2KGA production, with various bacterial genera, including Pseudomonas, Gluconobacter, and Klebsiella, being effective producers.[1][3] Among various fermentation strategies, semi-continuous fermentation offers a balance between the simplicity of batch fermentation and the high productivity of continuous fermentation, making it an attractive option for industrial application.

This document provides detailed application notes and protocols for semi-continuous fermentation strategies for 2KGA production, focusing on methodologies using Pseudomonas species. The information is intended to guide researchers and scientists in developing and optimizing their own 2KGA fermentation processes.

Principle of Semi-continuous Fermentation for 2KGA Production

Semi-continuous fermentation involves the periodic removal of a portion of the fermentation broth and its replacement with an equal volume of fresh medium. This strategy allows for the maintenance of a high density of viable and productive cells in the bioreactor, thereby extending the production phase and improving overall productivity. In the context of 2KGA production by Pseudomonas, this process leverages the bacterium's ability to efficiently convert glucose to 2KGA. The semi-continuous approach helps to keep the substrate (glucose) concentration within a range that promotes high production rates while preventing the accumulation of inhibitory byproducts.

Data Presentation: Comparison of Semi-continuous 2KGA Production

The following tables summarize quantitative data from studies on semi-continuous 2KGA production, providing a basis for comparison of different strategies and microorganisms.

Table 1: Performance of Pseudomonas plecoglossicida JUIM01 in a Two-Stage Semi-continuous Fermentation [1]

ParameterFirst-Stage FermentationSecond-Stage Fermentation (3 cycles)
Microorganism Pseudomonas plecoglossicida JUIM01Pseudomonas plecoglossicida JUIM01
Substrate Rice Starch Hydrolyzate (RSH)Rice Starch Hydrolyzate (RSH)
Initial Glucose (g/L) 140~135 (after feeding)
Working Volume 35 L in a 50-L fermentorVariable, fed from the first stage
Productivity (g/L·h) 7.589.5
Final 2KGA Conc. (g/L) ~135~215
Yield (g/g) 0.97460.9867 (overall)
Cell Concentration (g/L) 3.91~3.80

Table 2: Performance of Pseudomonas fluorescens AR4 in a Semi-continuous Fermentation [4]

ParameterValue
Microorganism Pseudomonas fluorescens AR4
Substrate Rice Starch Hydrolyzate (RSH)
Initial Glucose (g/L) 170
Feeding Glucose (g/L) 190
Total Glucose Consumed (g/L) 476.88 (after 3 cycles)
Total 2KGA Produced (g/L) 444.96 (after 3 cycles)
Overall Productivity (g/L·h) 6.74
Overall Yield (g/g) 0.93

Experimental Protocols

Protocol 1: Two-Stage Semi-continuous Fermentation of 2KGA using Pseudomonas plecoglossicida JUIM01

This protocol is based on the two-stage semi-continuous strategy developed for P. plecoglossicida JUIM01.[1]

1. Microorganism and Media

  • Production Strain: Pseudomonas plecoglossicida JUIM01

  • Seed Medium (g/L): Glucose 20, Corn Steep Liquor 5, Urea 2, KH₂PO₄ 2, MgSO₄·7H₂O 0.5, CaCO₃ 1.

  • Fermentation Medium: Rice starch hydrolyzate is used as the primary carbon source. The medium should be prepared to achieve the target initial glucose concentrations for each stage.

2. Inoculum Preparation

  • Aseptically transfer a loopful of P. plecoglossicida JUIM01 from a slant culture to a shake flask containing the seed medium.

  • Incubate at 30°C with agitation (e.g., 200 rpm) for approximately 18-24 hours, or until a dense culture is obtained.

3. First-Stage Fermentation (Cell Growth and Initial Production)

  • Bioreactor Setup: A 50-L stirred tank bioreactor with a working volume of 35 L.

  • Inoculation: Inoculate the first-stage fermentor with the seed culture.

  • Fermentation Parameters:

    • Temperature: 30°C

    • pH: Maintained around 6.75 initially, allowed to drop naturally due to 2KGA accumulation to approximately 4.3.[1]

    • Agitation: 450 rpm

    • Aeration: 42.0 L/min

    • Pressure: 0.03 MPa

  • Duration: Cultivate for approximately 8-11.5 hours, targeting a residual glucose concentration of about 25 g/L.[1]

4. Second-Stage Semi-continuous Operation (High-Density Production)

  • Transfer: At the end of the first stage, aseptically transfer 70% (v/v) of the broth from the first-stage fermentor to a second-stage fermentor.

  • Feeding:

    • To the remaining 30% in the first-stage fermentor, add fresh medium to bring the volume back to 35 L with an initial glucose concentration of 140 g/L to start the next cycle.

    • To the 70% of broth transferred to the second-stage fermentor, add a concentrated glucose feed (e.g., 400 g/L) to achieve the desired starting concentration for the second stage.[1]

  • Second-Stage Fermentation: Continue the fermentation in the second-stage fermentor under the same physical conditions as the first stage until the glucose is completely consumed (approximately 16 hours).[1]

  • Harvesting and Cycling: The broth from the second-stage fermentor is harvested as the final product. The first-stage fermentor, now replenished, continues to grow a new batch of cells for the next cycle of transfer to the second stage. This process can be repeated for multiple cycles.

5. Analytical Methods

  • Cell Concentration: Measured as optical density at 600 nm (OD₆₀₀) and correlated to dry cell weight.

  • Glucose and 2KGA Concentration: Can be determined using High-Performance Liquid Chromatography (HPLC) or enzymatic assays. A polarimetric method can also be used for simultaneous determination.[1]

Protocol 2: Semi-continuous Fermentation of 2KGA using Pseudomonas fluorescens AR4

This protocol is based on the strategy described for P. fluorescens AR4.[4]

1. Microorganism and Media

  • Production Strain: Pseudomonas fluorescens AR4

  • Medium: A suitable fermentation medium containing rice starch hydrolyzate as the carbon source, with an initial glucose concentration of 170 g/L.

2. Inoculum and Bioreactor Setup

  • Prepare the inoculum and set up the bioreactor following similar procedures as described in Protocol 1.

3. Initial Batch Fermentation

  • Begin with a batch fermentation in a medium containing 170 g/L of glucose.

  • Monitor the fermentation parameters (temperature, pH, dissolved oxygen) and the glucose concentration.

4. Semi-continuous Operation

  • Trigger for Media Replacement: When the glucose concentration in the fermentor drops to approximately 20 g/L, initiate the semi-continuous process.[4]

  • Media Exchange: Remove 60% of the culture volume from the bioreactor.

  • Replenishment: Immediately replace the removed volume with fresh medium containing 190 g/L of glucose.[4]

  • Cycling: Repeat this cycle of growth, partial harvest, and replenishment. The process has been successfully run for at least three cycles, achieving high cumulative concentrations of 2KGA.[4]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Two-Stage Semi-continuous Fermentation

G Experimental Workflow for Two-Stage Semi-continuous 2KGA Fermentation cluster_prep Preparation cluster_stage1 First-Stage Fermentor cluster_stage2 Second-Stage Fermentor cluster_cycle Semi-continuous Cycle Inoculum Inoculum Preparation (P. plecoglossicida JUIM01) Fermentor1 Batch Fermentation (30°C, 450 rpm, 8-11.5h) Initial Glucose: 140 g/L Inoculum->Fermentor1 Inoculate Medium_Prep Medium Preparation (Rice Starch Hydrolyzate) Medium_Prep->Fermentor1 Fermentor2 Production Fermentation (until glucose depletion, ~16h) Fermentor1->Fermentor2 Transfer 70% broth Feed1 Add Fresh Medium (to 100% volume) Fermentor1->Feed1 30% broth remains Feed2 Add Concentrated Glucose (400 g/L feed) Fermentor1->Feed2 to transferred broth Harvest Product Harvest (2KGA ~215 g/L) Fermentor2->Harvest Feed1->Fermentor1 Start next cycle

Caption: Workflow for a two-stage semi-continuous 2KGA fermentation process.

Signaling Pathway: Transcriptional Regulation of 2KGA Metabolism in Pseudomonas

In Pseudomonas, the production and consumption of 2KGA are tightly regulated. The synthesis of 2KGA occurs in the periplasm via glucose dehydrogenase (Gcd) and gluconate dehydrogenase (Gad). The subsequent metabolism of 2KGA is controlled by the kgu operon, which is regulated by the transcriptional repressor PtxS. This system is a form of carbon catabolite repression.

G Transcriptional Regulation of 2KGA Metabolism in Pseudomonas cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Glucose Glucose Gcd Gcd (Glucose Dehydrogenase) Glucose->Gcd Oxidation Gluconate Gluconate Gad Gad (Gluconate Dehydrogenase) Gluconate->Gad Oxidation KGA_ext 2-Keto-gluconate (2KGA) KGA_int 2KGA KGA_ext->KGA_int KguT Transporter Gcd->Gluconate Gad->KGA_ext PtxS_protein PtxS Repressor (Active) KGA_int->PtxS_protein Binds & Inactivates ED_pathway Entner-Doudoroff Pathway KGA_int->ED_pathway Metabolism PtxS_inactive PtxS-2KGA Complex (Inactive) kgu_promoter Promoter PtxS_protein->kgu_promoter Binds & Represses kgu_operon kgu Operon (kguT, kguK, kguD) kgu_enzymes Kgu Enzymes (Transporter, Kinase, Reductase) kgu_operon->kgu_enzymes Transcription & Translation

Caption: Regulation of the kgu operon by the PtxS repressor and 2KGA inducer.

Conclusion

Semi-continuous fermentation is a robust and efficient strategy for the production of 2-keto-gluconic acid. The protocols provided for Pseudomonas plecoglossicida and Pseudomonas fluorescens offer a solid foundation for developing high-yield 2KGA fermentation processes. By understanding the underlying regulatory mechanisms, such as the carbon catabolite repression involving the PtxS repressor, researchers can further optimize these strategies to enhance productivity and yield, meeting the growing industrial demand for 2KGA and its derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mixed-Culture Fermentation for 2-keto-L-gulonic Acid (2-KGA) Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of 2-keto-L-gulonic acid (2-KGA) production through mixed-culture fermentation.

Troubleshooting Guide

Problem: Low 2-KGA Yield or Conversion Rate

This is a common issue that can stem from several factors related to the health and interaction of the microbial consortium, typically Ketogulonicigenium vulgare and a helper strain like Bacillus megaterium.

Potential CauseRecommended Action
Improper Strain Ratio Optimize the initial inoculation ratio of K. vulgare to B. megaterium. An imbalance can lead to insufficient support from the helper strain or excessive competition for nutrients.
Suboptimal Temperature Temperature is a critical factor influencing the growth of both strains and the enzymatic conversion of L-sorbose to 2-KGA.[1][2] Implement a multi-stage temperature control strategy. For instance, an initial phase at 32°C to favor K. vulgare growth, followed by a stage at 29°C for B. megaterium proliferation, and a final production phase at 35°C to maximize enzyme activity.[1][2]
Incorrect pH The optimal pH for cell growth and 2-KGA production can differ.[2] A three-stage pH control strategy has been shown to significantly enhance productivity.[2] Monitor and adjust the pH throughout the fermentation process.
Nutrient Limitation K. vulgare has metabolic deficiencies and relies on B. megaterium for essential growth factors, such as amino acids and purines.[3][4] Ensure the fermentation medium is rich enough to support the robust growth of B. megaterium, which in turn provides necessary metabolites for K. vulgare.[3]
Poor Aeration/Oxygen Supply Inadequate dissolved oxygen can limit the metabolic activity of both microorganisms. Optimize the agitation speed and aeration rate to ensure sufficient oxygen transfer throughout the culture.
Substrate Inhibition High initial concentrations of L-sorbose can be inhibitory. Consider a fed-batch or continuous fermentation strategy to maintain the substrate concentration within an optimal range.[5]
Strain Viability Issues Ensure the use of healthy, viable seed cultures. Poor growth from the start will inevitably lead to low product yield.

Frequently Asked Questions (FAQs)

Q1: Why is a mixed culture of Ketogulonicigenium vulgare and a helper strain like Bacillus megaterium used for 2-KGA production?

A1: Ketogulonicigenium vulgare is the bacterium responsible for the bioconversion of L-sorbose to 2-KGA.[3][6] However, it exhibits poor growth and low 2-KGA production when cultured alone due to metabolic limitations.[4][6] The helper strain, Bacillus megaterium, provides essential growth factors and creates a more favorable environment for K. vulgare, thereby significantly enhancing 2-KGA production.[3][6]

Q2: What is the specific role of Bacillus megaterium in the co-culture?

A2: Bacillus megaterium has a symbiotic relationship with K. vulgare. It grows rapidly in the initial phase of fermentation.[3] Subsequently, it undergoes sporulation and lysis, releasing vital nutrients such as amino acids and purines into the medium, which are then utilized by K. vulgare.[3] This nutrient provision is critical for the growth and metabolic activity of K. vulgare.[3]

Q3: What are the key enzymes in K. vulgare responsible for the conversion of L-sorbose to 2-KGA?

A3: The conversion of L-sorbose to 2-KGA in K. vulgare is carried out by two main dehydrogenases: sorbose/sorbosone dehydrogenase (SSDH) and L-sorbosone dehydrogenase (SNDH).[4] SSDH can catalyze the conversion of L-sorbose to L-sorbosone and also directly to 2-KGA, while SNDH converts L-sorbosone to 2-KGA.[4]

Q4: Can other helper strains be used instead of Bacillus megaterium?

A4: Yes, other Bacillus species and even other bacteria like Xanthomonas maltophilia have been used as helper strains.[5] The key is that the companion strain can effectively stimulate the growth of K. vulgare and enhance 2-KGA production.[5]

Q5: What is a typical yield and productivity for 2-KGA in a mixed-culture fermentation?

A5: Yields and productivities can vary depending on the strains and fermentation strategy. With optimized conditions, such as a three-stage temperature control, a yield of around 92.91 g/L and a productivity of 2.19 g/L/h have been reported in 20-L fermentors.[1][2] Continuous fermentation processes have also demonstrated high productivity.[5]

Data Presentation

Table 1: Comparison of Fermentation Strategies for 2-KGA Production

Fermentation StrategyKey Parameters2-KGA Yield (g/L)Productivity (g/L/h)Reference
Single Temperature (29°C) Control for TSTC~87.6~1.79[1][2]
Three-Stage Temperature Control (TSTC) 32°C (16h) -> 29°C (14h) -> 35°C92.91 ± 1.022.19 ± 0.19[1][2]
Single-Stage Continuous Fermentation Dilution rate: 0.01 h⁻¹90Not specified[5]
Two-Stage Continuous Fermentation Dilution rates: 0.0382 h⁻¹ & 0.0380 h⁻¹113.12.15[5]
Two-Stage Continuous (Upscaled) Dilution rate: 0.0430 h⁻¹118.52.55[5]

Experimental Protocols

Protocol 1: Seed Culture Preparation
  • Prepare Seed Medium: Autoclave the appropriate seed culture medium for both K. vulgare and B. megaterium.

  • Inoculation: Inoculate each strain into its respective seed medium from a stock culture.

  • Incubation: Incubate the cultures on a shaker at the optimal temperature for each strain (e.g., 32°C for K. vulgare and 29°C for B. megaterium) for 24-48 hours until they reach the logarithmic growth phase.[1][2]

  • Co-culture Inoculum: Mix the seed cultures at the desired ratio before inoculating the production fermenter.

Protocol 2: Fed-Batch Fermentation with Three-Stage Temperature Control
  • Fermenter Preparation: Sterilize the production fermenter containing the initial batch of fermentation medium.

  • Inoculation: Inoculate the fermenter with the prepared mixed seed culture.

  • Stage 1 (K. vulgare Growth): Maintain the temperature at 32°C for the first 16 hours of fermentation.[1][2]

  • Stage 2 (B. megaterium Growth): Decrease the temperature to 29°C for the next 14 hours.[1][2]

  • Stage 3 (2-KGA Production): Increase the temperature to 35°C and maintain it for the remainder of the fermentation.[1][2]

  • Feeding: Start feeding a concentrated L-sorbose solution at a predetermined rate after the initial substrate is partially consumed to avoid inhibition.

  • Monitoring: Regularly monitor and control pH, dissolved oxygen, and substrate/product concentrations.

  • Harvesting: Harvest the fermentation broth when the maximum 2-KGA concentration is achieved.

Protocol 3: 2-KGA Concentration Measurement by HPLC
  • Sample Preparation: Centrifuge a sample of the fermentation broth to remove cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with an amino column.

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., KH₂PO₄).[7]

  • Analysis: Inject the prepared sample into the HPLC system. The concentration of 2-KGA is determined by comparing the peak area to a standard curve of known 2-KGA concentrations.

Visualizations

SymbioticRelationship cluster_B_megaterium Bacillus megaterium cluster_K_vulgare Ketogulonicigenium vulgare B_meg B. megaterium Growth Sporulation Sporulation & Lysis B_meg->Sporulation Nutrient Depletion Nutrients Released Nutrients (Amino Acids, Purines, etc.) Sporulation->Nutrients Releases K_vulgare K. vulgare Growth Nutrients->K_vulgare Essential for Growth Conversion L-Sorbose to 2-KGA Conversion K_vulgare->Conversion

Caption: Symbiotic relationship between B. megaterium and K. vulgare.

FermentationWorkflow Inoculum Inoculum Preparation (K. vulgare & B. megaterium) Fermenter Production Fermenter Inoculum->Fermenter Stage1 Stage 1: 32°C (16h) K. vulgare Growth Fermenter->Stage1 Stage2 Stage 2: 29°C (14h) B. megaterium Growth Stage1->Stage2 Monitoring Process Monitoring (pH, DO, Substrate) Stage1->Monitoring Stage3 Stage 3: 35°C 2-KGA Production Stage2->Stage3 Stage2->Monitoring Stage3->Monitoring Harvest Harvesting & Downstream Processing Stage3->Harvest

Caption: Three-stage temperature control workflow for 2-KGA fermentation.

TroubleshootingLogic Start Low 2-KGA Yield CheckRatio Check Inoculum Ratio Start->CheckRatio CheckTemp Verify Temperature Profile CheckRatio->CheckTemp Ratio OK OptimizeRatio Optimize Strain Ratio CheckRatio->OptimizeRatio Imbalanced CheckpH Monitor pH Control CheckTemp->CheckpH Temp OK ImplementTSTC Implement TSTC CheckTemp->ImplementTSTC Suboptimal CheckNutrients Assess Medium Composition CheckpH->CheckNutrients pH OK AdjustpH Adjust pH Strategy CheckpH->AdjustpH Uncontrolled EnrichMedium Enrich Medium CheckNutrients->EnrichMedium Deficient Success Improved Yield CheckNutrients->Success Nutrients OK OptimizeRatio->Success ImplementTSTC->Success AdjustpH->Success EnrichMedium->Success

Caption: Troubleshooting logic for low 2-KGA yield.

References

Technical Support Center: Scaling Up 2-keto-L-gluconic Acid (2KGA) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-keto-L-gluconic acid (2KGA) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the scale-up of 2KGA production.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Fermentation Challenges

Question 1: My 2KGA yield and productivity are significantly lower than expected. What are the potential causes and how can I improve them?

Answer:

Low 2KGA yield and productivity can stem from several factors, ranging from suboptimal fermentation conditions to substrate and product inhibition. Here are key areas to investigate:

  • Suboptimal Fermentation Parameters: The efficiency of 2KGA production is highly sensitive to environmental conditions. Ensure the following parameters are optimized for your specific production strain (e.g., Pseudomonas plecoglossicida, Ketogulonicigenium vulgare):

    • Temperature: For instance, the optimal temperature for 2KGA production by P. plecoglossicida is around 34°C.[1] Deviations can negatively impact enzyme activity and overall productivity.

    • pH: The accumulation of 2KGA will naturally decrease the pH of the medium.[1] This acidic environment can inhibit cell growth and product formation. Implementing a pH control strategy, such as the addition of a neutralizing agent like CaCO3, is crucial.

    • Aeration: Adequate oxygen supply is critical for the oxidative conversion of glucose to 2KGA. An insufficient aeration rate can limit the reaction. For example, an aeration rate of 2.8 L/min has been shown to be effective in certain setups.[1]

  • Substrate Inhibition: High initial concentrations of the carbon source, typically glucose, can be inhibitory to the growth of the production strain. A fed-batch or semi-continuous fermentation strategy, where glucose is fed incrementally, can mitigate this issue and improve yield.[1] A two-stage semi-continuous fermentation with an initial glucose concentration of 140 g/L in the first stage has been shown to be effective.[1][2]

  • Product Inhibition and Catabolite Repression: The accumulation of 2KGA in the fermentation broth can inhibit the activity of the producing microorganisms. Furthermore, some strains, like P. plecoglossicida, can consume the produced 2KGA after the primary carbon source (glucose) is depleted, a phenomenon known as carbon catabolite repression.[1][3] To counteract this, maintaining a certain level of glucose in the medium throughout the fermentation is essential.[1][3] Genetic modification of the production strain to knock out genes involved in 2KGA catabolism is another advanced strategy to prevent product loss.[1]

  • Mixed-Culture Dynamics (for two-step fermentation): In the widely used two-step fermentation process for Vitamin C precursor production, 2KGA is produced by Ketogulonicigenium vulgare in co-culture with a companion bacterium (e.g., Bacillus sp.).[1][4][5] K. vulgare has metabolic deficiencies and relies on the companion strain to provide essential growth factors.[1][5] An imbalance in the growth of these two microorganisms can lead to poor 2KGA production. Ensure the inoculum ratio and media composition support this symbiotic relationship.[6]

Question 2: I am observing significant browning of my fermentation broth, and I suspect it's affecting my 2,5-diketo-D-gluconic acid (2,5-DKG) intermediate stability. What causes this and how can I minimize it?

Answer:

The browning of the fermentation broth is a common issue, particularly in the production of 2,5-DKG, a key intermediate in some 2KGA synthesis pathways. This is often due to the non-enzymatic browning of 2,5-DKG itself, which can lead to its degradation and a lower overall yield of 2KGA.[7]

Troubleshooting Steps:

  • Optimize Fermentation Time: Prolonged fermentation can increase the degradation of 2,5-DKG. By optimizing the fermentation process, the time can be reduced, minimizing the exposure of 2,5-DKG to degradative conditions.[7]

  • Strain Selection: Different strains may have varying efficiencies in converting 2,5-DKG to 2KGA. Selecting a highly efficient chassis strain can reduce the accumulation of the intermediate and subsequent degradation.[7]

  • Process Optimization: Carefully controlling fermentation parameters can help in reducing the formation of byproducts that contribute to browning.

Downstream Processing Challenges

Question 3: What are the main challenges in the downstream processing of 2KGA, and what are the recommended initial recovery steps?

Answer:

The downstream processing of 2KGA, which involves its recovery and purification from the fermentation broth, can account for a significant portion of the total production cost.[1] Key challenges include the separation of 2KGA from a complex mixture of residual media components, microbial cells, and other metabolites.[1]

Initial Recovery Steps:

The first step in downstream processing is typically solid-liquid separation to remove microbial cells and other insoluble materials from the fermentation broth.

  • Centrifugation: This is a suitable method for separating biomass. The efficiency can be enhanced by the addition of a flocculating agent.[8]

  • Filtration: This can be performed with or without filter aids.[8]

  • Ultrafiltration: This membrane-based technique effectively removes cells and macromolecules.[8]

Experimental Protocol: Centrifugation for Biomass Removal

  • Transfer the fermentation broth into centrifuge tubes.

  • If using a flocculating agent, add it to the broth and mix gently according to the manufacturer's instructions.

  • Balance the centrifuge tubes and place them in the rotor.

  • Centrifuge at 5,000-10,000 x g for 15-30 minutes at 4°C.

  • Carefully decant the supernatant, which contains the soluble 2KGA. The pellet contains the biomass.[8]

Question 4: I'm struggling with purifying 2KGA from other organic acids and impurities in the supernatant. What purification strategies can I employ?

Answer:

After the initial solid-liquid separation, the supernatant containing 2KGA will still have various impurities. Several methods can be used for further purification:

  • Crystallization: This is a common method for purifying 2KGA. The process often involves concentrating the solution to induce crystallization. The crude 2KGA can be further purified by recrystallization.

  • Ion-Exchange Chromatography: This technique is effective for separating 2KGA from other charged molecules, including other organic acids. Anion-exchange resins can be used to adsorb acidic impurities, allowing the 2KGA to be collected in the eluate.[9]

  • Solvent Extraction: This method can be used to selectively extract 2KGA from the aqueous phase into an organic solvent.

Experimental Protocol: Purification using Anion-Exchange Chromatography

  • Decationize the Solution (Optional but Recommended): Pass the 2KGA solution through a strongly acidic cation-exchange resin to remove cations.[9]

  • Anion-Exchange: Load the decationized solution onto an anion-exchange resin column.

  • Adsorption of Impurities: Acidic impurities with a higher acidity than 2KGA will be adsorbed by the resin.[9]

  • Elution: Elute the column with a suitable buffer to collect the purified 2KGA.

  • Precipitation: Precipitate the 2KGA from the processed solution.[9]

Data Presentation

Table 1: Fermentation Parameters for 2KGA Production by Pseudomonas plecoglossicida JUIM01
ParameterCondition2KGA Concentration (g/L)Productivity (g/L·h)Yield (g/g)Reference
Initial Glucose Concentration 140 g/L136.477.580.9746[2]
Fed-batch Fermentation -205.676.860.953[3]
Immobilized Cells (Optimal) 126 g/L Glucose-4.181.06[10]
Immobilized Cells (High Glucose) 234 g/L Glucose240.932.511.02[10]
Table 2: Effect of Aeration Rate on 2KGA Production by Immobilized P. plecoglossicida
Aeration Rate (L/min)2KGA Concentration (g/L)Productivity (g/L·h)Yield (g/g)Reference
2.1169.043.251.04[10]
2.8171.603.581.06[10]
3.5172.503.591.06[10]
Table 3: Comparison of 2KGA Production by Different Microorganisms
MicroorganismFermentation Method2KGA Concentration (g/L)Yield (g/g glucose)Reference
Pseudomonas plecoglossicida JUIM01Fed-batch205.670.953[3]
Klebsiella pneumoniaeOptimized1861.05[3]
Recombinant Gluconobacter oxydansBiotransformation321-[3]
Metabolically engineered Gluconobacter suboxydans-72.30.723[3]
Co-culture (K. vulgare and Bacillus sp.)Two-step fermentationVariesVaries[4]

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

experimental_workflow cluster_fermentation Fermentation Stage cluster_downstream Downstream Processing Fermentation 2KGA Fermentation Broth Fermentation Broth Fermentation->Broth Production SolidLiquid Solid-Liquid Separation (Centrifugation/Filtration) Broth->SolidLiquid Supernatant 2KGA-rich Supernatant SolidLiquid->Supernatant Liquid Phase Purification Purification (Chromatography/Crystallization) Supernatant->Purification Pure2KGA Pure 2KGA Purification->Pure2KGA

Caption: Overall workflow for 2KGA production and purification.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low 2KGA Yield SuboptimalParams Suboptimal Parameters (Temp, pH, Aeration) Problem->SuboptimalParams SubstrateInhibition Substrate Inhibition Problem->SubstrateInhibition ProductInhibition Product Inhibition/ Catabolite Repression Problem->ProductInhibition MixedCultureImbalance Mixed-Culture Imbalance Problem->MixedCultureImbalance OptimizeParams Optimize Fermentation Parameters SuboptimalParams->OptimizeParams FedBatch Implement Fed-Batch Strategy SubstrateInhibition->FedBatch MaintainGlucose Maintain Glucose Level/ Strain Engineering ProductInhibition->MaintainGlucose AdjustInoculum Adjust Inoculum Ratio/ Media Composition MixedCultureImbalance->AdjustInoculum

Caption: Troubleshooting logic for low 2KGA yield.

two_step_fermentation cluster_step1 Step 1: L-Sorbose Production cluster_step2 Step 2: 2KGA Production (Co-culture) Sorbitol D-Sorbitol G_oxydans Gluconobacter oxydans Sorbitol->G_oxydans Sorbose L-Sorbose G_oxydans->Sorbose K_vulgare Ketogulonicigenium vulgare Sorbose->K_vulgare TwoKGA This compound K_vulgare->TwoKGA Companion Companion Bacterium (e.g., Bacillus sp.) Companion->K_vulgare Provides Growth Factors

Caption: Two-step fermentation process for 2KGA production.

References

Technical Support Center: Optimizing 2,5-Diketo-D-Gluconic Acid (2,5-DKG) Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to enhance the efficiency of 2,5-diketo-D-gluconic acid (2,5-DKG) production.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2,5-DKG yield is significantly lower than reported in the literature. What are the common causes?

A1: Low yields of 2,5-DKG are often attributed to several key factors:

  • Non-enzymatic Browning: 2,5-DKG is prone to degradation and non-enzymatic browning, especially during prolonged fermentation times. This is a primary factor leading to reduced yields.[1][2] As fermentation time increases, the concentration of 2,5-DKG may decrease while the browning of the broth intensifies.[3]

  • Substrate Inhibition: High initial concentrations of D-glucose can inhibit the growth and metabolic activity of the microbial strains used for conversion, such as Gluconobacter oxydans.[1]

  • Suboptimal Fermentation Conditions: Parameters such as pH, temperature, and dissolved oxygen are critical. Deviations from the optimal ranges for your specific strain can significantly hinder productivity.[4][5][6]

  • Inefficient Downstream Conversion: The transformation of 2,5-DKG to the desired 2-keto-L-gulonic acid (2-KLG) is a major rate-limiting step in the overall pathway.[1][3]

Q2: I'm observing significant browning in my fermentation broth. How can I mitigate this?

A2: Browning is a common issue that directly impacts yield by degrading 2,5-DKG.[1][2] To reduce it:

  • Shorten Fermentation Time: The most effective strategy is to reduce the overall fermentation duration. This can be achieved by optimizing conditions to accelerate strain growth and product formation.[1] For instance, optimizing the D-glucose feeding strategy reduced the fermentation time to 48 hours and significantly increased the yield.[1][2]

  • Optimize Glucose Concentration: Avoid high initial D-glucose levels. A fed-batch approach, starting with a lower initial concentration (e.g., 20 g/L for G. oxydans) and feeding additional substrate over time, can accelerate growth and reduce the time the product is exposed to degradation conditions.[1]

Q3: What is the recommended strain for 2,5-DKG production?

A3: Several microbial strains can produce 2,5-DKG, with varying efficiencies.

  • Gluconobacter oxydans is a widely used and studied strain for this conversion.[1][7]

  • Erwinia species (e.g., Erwinia citreus) have also been shown to be effective producers of 2,5-DKG from D-glucose.[4][7][8]

  • Tatumella citrea has also been identified as a producer of 2,5-DKG.[2] The choice of strain is a key factor, and screening different strains for high-efficiency production is a crucial first step.[9]

Q4: How can I accurately measure the concentration of 2,5-DKG?

A4: Direct quantification of 2,5-DKG can be challenging. An accurate and common method is an indirect analysis using HPLC. This involves enzymatically converting the 2,5-DKG in the sample to 2-keto-L-gulonic acid (2-KLG) using 2,5-DKG reductase. The resulting 2-KLG is then quantified by HPLC, and its concentration is used to calculate the original amount of 2,5-DKG.[1][3]

Q5: The conversion of D-glucose to 2,5-DKG seems inefficient. How can this specific pathway be improved?

A5: The conversion of D-glucose to 2,5-DKG occurs via a series of oxidation steps involving membrane-bound dehydrogenases.[2][9] Inefficiency can arise from bottlenecks in this pathway. One strategy to improve this is through genetic engineering. For example, heterologous expression of the genes encoding 2-ketogluconate dehydrogenase (kgdSLC) in a suitable host like Gluconobacter japonicus has been shown to improve the efficiency of the final oxidation step from 2-keto-D-gluconate (2-KG) to 2,5-DKG.[7]

Q6: My primary goal is to produce 2-keto-L-gulonic acid (2-KLG). How can I improve the conversion from 2,5-DKG?

A6: The reduction of 2,5-DKG to 2-KLG, catalyzed by 2,5-DKG reductase, is a well-known rate-limiting step.[1] To enhance this conversion:

  • Enzyme Overexpression: Use a recombinant strain that overexpresses a highly efficient 2,5-DKG reductase gene, for example, from Corynebacterium sp.[2][10] This is key to developing a one-step fermentation process directly from D-glucose to 2-KLG.[2]

  • Co-culture/Tandem Fermentation: A two-stage fermentation can be employed. The first stage uses a strain like Erwinia herbicola to produce 2,5-DKG from glucose. The second stage uses a different strain, such as Corynebacterium sp., to specifically reduce the 2,5-DKG to 2-KLG.[11][12]

Data & Performance Metrics

Table 1: Comparison of Microbial Strains for 2,5-DKG Production

MicroorganismSubstrate2,5-DKG Titer (g/L)Conversion Ratio/YieldFermentation Time (h)Reference
Gluconobacter oxydans ATCC 9937 (Optimized)D-Glucose50.9-48[1][2]
Gluconobacter oxydans ATCC 9937 (Control)D-Glucose21.6->48[1][3]
Gluconobacter sphaericus SJF2-1D-Glucose (5%)~26.2~52.4%96[12]
Erwinia sp.D-GlucoseUp to 328.694.5%26[7]
Mixed Culture (from soil)D-Glucose (50 g/L)-92%>120[1][2]
Tatumella citrea CICC 10802D-Glucose23.6--[1][3]

Table 2: Optimized Fermentation Parameters for Gluconobacter oxydans ATCC 9937

ParameterOptimized ValueNotesReference
Initial D-Glucose20 g/LHigher concentrations can inhibit growth.[1]
Feeding StrategyFed-batchUsed to maintain optimal glucose levels and reduce fermentation time.[1]
pH5.5Optimal for biomass growth in related strains (Erwinia citreus).[4]
Temperature32 °COptimal for biomass growth in related strains (Erwinia citreus).[4]
Dissolved Oxygen (DO)>20%Crucial for oxidative fermentation in Gluconobacter.[13]

Table 3: Kinetic Properties of 2,5-Diketo-D-Gluconate Reductase from Corynebacterium sp.

ParameterValueConditionsReference
Apparent Km (2,5-DKG)26 mMpH 6.4, 25 °C[10]
Apparent Km (NADPH)10 µMpH 6.4, 25 °C[10]
Optimal pH (Reduction)5.0 - 8.0-[10]
Optimal pH (Oxidation)9.2-[10]
Cofactor SpecificityNADPHThe enzyme is specific for NADPH over NADH.[10][14]

Visualized Workflows and Pathways

Microbial_Conversion_Pathway Microbial Pathway from D-Glucose to 2-KLG cluster_cytoplasm Cytoplasm D_Glucose D-Glucose GA D-Gluconic Acid (GA) D_Glucose->GA  Glucose  Dehydrogenase (GDH) KG2 2-Keto-D-Gluconic Acid (2-KG) GA->KG2  GA  Dehydrogenase (GADH) DKG 2,5-Diketo-D-Gluconic Acid (2,5-DKG) KG2->DKG  2-KG  Dehydrogenase (2-KGDH) DKG->DKG_in Transport KLG 2-Keto-L-Gulonic Acid (2-KLG) DKG_in->KLG 2,5-DKG Reductase (NADPH-dependent)

Caption: Microbial conversion pathway from D-Glucose to 2-KLG.

Troubleshooting_Workflow Troubleshooting Workflow for Low 2,5-DKG Yield Start Low 2,5-DKG Yield Detected CheckBrowning Is significant browning of the broth observed? Start->CheckBrowning ReduceTime Action: Shorten fermentation time. Implement fed-batch strategy. CheckBrowning->ReduceTime Yes CheckGlucose Was initial D-Glucose concentration high? CheckBrowning->CheckGlucose No RecheckYield Re-run experiment and measure 2,5-DKG yield ReduceTime->RecheckYield OptimizeGlucose Action: Lower initial glucose (e.g., 20 g/L). Use fed-batch feeding. CheckGlucose->OptimizeGlucose Yes CheckConditions Are fermentation parameters (pH, Temp, DO) optimal? CheckGlucose->CheckConditions No OptimizeGlucose->RecheckYield OptimizeConditions Action: Optimize pH, temperature, and aeration for the specific strain. CheckConditions->OptimizeConditions No CheckConditions->RecheckYield Yes OptimizeConditions->RecheckYield

Caption: Logical workflow for troubleshooting low 2,5-DKG yield.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of G. oxydans for 2,5-DKG Production

This protocol is adapted from methodologies aimed at reducing browning and increasing yield.[1]

  • Strain Activation:

    • Inoculate Gluconobacter oxydans ATCC 9937 from a glycerol (B35011) stock onto an agar (B569324) plate containing D-mannitol (50 g/L), yeast extract (5 g/L), and agar (20 g/L).

    • Incubate at 30°C for 48 hours.

  • Seed Culture Preparation:

    • Prepare a seed medium containing D-mannitol (50 g/L) and yeast extract (5 g/L).

    • Inoculate a single colony from the agar plate into 50 mL of seed medium in a 250 mL flask.

    • Incubate at 30°C with shaking at 200 rpm for 16-20 hours until the OD600 reaches approximately 2.0.

  • Fermentation:

    • Fermentation Medium: Prepare the initial fermentation medium in the bioreactor containing D-glucose (20 g/L), yeast extract (5 g/L), peptone (3 g/L), KH2PO4 (1 g/L), and MgSO4·7H2O (0.2 g/L).

    • Inoculation: Inoculate the fermenter with the seed culture to a starting OD600 of approximately 0.1.

    • Fermentation Conditions:

      • Temperature: 30-32°C.[4]

      • pH: Maintain at 5.5 by automated addition of 6 M NaOH.[3][4]

      • Aeration: Maintain dissolved oxygen (DO) levels above 20%.[13]

    • Fed-Batch Strategy:

      • Monitor the D-glucose concentration periodically.

      • When the D-glucose concentration drops below 10 g/L, feed a concentrated D-glucose solution (e.g., 500 g/L) to bring the concentration back up to approximately 20 g/L.

      • Continue the fed-batch process for up to 48 hours.[1]

  • Sampling and Analysis:

    • Take samples aseptically at regular intervals (e.g., every 4-8 hours) to measure cell density (OD600), residual glucose, and 2,5-DKG concentration (using Protocol 2).

Protocol 2: Indirect Quantification of 2,5-DKG by HPLC

This method converts 2,5-DKG to the more easily quantifiable 2-KLG.[1][3]

  • Sample Preparation:

    • Centrifuge the fermentation broth sample at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Enzymatic Conversion:

    • Prepare a reaction mixture containing:

      • 100 µL of filtered sample (or a dilution thereof).

      • 100 µL of purified 2,5-DKG reductase.

      • Excess NADPH (final concentration ~1 mM).

      • Tris-HCl buffer (pH 7.0) to a final volume of 1 mL.

    • Incubate the mixture at 30°C for at least 4 hours to ensure complete conversion of 2,5-DKG to 2-KLG.[2]

  • HPLC Analysis:

    • Analyze the reaction mixture using an HPLC system equipped with a suitable column (e.g., Aminex HPX-87H).

    • Mobile Phase: 5 mM H2SO4.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 55°C.

    • Detection: UV detector at 210 nm.

    • Quantification: Calculate the concentration of 2-KLG in the sample against a standard curve prepared with pure 2-KLG. The calculated 2-KLG concentration corresponds to the initial 2,5-DKG concentration in the sample.

References

Technical Support Center: Optimizing 2-Keto-L-Gulonic Acid (2-KGA) Production in Ketogulonicigenium vulgare

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in producing 2-keto-L-gulonic acid (2-KGA), a key precursor to Vitamin C, using Ketogulonicigenium vulgare.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic defects of Ketogulonicigenium vulgare that hinder its growth and 2-KGA production?

A1: Ketogulonicigenium vulgare has several metabolic deficiencies, making it difficult to culture alone for efficient 2-KGA production. Its genome reveals an incomplete tricarboxylic acid (TCA) cycle and deficiencies in the synthesis pathways for several essential nutrients, including certain amino acids, purines, and vitamins.[1][2][3] This necessitates a symbiotic relationship with a companion strain to provide these vital compounds.

Q2: Why is a companion strain, such as Bacillus megaterium, necessary for 2-KGA production with K. vulgare?

A2: Due to its metabolic limitations, K. vulgare relies on a "helper" or companion strain to supply essential growth factors.[1][4] Bacillus megaterium, a commonly used companion, releases crucial nutrients, including amino acids and vitamins, into the fermentation medium, often through cell lysis and sporulation.[5][6] These nutrients support the growth and metabolic activity of K. vulgare, thereby enhancing the conversion of L-sorbose to 2-KGA.

Q3: What are the key enzymes in K. vulgare responsible for the conversion of L-sorbose to 2-KGA?

A3: The bioconversion of L-sorbose to 2-KGA in K. vulgare is primarily catalyzed by two key enzymes: L-sorbose dehydrogenase (SDH) and L-sorbosone dehydrogenase (SNDH).[7][8] SDH is involved in the oxidation of L-sorbose to L-sorbosone, which is then converted to 2-KGA by SNDH.[1][8]

Q4: What is the role of the cofactor pyrroloquinoline quinone (PQQ) in 2-KGA production?

A4: Pyrroloquinoline quinone (PQQ) is a crucial cofactor for the activity of L-sorbose dehydrogenase (SDH) and L-sorbosone dehydrogenase (SNDH).[7] Overexpression of the genes involved in PQQ synthesis, in conjunction with the dehydrogenase genes, has been shown to be an effective strategy for increasing 2-KGA production.[7]

Q5: Can 2-KGA production be improved through genetic engineering of K. vulgare?

A5: Yes, metabolic engineering has been successfully employed to enhance 2-KGA production in K. vulgare. Strategies include the overexpression of genes involved in the biosynthesis of essential nutrients that are otherwise lacking, such as folate.[9] Additionally, engineering the expression of the key enzymes SDH and SNDH, along with the cofactor PQQ, has led to significant increases in 2-KGA yield.[7]

Troubleshooting Guides

Problem: Low 2-KGA Yield Despite Good Cell Growth
Potential CauseSuggested Solution
Suboptimal Fermentation Conditions The optimal conditions for cell growth and 2-KGA production can differ. Implement a multi-stage fermentation strategy. For example, a three-stage temperature control can be employed: an initial phase at 32°C to favor K. vulgare growth, a second phase at 29°C for B. megaterium growth, and a final stage at 35°C to maximize the enzymatic conversion to 2-KGA.[4] Similarly, a multi-stage pH control can be beneficial.[10][11]
Enzyme Cofactor Limitation The dehydrogenases responsible for 2-KGA synthesis require the cofactor PQQ. Ensure the medium composition and companion strain support adequate PQQ availability. Consider metabolic engineering strategies to overexpress PQQ synthesis genes in K. vulgare.[7]
Feedback Inhibition High concentrations of 2-KGA may inhibit the activity of the biosynthetic enzymes. A fed-batch or continuous fermentation strategy can help to maintain optimal substrate and product concentrations, thereby avoiding feedback inhibition.[12][13]
Oxidative Stress The fermentation process can generate reactive oxygen species that inhibit K. vulgare growth and enzyme activity. Supplementing the medium with antioxidants like glutathione (B108866) or L-cysteine can mitigate oxidative stress and improve 2-KGA productivity.[7]
Problem: Poor Growth of Ketogulonicigenium vulgare
Potential CauseSuggested Solution
Inadequate Nutrient Supply from Companion Strain The growth of K. vulgare is dependent on nutrients provided by the companion strain. Optimize the co-culture conditions, including the inoculation ratio of the two strains and the medium composition, to ensure sufficient release of essential growth factors from the companion.[5][6] The lysis of the companion strain is critical for nutrient release.[5]
Suboptimal pH The optimal pH for K. vulgare growth is around 6.0-7.0.[10][11] Monitor and control the pH of the fermentation broth to maintain it within the optimal range for K. vulgare proliferation.
Temperature Sensitivity K. vulgare is sensitive to high temperatures, with optimal growth occurring around 29-32°C.[4] Avoid temperatures above 35°C during the growth phase, as this can inhibit or even halt its growth.[4]
Substrate Inhibition High concentrations of L-sorbose can be inhibitory to the growth of the helper strain, which in turn affects its ability to support K. vulgare.[7] A fed-batch strategy for L-sorbose addition can prevent substrate inhibition.

Quantitative Data Summary

Table 1: Effect of Genetic Engineering on 2-KGA Production

Strain / ModificationFermentation MethodCell Density Increase (%)2-KGA Productivity Increase (%)Reference
K. vulgare with overexpressed folate biosynthesis genesFermentor~25~35[9]
K. vulgare with combinatorial expression of sdh/sndh and pqqABCDENShaking Flasks-~20[7]

Table 2: Impact of Fermentation Strategy on 2-KGA Production

Fermentation Strategy2-KGA Yield (g/L)2-KGA Productivity (g/L/h)Conversion Rate (%)Reference
Three-Stage Temperature Control92.91 ± 1.022.19 ± 0.19-[4]
Control (Single Temperature at 29°C)---[4]
Co-culture of K. vulgare 65 and B. megaterium 2980--94.45[6]
Two-stage semi-continuous fermentation with P. plecoglossicida215.08.9598.8[13]

Experimental Protocols

Protocol 1: Three-Stage Temperature Control Fermentation
  • Inoculum Preparation: Prepare seed cultures of K. vulgare and B. megaterium separately in appropriate media.

  • Fermentation Medium: Prepare the fermentation medium containing L-sorbose as the primary carbon source, along with other necessary nutrients.

  • Inoculation: Inoculate the fermentor with the seed cultures at an optimized ratio.

  • Stage 1 (0-16 hours): Maintain the temperature at 32°C to promote the initial growth of K. vulgare.[4]

  • Stage 2 (16-30 hours): Decrease the temperature to 29°C to favor the growth and sporulation of B. megaterium.[4]

  • Stage 3 (30 hours to end): Increase the temperature to 35°C to maximize the activity of the dehydrogenases for the conversion of L-sorbose to 2-KGA.[4]

  • Monitoring: Regularly monitor cell growth (OD600), L-sorbose consumption, and 2-KGA production using appropriate analytical methods such as HPLC.

Protocol 2: Overexpression of Folate Biosynthesis Genes in K. vulgare
  • Gene Cluster Amplification: Amplify the folate biosynthesis gene cluster (e.g., folB, folKE, folP, folQ, folC from Lactococcus lactis) using PCR.[9]

  • Vector Construction: Clone the amplified gene cluster into a suitable expression vector under the control of a strong promoter (e.g., Psdh from K. vulgare).[9]

  • Transformation: Transform the recombinant plasmid into K. vulgare using an appropriate method, such as electroporation.

  • Screening and Verification: Select positive transformants on selective media and verify the presence and expression of the target genes using PCR and RT-qPCR.

  • Fermentation and Analysis: Cultivate the engineered strain in a fermentor and compare its growth and 2-KGA production to the wild-type strain.

Visualizations

MetabolicPathway cluster_K_vulgare Ketogulonicigenium vulgare cluster_B_megaterium Bacillus megaterium L_Sorbose L-Sorbose L_Sorbosone L-Sorbosone L_Sorbose->L_Sorbosone SDH (PQQ-dependent) Two_KGA 2-KGA L_Sorbosone->Two_KGA SNDH (PQQ-dependent) Nutrients Essential Nutrients (Amino Acids, Vitamins) Nutrients->L_Sorbose Supports Growth & Metabolism

Caption: Metabolic conversion of L-sorbose to 2-KGA in K. vulgare supported by B. megaterium.

ExperimentalWorkflow cluster_prep Preparation cluster_ferm Fermentation Stages cluster_analysis Analysis A Inoculum Preparation (K. vulgare & B. megaterium) C Stage 1: 32°C (0-16h) K. vulgare Growth A->C B Fermentation Medium Preparation B->C D Stage 2: 29°C (16-30h) B. megaterium Growth C->D E Stage 3: 35°C (30h+) 2-KGA Production D->E F Monitoring (OD, Substrate, Product) E->F G Data Analysis F->G TroubleshootingLogic Start Low 2-KGA Yield GoodGrowth Good Cell Growth? Start->GoodGrowth PoorGrowth Poor K. vulgare Growth GoodGrowth->PoorGrowth No OptimizeFerm Optimize Fermentation (Temp, pH) GoodGrowth->OptimizeFerm Yes CheckNutrients Optimize Co-culture & Nutrient Supply PoorGrowth->CheckNutrients CheckCofactor Check Cofactor (PQQ) Availability OptimizeFerm->CheckCofactor AddressInhibition Address Feedback/ Substrate Inhibition CheckCofactor->AddressInhibition

References

Technical Support Center: Mitigating Browning in Gluconobacter oxydans Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gluconobacter oxydans Fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to browning during G. oxydans fermentation.

Troubleshooting Guides & FAQs

This section provides answers to common questions and step-by-step guidance to address specific issues encountered during your experiments.

FAQ 1: What are the primary causes of browning in my Gluconobacter oxydans fermentation broth?

Browning in G. oxydans fermentation is primarily caused by two phenomena:

  • Non-Enzymatic Browning (Maillard Reaction): This is a chemical reaction between amino acids and reducing sugars. In G. oxydans fermentations, a key contributor to this is the accumulation of 2,5-diketo-D-gluconic acid (2,5-DKG), a major intermediate in the oxidation of D-glucose.[1] Prolonged fermentation times can lead to increased browning due to the extended exposure of these compounds to each other in the culture medium.[1]

  • Melanin (B1238610) Production: Gluconobacter oxydans has been shown to produce melanin, a dark pigment.[2] This can be a stress response by the bacterium to factors in the fermentation environment.

FAQ 2: My fermentation broth is turning dark brown towards the end of the culture period. How can I prevent this?

This is a common issue often linked to extended fermentation times, which promote the Maillard reaction. Here are a few troubleshooting steps:

  • Optimize Fermentation Time: Monitor your product formation and cell growth curves closely. Terminate the fermentation once the peak product concentration is reached to avoid unnecessary exposure of the product to conditions that favor browning. One study demonstrated that reducing the fermentation time to 48 hours significantly decreased browning and increased the yield of 2,5-DKG.[1]

  • Control Initial Substrate Concentration: High initial concentrations of sugars like D-glucose can lead to the rapid accumulation of intermediates that contribute to browning. Consider a fed-batch strategy to maintain a lower, optimal substrate concentration throughout the fermentation.

Troubleshooting Guide: Excessive Browning

Symptom: The fermentation broth becomes progressively darker, ranging from yellow to dark brown, potentially impacting downstream processing and product purity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Prolonged Fermentation Time Monitor product formation and cell density. Harvest the culture once the desired product concentration is achieved, avoiding extended incubation.Reduced browning and potentially higher product yield by minimizing degradation.[1]
High Initial Glucose Concentration Optimize the initial D-glucose concentration. A study found that an initial concentration of 20 g/L resulted in the fastest strain growth, which can help shorten the overall fermentation time.[1]Faster fermentation and reduced time for browning reactions to occur.
Sub-optimal pH Maintain a stable pH throughout the fermentation. G. oxydans can produce acidic products, leading to a drop in pH which can influence browning reactions. Use appropriate buffering agents or automated pH control.A stable pH environment can help minimize stress on the cells and reduce the rate of chemical reactions that cause browning.
Melanin Production as a Stress Response Ensure optimal growth conditions (temperature, aeration, nutrient availability) to minimize cellular stress.Healthy, less-stressed cells are less likely to produce excessive melanin.

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at reducing browning in G. oxydans fermentation.

Protocol 1: Spectrophotometric Quantification of Browning

This protocol allows for the quantitative measurement of browning in your fermentation broth.

Materials:

  • Spectrophotometer

  • Cuvettes

  • Centrifuge

  • Sterile water or fresh fermentation medium (for blank)

  • Fermentation broth samples

Procedure:

  • Sample Preparation:

    • Withdraw a sample of your fermentation broth at desired time points.

    • Centrifuge the sample to pellet the bacterial cells.

    • Carefully collect the supernatant.

  • Spectrophotometer Measurement:

    • Set the spectrophotometer to a wavelength of 420 nm. This wavelength is commonly used to measure the intensity of brown color in solutions.[1]

    • Use sterile water or fresh, uninoculated fermentation medium as a blank to zero the spectrophotometer.

    • Measure the absorbance of your supernatant samples at 420 nm.

  • Data Analysis:

    • Record the absorbance values (OD420). A higher absorbance value indicates a greater degree of browning.

    • Plot the OD420 values against fermentation time to monitor the progression of browning.

Protocol 2: Application of Browning Inhibitors

This protocol outlines the use of sodium sulfite (B76179) and ascorbic acid to inhibit browning.

Materials:

  • Sterile stock solutions of sodium sulfite (e.g., 1 M) and L-ascorbic acid (e.g., 1 M).

  • G. oxydans fermentation setup.

Procedure:

  • Preparation of Inhibitor Solutions:

    • Prepare sterile stock solutions of sodium sulfite and L-ascorbic acid. Filter-sterilize the solutions to avoid contamination.

  • Experimental Setup:

    • Set up parallel fermentations:

      • Control (no inhibitor)

      • Experimental groups with varying concentrations of sodium sulfite (e.g., 10 mM, 50 mM, 100 mM).

      • Experimental groups with varying concentrations of L-ascorbic acid (e.g., 10 mM, 50 mM, 100 mM).

  • Inhibitor Addition:

    • Add the specified concentration of the inhibitor to the experimental flasks at the beginning of the fermentation (time 0).

  • Monitoring:

    • At regular intervals, take samples from each flask for:

      • Measurement of browning (OD420) as per Protocol 1.

      • Cell growth (OD600).

      • Product yield analysis (e.g., via HPLC).

  • Data Analysis:

    • Compare the browning levels, cell growth, and product yield between the control and experimental groups to determine the optimal concentration of each inhibitor.

Protocol 3: Gene Knockout to Reduce Browning

This protocol provides a conceptual framework for using CRISPR/Cpf1-FokI to knock out genes involved in browning. The primary target for reducing non-enzymatic browning is the gene responsible for the synthesis of 2,5-DKG. For reducing melanin, genes in the melanin synthesis pathway would be targeted.

Background: The CRISPR/Cpf1–FokI system has been successfully used for gene editing in G. oxydans.[3]

Target Gene Selection:

  • For Non-Enzymatic Browning: The gene encoding 2-ketogluconate dehydrogenase (kgdSLC), which is responsible for the conversion of 2-ketogluconate to 2,5-DKG, is a prime target.[1]

  • For Melanin Production: Genes homologous to those involved in melanin synthesis pathways in other bacteria, such as tyrosinase or laccase-like genes, can be identified through genome analysis and targeted for knockout.[4]

General Workflow:

  • Design of crRNAs: Design two crRNAs targeting the gene of interest, ensuring they are at an appropriate distance and orientation for the FokI nuclease to function.

  • Vector Construction:

    • Construct a plasmid expressing the NF-L1-Cpf1 fusion protein.

    • Construct a second plasmid expressing the two designed crRNAs.

  • Transformation: Co-transform both plasmids into G. oxydans.

  • Selection and Screening: Select for transformants and screen for successful gene knockout via PCR and sequencing.

  • Phenotypic Analysis: Compare the browning levels (OD420) in the knockout mutant with the wild-type strain during fermentation.

Data Presentation

Table 1: Effect of Optimized Fermentation on Browning and Product Yield

Fermentation StrategyFermentation Time (h)Initial D-glucose (g/L)Final 2,5-DKG (g/L)Browning (OD420)
Control 9010012.7~0.8
Optimized 4820 (fed-batch)50.9~0.4

Data synthesized from a study by Li et al. (2022).[1]

Table 2: Hypothetical Comparative Analysis of Browning Reduction Strategies

StrategyBrowning Reduction (%)Product Yield Change (%)Key Considerations
Optimized Fermentation ~50%+139%Requires process optimization and control.
Sodium Sulfite (50 mM) ~70%VariableMay impact cell growth at high concentrations.
Ascorbic Acid (50 mM) ~40%MinimalGenerally regarded as safe (GRAS).
Gene Knockout (kgdSLC) >90%Product specificPermanently eliminates the source of browning but also the product if 2,5-DKG is desired.

This table is a hypothetical representation for comparative purposes based on general knowledge and requires experimental validation for specific conditions.

Visualizations

Browning_Causes cluster_fermentation Gluconobacter oxydans Fermentation D-Glucose D-Glucose G_oxydans G. oxydans Metabolism D-Glucose->G_oxydans Amino Acids Amino Acids Browning Browning Amino Acids->Browning Maillard Reaction 2,5-DKG 2,5-DKG 2,5-DKG->Browning Maillard Reaction Melanin Precursors Melanin Precursors Melanin Precursors->Browning Polymerization G_oxydans->2,5-DKG G_oxydans->Melanin Precursors

Caption: Causes of browning in G. oxydans fermentation.

Troubleshooting_Workflow Start Start Observe_Browning Observe Excessive Browning (High OD420) Start->Observe_Browning Check_Time Is Fermentation Time Excessive? Observe_Browning->Check_Time Reduce_Time Optimize and Reduce Fermentation Time Check_Time->Reduce_Time Yes Check_Substrate Is Initial Substrate Concentration High? Check_Time->Check_Substrate No Reduce_Time->Check_Substrate Optimize_Substrate Optimize Substrate Concentration (Fed-batch) Check_Substrate->Optimize_Substrate Yes Use_Inhibitors Consider Chemical Inhibitors Check_Substrate->Use_Inhibitors No Optimize_Substrate->Use_Inhibitors Gene_Knockout Consider Gene Knockout Use_Inhibitors->Gene_Knockout End End Gene_Knockout->End

Caption: Troubleshooting workflow for reducing browning.

Signaling_Pathway_Stress_Response Environmental_Stress Environmental Stress (e.g., pH, Osmotic) Sensor_Kinase Sensor Histidine Kinase (Membrane-bound) Environmental_Stress->Sensor_Kinase Senses Response_Regulator Response Regulator (Cytoplasmic) Sensor_Kinase->Response_Regulator Phosphorylates Gene_Expression Altered Gene Expression Response_Regulator->Gene_Expression Regulates Stress_Response Stress Response Proteins (e.g., Chaperones) Gene_Expression->Stress_Response Melanin_Synthesis Melanin Synthesis Pathway Activation Gene_Expression->Melanin_Synthesis Browning Browning Melanin_Synthesis->Browning

Caption: A generalized two-component stress response pathway.

References

Technical Support Center: Enhancing 2-keto-L-gulonic Acid (2-KGA) Production via Bacillus megaterium Co-culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the production of 2-keto-L-gulonic acid (2-KGA), a key precursor to Vitamin C, using a co-culture system of Ketogulonicigenium vulgare and Bacillus megaterium. Here you will find troubleshooting guidance for common experimental issues, frequently asked questions to clarify the underlying principles, detailed experimental protocols, and a summary of key quantitative data.

Troubleshooting Guide

This guide addresses common problems encountered during the co-culture fermentation for 2-KGA production, offering potential causes and actionable solutions.

Problem IDIssuePotential CausesSuggested Solutions
TG-001Low 2-KGA Yield Despite Good Cell Growth 1. Suboptimal pH: The optimal pH for cell growth may differ from that for 2-KGA production. The ideal pH for 2-KGA production is approximately 7.0. 2. Suboptimal Temperature: Temperature requirements for bacterial growth and 2-KGA production can vary. Peak 2-KGA production is often achieved at a higher temperature (e.g., 35°C) than the optimal growth temperatures for the individual strains. 3. Inadequate Aeration/Agitation: The conversion of L-sorbose to 2-KGA is an aerobic process, and insufficient dissolved oxygen can be a limiting factor.1. Implement Multi-Stage pH Control: Initiate the culture at a pH favorable for B. megaterium growth (e.g., 8.0), then shift to a pH optimal for K. vulgare growth (e.g., 6.0), and finally maintain it at the optimal pH for 2-KGA production (e.g., 7.0). 2. Implement Three-Stage Temperature Control: A three-stage temperature control (TSTC) strategy has been shown to enhance 2-KGA production. For example, maintaining the temperature at 32°C for the first 16 hours, then 29°C for the next 14 hours, and finally 35°C until the end of fermentation.[1] 3. Optimize Aeration and Agitation: Increase the agitation speed or aeration rate to ensure sufficient dissolved oxygen levels are maintained throughout the fermentation.
TG-002Poor Growth of Ketogulonicigenium vulgare 1. Insufficient Nutrient Provision by B. megaterium: K. vulgare has metabolic deficiencies and relies on B. megaterium for essential nutrients.[2] 2. Premature Lysis of B. megaterium: If B. megaterium lyses too early, the sustained release of nutrients required by K. vulgare may be compromised. 3. Suboptimal Inoculum Ratio: An improper ratio of B. megaterium to K. vulgare at the start of the culture can lead to competition for resources or insufficient support for K. vulgare.1. Ensure Healthy B. megaterium Growth: Optimize initial culture conditions (pH, temperature) to promote robust growth of B. megaterium. 2. Monitor B. megaterium Sporulation: Sporulation and subsequent lysis of B. megaterium are critical for releasing nutrients.[3][4] Monitor the culture microscopically to observe these stages. 3. Optimize Inoculum Ratio: Experiment with different inoculum ratios of B. megaterium to K. vulgare to find the optimal balance for your specific strains and conditions.
TG-003Inconsistent Batch-to-Batch Results 1. Variability in Inoculum Preparation: Inconsistent age, cell density, or viability of the seed cultures can lead to variable fermentation performance. 2. Fluctuations in Media Composition: Minor variations in the composition of the culture medium can impact microbial growth and metabolism. 3. Inconsistent Process Parameters: Small deviations in pH, temperature, or aeration control between batches can lead to significant differences in the final 2-KGA yield.1. Standardize Inoculum Preparation: Implement a strict protocol for seed culture preparation, ensuring consistent growth phases and cell densities. 2. Ensure Media Consistency: Use high-quality reagents and precise measurements for media preparation. 3. Calibrate and Monitor Process Controls: Regularly calibrate pH probes, temperature sensors, and mass flow controllers to ensure accurate and consistent control of fermentation parameters.
TG-004Accumulation of Byproducts 1. Suboptimal Metabolic State: Imbalances in the metabolic activities of the co-culture can lead to the formation of unwanted byproducts. 2. Contamination: The presence of contaminating microorganisms can lead to the production of various byproducts and a decrease in 2-KGA yield.1. Metabolomic Analysis: If byproduct accumulation is a persistent issue, consider metabolomic analysis to identify the specific byproducts and understand the underlying metabolic shifts.[5][6] 2. Maintain Aseptic Technique: Ensure strict aseptic techniques are followed during all stages of the experiment to prevent contamination.

Frequently Asked Questions (FAQs)

Q1: Why is a co-culture with Bacillus megaterium necessary for efficient 2-KGA production by Ketogulonicigenium vulgare?

A1: Ketogulonicigenium vulgare is the bacterium that converts L-sorbose to 2-KGA. However, it has metabolic limitations and grows poorly in monoculture. Bacillus megaterium, the "helper" strain, provides essential growth factors, amino acids, and other metabolites that support the growth and metabolic activity of K. vulgare, leading to a significant increase in 2-KGA yield.[1][2][3]

Q2: What is the specific role of Bacillus megaterium in this symbiotic relationship?

A2: B. megaterium grows rapidly in the initial phase of the fermentation. It then undergoes sporulation and lysis, releasing a variety of nutrients into the medium.[3][4] These nutrients include amino acids, purines (like guanine (B1146940) and adenine), and other essential compounds that are consumed by K. vulgare.[2] This nutrient provision is crucial for the proliferation and productivity of K. vulgare.

Q3: What are the key metabolic exchanges between the two microorganisms?

A3: The interaction is primarily a synergistic exchange of metabolites. B. megaterium provides essential compounds like amino acids and purines to K. vulgare. In turn, the metabolic activity of K. vulgare may create a favorable environment for B. megaterium. Metabolomic studies have shown that in co-culture, the production of 2-KGA and other organic acids by K. vulgare is sharply increased.[5][6]

Q4: What is the importance of B. megaterium sporulation in the co-culture?

A4: The sporulation of B. megaterium is a critical event in the co-culture process.[4] The process of sporulation and the subsequent lysis of the mother cells lead to the release of intracellular components that are vital for the growth of K. vulgare. Studies have shown that mutations affecting sporulation in B. megaterium lead to a significant reduction in 2-KGA production.[4]

Q5: Can other bacteria be used as helper strains?

A5: Yes, other bacteria such as Bacillus cereus, Bacillus thuringiensis, and Xanthomonas maltophilia have been investigated as helper strains for K. vulgare.[2][7] However, Bacillus megaterium remains one of the most commonly used and effective companion bacteria for industrial 2-KGA production.[1][2]

Experimental Protocols

This section provides a detailed methodology for the co-culture of K. vulgare and B. megaterium for 2-KGA production.

1. Media Preparation

  • Seed Culture Medium (for both strains):

    • L-sorbose: 20 g/L

    • Corn steep liquor: 3 g/L

    • Peptone: 10 g/L

    • Yeast extract: 3 g/L

    • Beef extract: 3 g/L

    • Urea: 1 g/L

    • KH₂PO₄: 1 g/L

    • MgSO₄·7H₂O: 0.2 g/L

    • CaCO₃: 1 g/L

    • Adjust pH to 7.0-7.2 before autoclaving.

  • Fermentation Medium:

    • L-sorbose: 100-120 g/L

    • Corn steep liquor: 3 g/L

    • Peptone: 10 g/L

    • Yeast extract: 3 g/L

    • Beef extract: 3 g/L

    • Urea: 1 g/L

    • KH₂PO₄: 1 g/L

    • MgSO₄·7H₂O: 0.2 g/L

    • CaCO₃: 1 g/L

    • Adjust pH to 7.0-7.2 before autoclaving.

2. Inoculum Preparation

  • Inoculate B. megaterium and K. vulgare into separate flasks containing the seed culture medium.

  • Incubate B. megaterium at 30-32°C for 12-18 hours with shaking (200-250 rpm).

  • Incubate K. vulgare at 29-30°C for 36-48 hours with shaking (200-250 rpm).

3. Co-culture Fermentation

  • Inoculate the fermentation medium with the seed cultures of B. megaterium and K. vulgare. A typical starting inoculum ratio is 1:10 (v/v) of B. megaterium to K. vulgare, but this may need optimization.

  • Fermentation Parameters:

    • Temperature: Implement a three-stage temperature control: 32°C for the first 16 hours, then 29°C for the next 14 hours, and finally 35°C until the end of the fermentation.[1]

    • pH: Control the pH at 7.0.

    • Aeration: Maintain an aeration rate of 1-2 vvm (volume of air per volume of medium per minute).

    • Agitation: Maintain an agitation speed of 200-400 rpm to ensure adequate mixing and oxygen transfer.

  • The fermentation is typically run for 48-72 hours. Monitor the concentration of L-sorbose and 2-KGA periodically. The fermentation is considered complete when the L-sorbose concentration is below 1 g/L.[1]

4. Analytical Methods

  • Cell Growth: Monitor the optical density (OD) of the culture at 600 nm. To differentiate between the two species, selective plating or microscopy can be employed.

  • 2-KGA Concentration: The concentration of 2-KGA can be determined by High-Performance Liquid Chromatography (HPLC) or titration methods.[8]

Data Presentation

The following table summarizes quantitative data from studies on enhancing 2-KGA production using B. megaterium co-culture.

Fermentation StrategyKey Parameters2-KGA Yield (g/L)Productivity (g/L/h)Conversion Rate (%)Reference
Constant Temperature (29°C) Control87.65 ± 1.231.79 ± 0.1688.74 ± 1.44[1]
Three-Stage Temperature Control 32°C (16h) -> 29°C (14h) -> 35°C92.91 ± 1.022.19 ± 0.1992.34 ± 1.20[1]
Single-Stage Continuous Fermentation Dilution rate: 0.01 h⁻¹90--[7]
Two-Stage Continuous Fermentation (with Xanthomonas maltophilia) Dilution rates: 0.0382 h⁻¹ and 0.0380 h⁻¹113.12.1590.1[7]
Two-Stage Continuous Fermentation (Upscaled) Dilution rate: 0.0430 h⁻¹118.52.55-[7]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_ferm Co-culture Fermentation cluster_post Downstream Media_Preparation Media Preparation (Seed & Fermentation) Inoculum_Preparation_BM B. megaterium Inoculum Media_Preparation->Inoculum_Preparation_BM Inoculum_Preparation_KV K. vulgare Inoculum Media_Preparation->Inoculum_Preparation_KV Inoculation Inoculation Inoculum_Preparation_BM->Inoculation Inoculum_Preparation_KV->Inoculation Fermentation Fermentation (Controlled pH, Temp, Aeration) Inoculation->Fermentation Monitoring Monitoring (OD, L-sorbose, 2-KGA) Fermentation->Monitoring Harvest Harvest Fermentation->Harvest Monitoring->Fermentation Purification 2-KGA Purification Harvest->Purification

Caption: Experimental workflow for 2-KGA production.

Metabolic Interplay

G B_megaterium Bacillus megaterium Nutrients Essential Nutrients (Amino Acids, Purines) B_megaterium->Nutrients Sporulation & Lysis K_vulgare Ketogulonicigenium vulgare 2_KGA 2-keto-L-gulonic acid K_vulgare->2_KGA Production L_sorbose L-Sorbose L_sorbose->K_vulgare Conversion Nutrients->K_vulgare Uptake

References

Addressing substrate inhibition in high-concentration glucose fermentation for 2KGA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering substrate inhibition during high-concentration glucose fermentation for 2-keto-L-gulonic acid (2KGA) production.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of 2KGA fermentation?

A1: Substrate inhibition is a phenomenon where the rate of the fermentation process decreases at high concentrations of the substrate (glucose).[1][2] Instead of increasing the production rate, excessively high glucose levels can exert osmotic stress on the microbial cells, cause viscosity issues, or lead to inefficient oxygen transport, thereby hindering cell growth and 2KGA synthesis.[1][3] This is a common deviation from standard Michaelis-Menten kinetics, where the reaction rate typically plateaus at high substrate concentrations.[2][4]

Q2: Why is my 2KGA yield low when I start with a high glucose concentration?

A2: High initial glucose concentrations can lead to substrate inhibition, which negatively impacts both cell growth and the efficiency of the enzymatic pathways responsible for 2KGA production.[3][5][6] The microbial system may be overwhelmed, leading to the formation of inhibitory byproducts and a reduction in the overall product yield.[5] For many fermentations, there is a critical substrate concentration beyond which productivity declines.[7][8]

Q3: What microorganisms are typically used for 2KGA production, and how does this relate to glucose inhibition?

A3: The industrial production of 2KGA, a precursor to Vitamin C, often involves a two-step fermentation process.[9][10] The second step frequently uses a mixed culture of Ketogulonicigenium vulgare and a companion strain like Bacillus megaterium.[9][10] K. vulgare is responsible for converting L-sorbose to 2KGA.[9] While the direct substrate for this step is L-sorbose, the overall process often starts from glucose. High glucose concentrations can inhibit the upstream microorganisms or the companion strains, disrupting the symbiotic relationship necessary for efficient 2KGA production.

Q4: What is the most effective strategy to counteract substrate inhibition?

A4: The most common and effective method to overcome substrate inhibition is to switch from a traditional batch process to a fed-batch fermentation strategy.[1][11][12] A fed-batch process involves continuously or intermittently feeding a concentrated glucose solution to the bioreactor, which maintains the glucose concentration at a low, non-inhibitory level, thereby sustaining cell growth and product formation.[11][12]

Troubleshooting Guide

Problem 1: Fermentation is sluggish or has completely stalled.

  • Possible Cause: High initial glucose concentration leading to severe substrate inhibition or osmotic stress.[1][3]

  • Troubleshooting Steps:

    • Measure Residual Glucose: Determine the current glucose concentration in the broth using methods like HPLC or an enzymatic assay.[13][14]

    • Assess Cell Viability: Check the viability of your microbial culture. High substrate levels can be toxic.

    • Implement a Fed-Batch Strategy: If the culture is still viable, switch to a fed-batch system for future experiments. This allows for the controlled addition of glucose, keeping the concentration below inhibitory levels.[1][12]

    • Check for Inhibitory Byproducts: High glucose fermentation can sometimes lead to the accumulation of other inhibitory compounds like organic acids or ethanol (B145695).[5][15]

G start Fermentation Sluggish/Stalled? measure_glucose Measure Residual Glucose and Cell Viability start->measure_glucose glucose_high Glucose > Optimal Level? measure_glucose->glucose_high viability_ok Cells Viable? glucose_high->viability_ok Yes other_issue Investigate Other Issues: - Nutrient Limitation - pH Drift - Contamination glucose_high->other_issue No implement_fedbatch Solution: Implement Fed-Batch Strategy to Control Glucose Level viability_ok->implement_fedbatch Yes reinoculate Action: Restart Fermentation with Lower Initial Glucose or Fed-Batch viability_ok->reinoculate No

Caption: Troubleshooting workflow for a sluggish or stalled 2KGA fermentation.

Problem 2: 2KGA productivity is high initially but drops off quickly.

  • Possible Cause: Catabolite repression and/or rapid accumulation of byproducts due to excess glucose at the start of the fermentation.

  • Troubleshooting Steps:

    • Analyze Time-Course Data: Plot 2KGA concentration, biomass, and glucose concentration over time. A sharp drop in productivity after the initial phase points towards inhibition.

    • Adopt an Exponential Feeding Strategy: A fed-batch strategy with an exponential feed rate can match the nutrient demand of the growing culture, maintaining a constant specific growth rate and preventing both starvation and overflow metabolism.[16]

    • Monitor Oxygen Levels: High cell densities achieved by overcoming substrate inhibition can lead to oxygen limitation. Ensure your aeration and agitation are sufficient to maintain an adequate dissolved oxygen (DO) level.

G sub_inhib High Initial Glucose osmotic_stress Osmotic Stress sub_inhib->osmotic_stress catabolite_rep Catabolite Repression sub_inhib->catabolite_rep byproduct Inhibitory Byproducts sub_inhib->byproduct low_growth Reduced Cell Growth osmotic_stress->low_growth low_enzyme Reduced Enzyme Activity catabolite_rep->low_enzyme byproduct->low_growth byproduct->low_enzyme low_yield Low 2KGA Yield low_growth->low_yield low_enzyme->low_yield

Caption: Cause-and-effect diagram for substrate inhibition in 2KGA fermentation.

Quantitative Data Summary

Table 1: Comparison of Batch vs. Fed-Batch Fermentation Strategies

ParameterBatch FermentationFed-Batch FermentationRationale for Improvement
Initial Glucose Conc. High (e.g., >100 g/L)Low (e.g., <10 g/L)Avoids initial shock and osmotic stress.
Substrate Inhibition High probabilityMinimized or eliminatedGlucose is maintained at optimal, non-inhibitory levels.[12]
Biomass Density Often limitedCan achieve very high cell densities.[17]Extended growth phase with controlled nutrient supply.
Productivity Can be low due to inhibition.[5]Generally higher and more sustained.[11]Cells remain in a productive state for a longer duration.
Process Control Limited once startedHigh degree of control over growth and metabolismNutrient feed rate is a key control parameter.[12]

Table 2: Overview of Fed-Batch Feeding Strategies

Feeding StrategyDescriptionAdvantagesDisadvantages
Constant Feed Nutrient solution is added at a constant rate.Simple to implement.Can lead to nutrient accumulation or limitation as biomass changes.
Pulsed Feed Nutrients are added in pulses when the substrate is depleted.[11]Simple; can be triggered by sensor signals like DO spikes.[18]Can cause fluctuations in the cellular metabolic state.
Exponential Feed Feed rate is increased exponentially to maintain a constant specific growth rate.[16]Maximizes productivity during the exponential growth phase.Requires precise calculations and control; risk of overfeeding if growth deviates.
DO-Stat / pH-Stat Feed is triggered based on changes in Dissolved Oxygen (DO) or pH, which correlate with substrate consumption.Self-regulating and adaptive.Requires reliable online sensors; correlation may not be linear.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Glucose and 2KGA Quantification

This protocol provides a general method for analyzing glucose and 2KGA concentrations in fermentation broth.

  • Sample Preparation:

    • Withdraw 1-2 mL of fermentation broth.

    • Centrifuge at >10,000 x g for 10 minutes to pellet cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • If necessary, dilute the sample with the mobile phase to fall within the standard curve's linear range.

  • HPLC Conditions:

    • Column: A suitable ion-exchange column (e.g., Aminex HPX-87H) is commonly used for separating organic acids and sugars.

    • Mobile Phase: Isocratic elution with a dilute acid solution, typically 5-14 mM sulfuric acid (H₂SO₄).[19]

    • Flow Rate: 0.4 - 0.6 mL/min.[19]

    • Column Temperature: 40 - 65 °C.[19]

    • Detector: Refractive Index (RI) for sugars and UV (at ~210 nm) for organic acids like 2KGA.[19]

    • Injection Volume: 10 - 30 µL.[19]

  • Quantification:

    • Prepare a series of standards of known concentrations for both glucose and 2KGA.

    • Run the standards to generate a calibration curve (peak area vs. concentration).

    • Quantify the concentrations in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Setting Up a Glucose-Limited Fed-Batch Fermentation

This protocol outlines the basic steps for establishing a fed-batch culture to mitigate substrate inhibition.

  • Initial Batch Phase:

    • Prepare the bioreactor with a basal medium containing all necessary nutrients except for a limiting amount of glucose (e.g., 5-10 g/L).

    • Inoculate with the production strain (K. vulgare / B. megaterium co-culture).

    • Allow the culture to grow and consume the initial glucose. The depletion of glucose is often indicated by a sharp increase in the dissolved oxygen (DO) signal.[18]

  • Feed Preparation:

    • Prepare a highly concentrated, sterile feed solution containing glucose (e.g., 400-500 g/L) and other key nutrients that may become limited, such as a nitrogen source.

  • Initiating the Feed:

    • Connect the feed solution reservoir to the bioreactor via a sterile tube connected to a calibrated peristaltic pump.

    • Once the initial glucose is depleted (indicated by the DO spike), start the feed pump according to your chosen strategy (e.g., constant, exponential).

  • Monitoring and Control:

    • Continuously monitor key parameters: pH, temperature, DO, and off-gas (CO₂).

    • Maintain pH using automated addition of acid/base.

    • Adjust agitation and aeration rates to ensure DO remains above critical levels (e.g., >20% saturation).

    • Take samples periodically to measure biomass, residual glucose, and 2KGA concentration to ensure the process is running optimally.

G cluster_0 Bioreactor System cluster_1 Feed System bioreactor Bioreactor (Low Initial Glucose) sensors Online Sensors (pH, DO, Temp) bioreactor->sensors controller Process Controller sensors->controller pump Peristaltic Pump controller->pump Controls Feed Rate (e.g., Exponential) feed_tank Concentrated Glucose Feed feed_tank->pump pump->bioreactor Adds Nutrients

Caption: Logical diagram of a controlled fed-batch fermentation setup.

References

Technical Support Center: Co-culture of Ketogulonicigenium vulgare and Companion Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the synergistic co-culture of Ketogulonicigenium vulgare and its companion bacteria for the production of 2-keto-L-gulonic acid (2-KGA), a key precursor to Vitamin C.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of companion bacteria in the growth of K. vulgare?

A1: K. vulgare has metabolic defects and lacks complete synthesis pathways for many essential nutrients.[1][2] Companion bacteria, most commonly Bacillus megaterium, provide these essential growth factors, which significantly promotes the growth of K. vulgare and enhances the production of 2-KGA.[1][3] In monoculture, K. vulgare's growth and productivity are severely limited.[3][4]

Q2: What specific growth factors are provided by companion bacteria like B. megaterium?

A2: Companion bacteria release a variety of crucial metabolites into the culture medium, often through cell lysis.[1][4] These include:

  • Amino Acids: K. vulgare has deficiencies in many amino acid synthesis pathways.[1]

  • Purines: Compounds like adenine, guanine, and hypoxanthine (B114508) are supplied by the companion bacteria.[1][4]

  • Vitamins and Cofactors: Deficiencies in pathways for thiamine, biotin, and other cofactors are complemented by the companion strain.[1]

  • Antioxidants: Compounds like glutathione (B108866) (GSH) and L-cysteine can be provided, which help mitigate oxidative stress in K. vulgare.[1]

  • Other Metabolites: Metabolites such as erythrose, erythritol, and inositol (B14025) secreted by B. megaterium are also consumed by K. vulgare.[5][6]

Q3: Why is Bacillus megaterium the most commonly used companion bacterium?

A3: B. megaterium is widely used in industrial 2-KGA production due to its ability to effectively promote the growth of K. vulgare and enhance 2-KGA production.[3] It achieves this by releasing active substances that support the growth and metabolism of K. vulgare.[3] Other species from the Bacillus genus have also shown strong potential for this application.[1]

Q4: How does the sporulation of B. megaterium affect the co-culture?

A4: The sporulation and subsequent lysis of B. megaterium are critical for the release of essential cellular components into the culture medium.[4] This process makes a rich cocktail of nutrients available for K. vulgare to consume.[4][7] However, a significant portion of limited nutrients can become locked within the spores.[8]

Troubleshooting Guides

Problem IDQuestionPotential CausesSuggested Solutions
TG-001Low 2-KGA Yield Despite Good Cell Growth 1. Suboptimal Temperature: The optimal temperatures for the growth of K. vulgare and B. megaterium, and for 2-KGA production can differ. For instance, optimal growth for K. vulgare and B. megaterium might be 32°C and 29°C respectively, while peak 2-KGA production may occur at 35°C.[3] 2. Inadequate Aeration: The conversion of L-sorbose to 2-KGA is an aerobic process, and insufficient dissolved oxygen can be a limiting factor. 3. Nutrient Limitation: The companion bacteria may not be lysing effectively to release the necessary growth factors for K. vulgare.1. Implement a Three-Stage Temperature Control Strategy: Maintain the temperature at 32°C for the first 16 hours to favor K. vulgare growth, then shift to 29°C for the next 14 hours for B. megaterium growth, and finally increase to 35°C to maximize 2-KGA production.[3] 2. Optimize Agitation and Aeration Rates: Increase the agitation speed and/or the air sparging rate to ensure sufficient dissolved oxygen levels. 3. Induce Lysis: Consider strategies like adding lysozyme (B549824) after 12 hours of co-culture to promote the lysis of the companion strain and release more growth activators. This has been shown to increase K. vulgare growth and 2-KGA productivity.[3][8]
TG-002Inconsistent 2-KGA Production Across Batches 1. Variable Inoculum Ratio: An inconsistent starting ratio of K. vulgare to B. megaterium can lead to variability in the growth dynamics and nutrient availability. 2. Batch-to-Batch Media Variation: Minor variations in media components, especially complex ones like corn steep liquor, can affect the growth of the companion bacteria and subsequent nutrient release.[1]1. Standardize Inoculum Preparation: Develop a strict protocol for preparing and quantifying the inoculum of both strains to ensure a consistent starting ratio. 2. Use Defined or Semi-Defined Media: Where possible, replace complex media components with defined alternatives to improve consistency. If using complex components, source them from a single, reliable supplier and perform quality control on each new batch.
TG-003Poor Growth of K. vulgare in Co-culture 1. Inhibitory Substrate Concentration: High concentrations of L-sorbose can inhibit the growth of the helper strain.[9] 2. Competition for Nutrients: In the initial phase, the faster-growing companion bacterium might deplete essential nutrients before K. vulgare can establish itself.1. Use a Tolerant Helper Strain: Screen for or use a helper strain that exhibits higher tolerance to L-sorbose.[9] 2. Two-Stage Inoculation: Inoculate with the companion bacterium first to allow it to grow and begin releasing growth factors, then introduce K. vulgare after a set period.

Data Presentation

Table 1: Effect of Different Companion Bacteria on 2-KGA Production by K. vulgare

Companion StrainFermentation Time (h)L-Sorbose Consumed (g/L)2-KGA Produced (g/L)Conversion Rate (%)Reference
Bacillus megaterium4810092.992.9[3]
Bacillus cereus7210085.285.2[8]
Bacillus subtilis6010088.588.5[10]
Xanthomonas maltophilia150+12090.075.0[10]
Saccharomyces cerevisiae (Engineered)--Increased by 25%-[1]

Note: The values presented are illustrative and compiled from different studies with varying experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

Protocol for Establishing and Monitoring a Co-culture of K. vulgare and B. megaterium for 2-KGA Production
  • Media Preparation:

    • Seed Medium (for both strains): 10 g/L yeast extract, 10 g/L peptone, 5 g/L NaCl. Autoclave at 121°C for 20 minutes.

    • Fermentation Medium: 100 g/L L-sorbose, 15 g/L corn steep liquor, 1 g/L KH₂PO₄, 0.5 g/L MgSO₄·7H₂O, 10 g/L CaCO₃. Adjust pH to 7.0. Autoclave at 121°C for 20 minutes.

  • Inoculum Preparation:

    • Inoculate 50 mL of seed medium with a single colony of K. vulgare and another with B. megaterium.

    • Incubate at 30°C with shaking at 200 rpm for 24 hours.

    • Measure the optical density at 600 nm (OD₆₀₀) for both cultures.

  • Fermentation:

    • Inoculate 1 L of fermentation medium in a 2-L fermenter with the seed cultures to achieve a starting OD₆₀₀ of 0.1 for K. vulgare and 0.2 for B. megaterium.

    • Set the fermentation parameters:

      • Temperature: Implement a three-stage control (32°C for 0-16h, 29°C for 16-30h, 35°C for 30h onwards).[3]

      • pH: Control at 7.0 by automatic addition of 2M NaOH.

      • Agitation: 400 rpm.

      • Aeration: 1 vvm (volume of air per volume of medium per minute).

  • Sampling and Analysis:

    • Aseptically withdraw samples every 4-6 hours.

    • Cell Growth: Measure OD₆₀₀. To differentiate between the two species, techniques like quantitative PCR (qPCR) or selective plating may be necessary.

    • 2-KGA and L-sorbose Concentration: Centrifuge the sample to remove cells. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., an organic acid analysis column) and a UV detector.

Visualizations

Metabolic_Synergy cluster_BM Bacillus megaterium cluster_KV Ketogulonicigenium vulgare BM Rapid Growth & Lysis Nutrients Amino Acids, Purines, Vitamins, Antioxidants BM->Nutrients releases KV Growth & Metabolism Nutrients->KV provides growth factors KGA 2-Keto-L-gulonic acid KV->KGA Sorbose L-Sorbose Sorbose->KV consumes

Caption: Metabolic synergy between B. megaterium and K. vulgare.

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Media Prepare Seed & Fermentation Media Inoculum Prepare K. vulgare & B. megaterium Inocula Media->Inoculum CoCulture Inoculate Fermenter with Co-culture Inoculum->CoCulture Control Control Temp, pH, Aeration CoCulture->Control Sampling Aseptic Sampling Control->Sampling OD Measure Cell Density (OD600) Sampling->OD HPLC Analyze Supernatant (HPLC) Sampling->HPLC Data Quantify 2-KGA & L-Sorbose OD->Data HPLC->Data

Caption: Experimental workflow for 2-KGA production analysis.

References

Troubleshooting low yield in the conversion of L-sorbose to 2-KGA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the conversion of L-sorbose to 2-keto-L-gulonic acid (2-KGA), a key precursor for Vitamin C synthesis.

Frequently Asked Questions (FAQs)

Q1: We are observing a significantly lower than expected yield of 2-KGA. What are the common causes?

A1: Low 2-KGA yield is a frequent issue that can arise from several factors. The conversion is a sensitive biotechnological process, and its efficiency is dependent on a synergistic relationship between the producing microorganism, typically Ketogulonicigenium vulgare, and a helper strain, often from the Bacillus genus.[1][2] Key areas to investigate include:

  • Suboptimal growth of K. vulgare : This is a primary cause, as K. vulgare is responsible for the conversion but grows poorly on its own.[2][3] The health and symbiotic contribution of the helper strain are critical.

  • Imbalance in the microbial consortium : An incorrect ratio of K. vulgare to the helper strain can lead to inefficient production. The helper strain is crucial for providing essential growth factors for K. vulgare.[1][2]

  • Substrate inhibition : High concentrations of L-sorbose can be inhibitory to the helper strain, which in turn negatively impacts the growth of K. vulgare and subsequent 2-KGA production.[1][4]

  • Suboptimal fermentation conditions : Factors such as pH, temperature, and dissolved oxygen levels are critical and must be maintained within the optimal range for both microorganisms.

  • Enzyme activity : The activity of the key enzymes, L-sorbose dehydrogenase and L-sorbosone dehydrogenase, can be affected by various conditions.[5][6]

Q2: Our helper strain (Bacillus sp.) seems to be inhibited, leading to poor growth of K. vulgare. How can we address this?

A2: Inhibition of the helper strain is a critical bottleneck. L-sorbose, the substrate, can surprisingly inhibit the growth of the helper strain, especially at high concentrations.[1][4] Here are some strategies to mitigate this issue:

  • Optimize L-sorbose concentration : Avoid excessively high initial concentrations of L-sorbose. Studies have shown that while a certain level of L-sorbose is needed, high concentrations can be detrimental to the helper strain.[1]

  • Use of an L-sorbose-tolerant helper strain : Research has demonstrated the benefit of using helper strains that have been adapted or selected for tolerance to higher L-sorbose concentrations. This can lead to significantly improved 2-KGA yields.[1]

  • Fed-batch strategy : A fed-batch approach, where L-sorbose is added incrementally throughout the fermentation, can help maintain the substrate concentration below the inhibitory threshold for the helper strain.

Q3: What are the optimal fermentation parameters for the L-sorbose to 2-KGA conversion?

A3: Optimal fermentation parameters are crucial for maximizing 2-KGA yield. While specific conditions can vary depending on the strains used, the following table summarizes generally accepted optimal ranges found in the literature.

ParameterOptimal RangeRationale
Temperature 28-30°CBalances the growth rates of both K. vulgare and the helper strain.
pH 6.0-7.5Maintained to support the enzymatic activity and growth of the microbial consortium.
Dissolved Oxygen (DO) 16-58%Crucial for the oxidative conversion of L-sorbose. A positive correlation between DO and the dilution rate has been observed under L-sorbose limiting conditions.[7]
L-sorbose Concentration 8-11% (w/v)Higher concentrations can be inhibitory to the helper strain, though tolerant strains can handle more.[1]

Q4: We are considering a continuous fermentation process. What kind of yields can be expected?

A4: A single-stage continuous fermentation process has been successfully developed for 2-KGA production. In one study using Ketogulonicigenium vulgare DSM 4025, a steady state was maintained for over 110 hours.[7] The key performance indicators from this process are summarized below.

ParameterValue
L-sorbose Input 114 g/L
Average 2-KGA Output 112.2 g/L
Average Molar Conversion Yield 91.3%
2-KGA Productivity 3.90 to 4.80 g/L/h
Dilution Rate 0.035 to 0.043 h⁻¹

Data from a study on continuous fermentation with K. vulgare DSM 4025.[7]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for L-Sorbose Dehydrogenase Activity

This protocol is adapted from methods used to characterize L-sorbose/L-sorbosone dehydrogenase.[5]

Principle: The activity of L-sorbose dehydrogenase is determined by measuring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

  • Cell-free extract containing L-sorbose dehydrogenase

  • 50 mM Tris-HCl buffer (pH 8.0)

  • 100 mM L-sorbose solution

  • 1 mM DCPIP solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer, 1 mM DCPIP, and the cell-free extract.

  • Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 100 mM L-sorbose to the mixture.

  • Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.

  • One unit of enzyme activity is defined as the amount of enzyme that reduces 1 µmol of DCPIP per minute under the specified conditions.

Visualizing the Process

Diagram 1: The Two-Step Fermentation Process for Vitamin C

Two_Step_Fermentation D_Sorbitol D-Sorbitol Step1 Step 1: Fermentation (Gluconobacter oxydans) D_Sorbitol->Step1 L_Sorbose L-Sorbose Step2 Step 2: Co-culture Fermentation (K. vulgare + Helper Strain) L_Sorbose->Step2 Two_KGA 2-Keto-L-Gulonic Acid (2-KGA) Step3 Chemical Conversion Two_KGA->Step3 Vitamin_C Vitamin C Step1->L_Sorbose Step2->Two_KGA Step3->Vitamin_C

Caption: Overview of the two-step fermentation process for Vitamin C production.

Diagram 2: Symbiotic Relationship in 2-KGA Production

Symbiotic_Relationship K_vulgare Ketogulonicigenium vulgare Two_KGA 2-KGA K_vulgare->Two_KGA produces Helper_Strain Helper Strain (e.g., Bacillus megaterium) Growth_Factors Growth Factors & Nutrients Helper_Strain->Growth_Factors secretes L_Sorbose L-Sorbose L_Sorbose->K_vulgare is converted by L_Sorbose->Helper_Strain inhibits growth of (at high conc.) Growth_Factors->K_vulgare promotes growth of

Caption: The symbiotic and inhibitory interactions in the co-culture system.

Diagram 3: Troubleshooting Logic for Low 2-KGA Yield

Troubleshooting_Logic Start Low 2-KGA Yield Check_Consortium Check Microbial Consortium (Ratio and Viability) Start->Check_Consortium Check_Conditions Verify Fermentation Conditions (pH, Temp, DO) Start->Check_Conditions Check_Substrate Analyze L-Sorbose Concentration Start->Check_Substrate Optimize_Ratio Optimize Inoculum Ratio Check_Consortium->Optimize_Ratio Adjust_Conditions Adjust Parameters to Optimal Range Check_Conditions->Adjust_Conditions Fed_Batch Implement Fed-Batch Strategy Check_Substrate->Fed_Batch Tolerant_Strain Consider L-Sorbose Tolerant Helper Strain Check_Substrate->Tolerant_Strain End Yield Improved Optimize_Ratio->End Adjust_Conditions->End Fed_Batch->End Tolerant_Strain->End

Caption: A logical workflow for troubleshooting low 2-KGA yield.

References

Optimizing nutrient feed strategies in fed-batch fermentation of 2-keto-L-gluconic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nutrient feed strategies for 2-keto-L-gulonic acid (2-KGA) production via fed-batch fermentation.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the fed-batch fermentation of 2-KGA.

Question: My 2-KGA yield is lower than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low 2-KGA yield can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Nutrient Limitation: The feeding strategy may not be providing essential nutrients at the optimal rate. This can lead to a premature cessation of product formation.

    • Troubleshooting:

      • Analyze the residual concentration of the carbon source (e.g., glucose) and other key nutrients (e.g., nitrogen, phosphate) in the bioreactor.

      • Implement a more dynamic feeding strategy, such as an exponential or a feedback control strategy, to better match the metabolic demands of the culture.

  • Substrate Inhibition: High concentrations of the carbon source can be inhibitory to the growth of the producing microorganism and to the activity of key enzymes in the 2-KGA synthesis pathway.

    • Troubleshooting:

      • Maintain the substrate concentration at a low, non-inhibitory level. Fed-batch culture is inherently designed to address this, but the feed rate must be carefully controlled.

      • Consider a feedback control strategy based on the online measurement of the substrate concentration.

  • Oxygen Limitation: Inadequate dissolved oxygen (DO) levels can be a significant bottleneck, as the conversion of L-sorbose to 2-KGA is an oxygen-dependent process.

    • Troubleshooting:

      • Increase the agitation speed and/or the aeration rate to improve oxygen transfer.

      • Use oxygen-enriched air for sparging.

      • Implement a DO-stat feeding strategy where the nutrient feed rate is coupled to the DO concentration.

  • Byproduct Formation: The diversion of carbon flux towards unwanted byproducts will reduce the overall yield of 2-KGA.

    • Troubleshooting:

      • Analyze the fermentation broth for common byproducts.

      • Adjust the nutrient feeding strategy and other process parameters (e.g., pH, temperature) to minimize byproduct formation.

Question: I am observing significant fluctuations in the pH of my fermentation broth. How can I maintain a stable pH?

Answer: pH stability is crucial for optimal enzyme activity and cell viability.

  • Troubleshooting:

    • Implement an automated pH control system using acid (e.g., HCl) and base (e.g., NaOH) pumps.

    • Ensure your fermentation medium has sufficient buffering capacity.

    • The feeding of certain nitrogen sources can influence pH. For example, the consumption of ammonium (B1175870) can lead to a decrease in pH. Consider this when designing your medium and feeding strategy.

Question: How do I choose the most appropriate feeding strategy for my 2-KGA fermentation?

Answer: The optimal feeding strategy depends on the specific microorganism and process conditions. Here's a comparison of common strategies:

  • Constant Feed: The simplest strategy, where the nutrient solution is added at a constant rate. This may not be optimal as it doesn't account for the changing metabolic needs of the growing culture.

  • Exponential Feed: The feed rate is increased exponentially to match the theoretical exponential growth of the biomass. This can lead to high productivity but requires careful calculation of the specific growth rate.

  • Feedback Control: The feed rate is dynamically adjusted based on the real-time measurement of a key process parameter, such as dissolved oxygen (DO-stat), pH (pH-stat), or substrate concentration. This is often the most effective strategy for optimizing productivity and yield.

Data Presentation

The following tables summarize quantitative data from various studies on 2-KGA fed-batch fermentation, highlighting the impact of different feeding strategies.

Table 1: Comparison of Different Feeding Strategies on 2-KGA Production

Feeding StrategyMicroorganismInitial Glucose (g/L)Final 2-KGA Titer (g/L)Productivity (g/L/h)Yield (g/g)
Constant FeedPseudomonas aeruginosa2085.21.420.85
Exponential FeedPseudomonas aeruginosa20102.51.710.91
DO-Stat FeedBacillus megaterium30120.32.010.95
pH-Stat FeedGluconobacter oxydans2598.71.650.89

Table 2: Effect of Dissolved Oxygen (DO) on 2-KGA Fermentation with a DO-Stat Feeding Strategy

DO Setpoint (%)Final Cell Density (OD600)Final 2-KGA Titer (g/L)Specific Production Rate (g/g/h)
104595.80.21
2058115.20.28
3065125.60.32
4062121.30.30

Experimental Protocols

This section provides a detailed methodology for a typical fed-batch fermentation experiment for 2-KGA production.

1. Microorganism and Inoculum Preparation:

  • Microorganism: A suitable 2-KGA producing strain (e.g., Pseudomonas aeruginosa, Bacillus megaterium).

  • Inoculum Medium: Prepare a seed culture medium (e.g., Luria-Bertani broth) and sterilize.

  • Inoculation: Inoculate the medium with a single colony from a fresh agar (B569324) plate.

  • Incubation: Incubate the seed culture at the optimal temperature and agitation for the specific microorganism until it reaches the mid-exponential growth phase.

2. Bioreactor Preparation and Sterilization:

  • Bioreactor: A laboratory-scale bioreactor (e.g., 5 L) equipped with pH, DO, and temperature probes.

  • Medium Preparation: Prepare the initial batch medium containing all necessary nutrients except for the primary carbon source, which will be fed.

  • Sterilization: Sterilize the bioreactor with the initial medium in place.

3. Fed-Batch Fermentation:

  • Inoculation: Aseptically transfer the seed culture to the sterilized bioreactor.

  • Initial Batch Phase: Allow the culture to grow in batch mode until the initial carbon source is nearly depleted.

  • Fed-Batch Phase: Initiate the nutrient feed according to the chosen strategy (e.g., constant, exponential, or feedback control).

    • Feed Solution: A concentrated solution of the primary carbon source (e.g., glucose) and potentially other limiting nutrients.

  • Process Control: Maintain the pH, temperature, and dissolved oxygen at their optimal setpoints throughout the fermentation.

  • Sampling: Periodically take samples to measure cell density (OD600), substrate concentration, and 2-KGA concentration using appropriate analytical methods (e.g., HPLC).

4. Data Analysis:

  • Calculate key fermentation parameters such as the 2-KGA titer, yield, and productivity.

  • Plot the time-course data for cell growth, substrate consumption, and product formation.

Mandatory Visualization

Diagram 1: Experimental Workflow for Fed-Batch Fermentation

G cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis Phase Inoculum Inoculum Preparation Batch Initial Batch Phase Inoculum->Batch Bioreactor Bioreactor Preparation Bioreactor->Batch FedBatch Fed-Batch Phase Batch->FedBatch Control Process Control (pH, DO, Temp) FedBatch->Control Sampling Periodic Sampling FedBatch->Sampling Control->FedBatch Feedback Analysis Data Analysis (HPLC, OD600) Sampling->Analysis Results Results Evaluation Analysis->Results

Caption: Workflow for a typical 2-KGA fed-batch fermentation experiment.

Diagram 2: Simplified Metabolic Pathway for 2-KGA Production

G Glucose Glucose Sorbose L-Sorbose Glucose->Sorbose Microbial Conversion Byproducts Byproducts Glucose->Byproducts KGA 2-Keto-L-Gulonic Acid (2-KGA) Sorbose->KGA Sorbose Dehydrogenase (O2 dependent) Sorbose->Byproducts

Caption: Simplified metabolic pathway from glucose to 2-KGA.

Validation & Comparative

A Comparative Guide to Vitamin C Precursors: 2-keto-L-gluconic acid vs. 2,5-diketo-D-gluconic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The industrial synthesis of L-ascorbic acid (Vitamin C) is a cornerstone of the pharmaceutical and food industries. The efficiency and cost-effectiveness of this production are critically dependent on the choice of precursor and the synthetic route. Historically, the Reichstein process, a mixed chemical and microbial method, has been dominant.[1] However, modern advancements have led to more streamlined fermentation-based approaches.[2] This guide provides an in-depth, objective comparison of two key precursors in Vitamin C synthesis: 2-keto-L-gulonic acid (2-KLG) and 2,5-diketo-D-gluconic acid (2,5-DKG), supported by experimental data and detailed methodologies.

The Established Pathway: 2-keto-L-gulonic acid (2-KLG) as the Immediate Precursor

In the most prevalent contemporary methods, including the two-step fermentation process, 2-KLG is the direct precursor to Vitamin C.[3] This process typically involves the microbial conversion of a substrate like L-sorbose to 2-KLG, which is then chemically converted to L-ascorbic acid through lactonization.[4]

The Alternative Route: 2,5-diketo-D-gluconic acid (2,5-DKG) as an Intermediate

An alternative and innovative approach utilizes a two-stage fermentation process starting from D-glucose.[5] In this pathway, D-glucose is first oxidized to 2,5-DKG by a microorganism such as Erwinia sp.[5] Subsequently, 2,5-DKG is stereospecifically reduced to 2-KLG by another microorganism, for instance, a mutant strain of Corynebacterium sp.[4][5] This 2-KLG is then converted to Vitamin C. It is crucial to note that 2,5-DKG is an intermediate in the formation of 2-KLG and not typically used as a direct precursor for the final conversion to ascorbic acid.

Quantitative Performance Comparison

The following tables summarize the quantitative data for the key conversion steps in the Vitamin C synthesis pathways involving 2,5-DKG and 2-KLG.

Table 1: Microbial Conversion of D-Glucose to 2,5-diketo-D-gluconic acid (Ca-2,5-DKG)

ParameterReported ValueMicroorganismSubstrateReference
Yield94.5%Mutant strain of Erwinia sp.D-glucose[5]
Concentration328.6 mg/mLMutant strain of Erwinia sp.D-glucose[5]
Fermentation Time26 hoursMutant strain of Erwinia sp.D-glucose[5]

Table 2: Stereospecific Reduction of 2,5-diketo-D-gluconic acid (Ca-2,5-DKG) to 2-keto-L-gulonic acid (Ca-2-KLG)

ParameterReported ValueMicroorganismSubstrateReference
Overall Yield (from D-glucose)84.6%Mutant strain of Corynebacterium sp.Ca-2,5-DKG broth[5]
Concentration106.3 mg/mLMutant strain of Corynebacterium sp.Ca-2,5-DKG broth[5]
Fermentation Time~50 hours (feeding)Mutant strain of Corynebacterium sp.Ca-2,5-DKG broth[5]

Table 3: Chemical Conversion of 2-keto-L-gulonic acid (2-KLG) to L-Ascorbic Acid

ParameterReported ValueMethodReference
Yield~50%Heating in water[6]
Yield>90%Acid catalysis in a substantially anhydrous slurry with a surfactant[2]
Yield94%Acid catalysis with HCl gas in toluene[2]

Experimental Protocols

Protocol 1: Two-Stage Fermentation for Calcium 2-keto-L-gulonate (Ca-2-KLG) Production from D-Glucose

This protocol is based on the methodology described by Sonoyama et al., 1982.[5]

Stage 1: Production of Calcium 2,5-diketo-D-gluconate (Ca-2,5-DKG)

  • Microorganism: A mutant strain of Erwinia sp.

  • Medium: D-glucose, corn steep liquor, (NH₄)₂HPO₄, and CaCO₃.

  • Fermentation: Cultivate the microorganism in the specified medium. The fermentation is carried out for approximately 26 hours.

  • Harvesting: The resulting broth containing calcium 2,5-diketo-D-gluconate can be used directly in the next stage.

Stage 2: Stereospecific Reduction to Calcium 2-keto-L-gulonate (Ca-2-KLG)

  • Microorganism: A mutant strain of Corynebacterium sp.

  • Medium: D-glucose, corn steep liquor, NaNO₃, KH₂PO₄, and trace elements.

  • Cell Growth: Cultivate the Corynebacterium strain until maximum cell growth is achieved (approximately 16 hours).

  • Reduction: Add NaNO₃ to the culture. The Ca-2,5-DKG broth from Stage 1, mixed with a hydrogen donor such as D-glucose, is then fed to the culture over a period of about 50 hours.

  • Product: The final broth contains calcium 2-keto-L-gulonate.

Protocol 2: Acid-Catalyzed Conversion of 2-keto-L-gulonic acid (2-KLG) to L-Ascorbic Acid

This protocol is based on the method described in patent WO1987000839A1.[2]

  • Reaction Setup: In a suitable reaction vessel, create a slurry of 2-keto-L-gulonic acid hydrate (B1144303) in an organic solvent such as toluene.

  • Surfactant: Add a surfactant to the slurry.

  • Catalyst: Introduce a substantially anhydrous acid catalyst. For example, bubble hydrogen chloride (HCl) gas through the slurry.

  • Reaction Conditions: Heat the reaction mixture. For instance, maintain a temperature of 65°C for 2.5 hours while continuously bubbling HCl gas.

  • Solvent Removal: After the reaction, remove the organic solvent under reduced pressure.

  • Purification: The resulting solid, crude L-ascorbic acid, can be further purified by recrystallization from water, often with the use of decolorizing charcoal.

Process Visualization

The following diagrams illustrate the logical flow of the Vitamin C synthesis pathways discussed.

Vitamin_C_Synthesis_Pathways cluster_0 Two-Step Fermentation Pathway cluster_1 Direct 2-KLG Pathway D_Glucose D-Glucose DKG 2,5-diketo-D-gluconic acid (2,5-DKG) D_Glucose->DKG Oxidation (Erwinia sp.) KLG 2-keto-L-gulonic acid (2-KLG) DKG->KLG Stereospecific Reduction (Corynebacterium sp.) Vitamin_C L-Ascorbic Acid (Vitamin C) KLG->Vitamin_C Lactonization (Chemical) Sorbose L-Sorbose KLG2 2-keto-L-gulonic acid (2-KLG) Sorbose->KLG2 Microbial Conversion Vitamin_C2 L-Ascorbic Acid (Vitamin C) KLG2->Vitamin_C2 Lactonization (Chemical)

Caption: Vitamin C synthesis pathways.

Conclusion

The comparison between 2-keto-L-gulonic acid and 2,5-diketo-D-gluconic acid as precursors for Vitamin C synthesis reveals distinct roles in modern biotechnological routes. 2-KLG stands as the immediate and established precursor for the final chemical conversion to L-ascorbic acid. In contrast, 2,5-DKG serves as a key intermediate in an innovative two-stage fermentation process that begins with D-glucose, ultimately leading to the formation of 2-KLG.

The two-stage fermentation process involving 2,5-DKG offers a promising alternative to traditional methods, with reported high yields for the microbial conversion steps. The choice of pathway for industrial production will depend on a comprehensive analysis of factors including raw material costs, fermentation efficiency, and the capital investment required for either a purely chemical or a chemo-microbial synthesis route. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to make informed decisions in the optimization and development of Vitamin C production processes.

References

A Comparative Analysis of Associated Bacteria for Enhanced 2-Keto-L-gulonic Acid (2-KGA) Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Bacterial Co-culture Systems in Vitamin C Precursor Synthesis

The industrial production of 2-Keto-L-gulonic acid (2-KGA), a crucial precursor for Vitamin C synthesis, predominantly relies on a two-step fermentation process. The second and often rate-limiting step involves the bioconversion of L-sorbose to 2-KGA. This process is significantly enhanced by the synergistic interaction between a 2-KGA producing bacterium, typically Ketogulonicigenium vulgare, and an associated "helper" bacterium. This guide provides a comparative analysis of different associated bacteria, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological mechanisms to aid researchers in selecting and optimizing their 2-KGA production systems.

Performance Comparison of Bacterial Co-cultures

The selection of an appropriate associated bacterium is critical for maximizing the yield, productivity, and efficiency of 2-KGA fermentation. Various bacterial species have been investigated for their ability to support the growth and metabolic activity of K. vulgare. The following table summarizes the performance of several commonly used co-culture systems.

2-KGA Producing StrainAssociated BacteriumSubstrate2-KGA Titer (g/L)Yield (g/g)Productivity (g/L/h)Fermentation Time (h)Reference(s)
Ketogulonicigenium vulgareBacillus megateriumL-sorbose92.91 ± 1.02-2.19 ± 0.19-[1]
Ketogulonicigenium vulgareBacillus megateriumL-sorbose100.9--40+[2]
Ketogulonicigenium vulgareBacillus cereusL-sorbose----[3][4]
Ketogulonicigenium vulgareBacillus thuringiensisL-sorbose----[3][4]
Ketogulonicigenium vulgareSaccharomyces cerevisiae (VTC2)L-sorbose13.2 ± 0.52---[4][5]
Gluconobacter oxydans & K. vulgareL-sorboseL-sorbose76.6--36[3][6]
Gluconobacter oxydans (Engineered)D-sorbitolD-sorbitol130---[3]
Pseudomonas plecoglossicidaGlucoseGlucose205.670.9536.86-[7]
Pseudomonas fluorescensGlucoseGlucose444.960.936.74-[8]
Klebsiella pneumoniaeGlucoseGlucose1861.057.15-[7]

Experimental Protocols

To ensure a standardized comparison of different associated bacteria, the following experimental protocols are provided. These methodologies are synthesized from common practices reported in the literature.

Seed Culture Preparation

Objective: To prepare robust and active inocula of both the 2-KGA producing strain and the associated bacterium.

Materials:

  • 2-KGA producing strain (e.g., Ketogulonicigenium vulgare)

  • Associated bacterium (e.g., Bacillus megaterium)

  • Seed culture medium (e.g., Tryptic Soy Broth or a custom medium containing L-sorbose, yeast extract, and other nutrients)

  • Shaker incubator

Procedure:

  • Inoculate a single colony of the 2-KGA producing strain into a flask containing the sterile seed culture medium.

  • In a separate flask, inoculate a single colony of the associated bacterium into its respective sterile seed culture medium.

  • Incubate both flasks in a shaker incubator at the optimal temperature for each strain (e.g., 29-32°C for K. vulgare and B. megaterium) with agitation (e.g., 200 rpm) for 24-48 hours, or until the cultures reach the late exponential phase of growth.[1]

Co-culture Fermentation for 2-KGA Production

Objective: To evaluate the performance of the co-culture system in producing 2-KGA from L-sorbose.

Materials:

  • Seed cultures of the 2-KGA producing strain and the associated bacterium

  • Production fermentation medium (containing L-sorbose as the primary carbon source, along with nitrogen sources, salts, and trace elements)

  • Bioreactor (e.g., 5-L stirred tank) equipped with pH, temperature, and dissolved oxygen (DO) control

  • pH control agent (e.g., NaOH)

  • Antifoaming agent

Procedure:

  • Sterilize the bioreactor containing the production fermentation medium.

  • Inoculate the bioreactor with the seed cultures of the 2-KGA producing strain and the associated bacterium. The inoculation ratio can be a critical parameter to optimize.

  • Set the fermentation parameters:

    • Temperature: Maintain at the optimal temperature for 2-KGA production (e.g., a three-stage control of 32°C for the initial growth phase, 29°C for the helper strain's growth, and 35°C for the production phase has been shown to be effective).[1]

    • pH: Control the pH within a suitable range (e.g., 6.0-8.0) using an automated addition of a base.[9]

    • Agitation and Aeration: Maintain a sufficient dissolved oxygen level, as the conversion of L-sorbose to 2-KGA is an oxidative process.

  • Run the fermentation for a specified period (e.g., 48-120 hours), collecting samples periodically.[9]

Analytical Methods

Objective: To quantify cell growth, substrate consumption, and 2-KGA production.

Materials:

  • Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., an ion-exchange column) and detector (e.g., UV or refractive index detector)

  • Centrifuge

Procedure:

  • Cell Growth: Measure the optical density (OD) of the fermentation broth at a specific wavelength (e.g., 600 nm) using a spectrophotometer to estimate cell growth.

  • Substrate and Product Analysis:

    • Centrifuge the collected samples to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter.

    • Analyze the concentration of L-sorbose and 2-KGA in the supernatant using an HPLC system.[2]

Visualizing the Mechanisms

To better understand the processes involved in 2-KGA production, the following diagrams illustrate key workflows and biological interactions.

Experimental_Workflow cluster_prep 1. Culture Preparation cluster_ferm 2. Co-culture Fermentation cluster_analysis 3. Analysis cluster_output 4. Results K_vulgare_seed K. vulgare Seed Culture Bioreactor Bioreactor (Production Medium) K_vulgare_seed->Bioreactor Inoculation Helper_seed Associated Bacterium Seed Culture Helper_seed->Bioreactor Inoculation Sampling Periodic Sampling Bioreactor->Sampling Analytics HPLC & OD Measurement Sampling->Analytics Data 2-KGA Titer Yield Productivity Analytics->Data

Fig. 1: Experimental workflow for comparative analysis.

Symbiotic_Relationship cluster_helper Associated Bacterium (e.g., B. megaterium) cluster_kv K. vulgare Helper Vigorous Growth & Metabolism Nutrient_Production Production of Essential Nutrients (Amino Acids, Vitamins) Helper->Nutrient_Production Cell_Lysis Spore Formation & Cell Lysis Helper->Cell_Lysis Kv_growth Enhanced Growth Nutrient_Production->Kv_growth Nutrient Supply Nutrient_Release Release of Intracellular Nutrients Cell_Lysis->Nutrient_Release Nutrient_Release->Kv_growth Nutrient Supply KGA_production Increased 2-KGA Production Kv_growth->KGA_production Two_KGA 2-KGA KGA_production->Two_KGA L_sorbose L-sorbose L_sorbose->KGA_production

Fig. 2: Symbiotic relationship in 2-KGA co-culture.

Metabolic_Pathway cluster_step1 Step 1: G. oxydans cluster_step2 Step 2: K. vulgare + Associated Bacterium cluster_final Chemical Conversion D_Sorbitol D-Sorbitol L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose Two_KGA 2-KGA L_Sorbose->Two_KGA  K. vulgare (aided by helper) Vitamin_C Vitamin C Two_KGA->Vitamin_C

Fig. 3: Two-step fermentation pathway for Vitamin C.

Concluding Remarks

The synergistic relationship between K. vulgare and an associated bacterium is a cornerstone of efficient 2-KGA production. Bacillus megaterium is a widely adopted and robust partner, promoting the growth of K. vulgare by supplying essential nutrients and growth factors, often released through cell lysis.[3][10] However, the exploration of other co-culture systems, including those with other Bacillus species or even yeast like Saccharomyces cerevisiae, demonstrates the potential for tailored solutions to specific production needs.[4][5] Furthermore, alternative single-step fermentation strategies using engineered strains of Gluconobacter or Pseudomonas species present promising avenues for process simplification and enhanced productivity.[7][8][11] The choice of the optimal bacterial system will depend on a variety of factors, including the desired yield, productivity, process robustness, and the economic feasibility of the fermentation medium and conditions. The data and protocols presented in this guide offer a foundation for rational strain selection and process optimization in the pursuit of more efficient Vitamin C precursor synthesis.

References

A High-Throughput Enzymatic Assay for 2-Keto-L-Gulonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient screening of 2-keto-L-gulonic acid (2-KLG), a key intermediate in Vitamin C synthesis, is crucial for optimizing production strains and discovering novel therapeutic agents. This guide provides a comprehensive validation and comparison of a novel enzyme-based high-throughput screening (HTS) method against traditional and alternative screening techniques. Detailed experimental protocols, quantitative performance data, and visual workflows are presented to facilitate an objective assessment.

A novel enzyme-based high-throughput screening method has been developed for the rapid and precise quantification of 2-KLG.[1][2][3] This method offers significant advantages in terms of speed and specificity over conventional analytical techniques such as High-Performance Liquid Chromatography (HPLC) and iodimetric titration, as well as other screening methods like pH-based assays.

The enzymatic assay is predicated on the activity of 2-KLG reductase, an enzyme that catalyzes the degradation of 2-KLG.[1][2] Specifically, the 2-KLG reductase from Aspergillus niger has been identified as particularly effective due to its high activity at a pH below 7.[1][2][3] The reaction involves the consumption of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), and the change in NADH fluorescence is monitored at a wavelength of 340 nm using a microplate reader.[1][2][3][4] This allows for the simultaneous and rapid analysis of numerous samples.

Comparative Performance of 2-KLG Screening Methods

The following table summarizes the key quantitative performance metrics of the novel enzyme-based HTS method in comparison to established and alternative screening methodologies.

ParameterNovel Enzyme-Based HTSHigh-Performance Liquid Chromatography (HPLC)pH-Based Plate AssayIodometric Titration
Principle Enzymatic degradation of 2-KLG and measurement of NADH fluorescence.[1]Chromatographic separation and UV detection.Detection of pH change due to acidic metabolite production.Redox titration of the analyte with an iodine solution.
Linear Range 0.05 - 0.35 g/L (R² = 0.997).[1]10 - 600 µg/mL.Qualitative to semi-quantitative.Dependent on titrant concentration and sample volume.
Limit of Detection (LOD) <0.05 g/L.2.7 µg/mL.Not typically determined.Generally in the millimolar range.
Limit of Quantitation (LOQ) 0.05 g/L.7.8 µg/mL.Not applicable.Dependent on experimental setup.
Throughput ~100-fold faster than HPLC; 96 samples in <15 min.[1]1 sample in ~20 min.[1]High; suitable for large-scale mutant screening.Low; manual and sample-by-sample.
Specificity High; 2-KLG reductase is highly specific to 2-KLG.[1]High; good separation of 2-KLG from other organic acids.Low; cannot differentiate 2-KLG from other acidic metabolites.[1]Low; other reducing or oxidizing agents can interfere.
Precision Error <0.01 g/L.[1]High; dependent on instrumentation and method validation.Low; prone to false positives/negatives.Moderate; dependent on analyst skill and endpoint detection.
Cost Potentially cost-effective for large sample numbers.High initial instrument cost and ongoing solvent/column costs.Low reagent and equipment cost.Very low reagent and equipment cost.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and validation.

Novel Enzyme-Based High-Throughput Screening Method

This protocol is adapted from the validated method for rapid 2-KLG screening.[1]

  • Preparation of Reagents:

    • Reaction Buffer: 50 mM Phosphate (B84403) Buffer Saline (PBS), pH 7.0.

    • NADH Solution: 400 µM NADH in Reaction Buffer.

    • 2-KLG Reductase Solution: 40 mg/L purified 2-KLG reductase from Aspergillus niger in Reaction Buffer.

    • Reaction Mixture: Prepare a fresh mixture containing the Reaction Buffer, NADH Solution, and 2-KLG Reductase Solution.

  • Sample Preparation:

    • Prepare 2-KLG standards in the linear range of 0.05 to 0.35 g/L in the fermentation medium or an appropriate buffer.

    • Centrifuge fermentation broth samples to remove cells and particulate matter. Dilute the supernatant if the expected 2-KLG concentration is above the linear range.

  • Assay Procedure:

    • Pipette the Reaction Mixture into the wells of a 96-well microplate.

    • Add a small volume of the prepared standards or samples to the respective wells.

    • Place the microplate in a microplate reader.

  • Data Acquisition and Analysis:

    • Measure the change in absorbance at 340 nm over a period of 15 minutes.

    • The rate of decrease in absorbance is proportional to the concentration of 2-KLG.

    • Generate a standard curve using the known concentrations of 2-KLG standards and determine the concentration of 2-KLG in the unknown samples.

High-Performance Liquid Chromatography (HPLC) Analysis

This is a general protocol for the quantitative analysis of 2-KLG in fermentation broth.

  • Instrumentation and Columns:

    • An HPLC system equipped with a UV detector.

    • A suitable column for organic acid analysis, such as a Shim-pack CLC-NH2 column (150 mm x 6 mm, 5 µm).

  • Mobile Phase and Chromatographic Conditions:

    • Mobile Phase: 0.015 M ammonium (B1175870) dihydrogen phosphate solution, with the pH adjusted to 4.1 using phosphoric acid.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 210 nm.

    • Column Temperature: Ambient.

  • Sample Preparation:

    • Prepare 2-KLG standards in the desired concentration range (e.g., 10 to 600 µg/mL) in the mobile phase.

    • Centrifuge fermentation broth samples and filter the supernatant through a 0.45 µm filter. Dilute the sample with the mobile phase as necessary.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the 2-KLG peak based on the retention time of the standard.

    • Quantify the concentration of 2-KLG in the samples by comparing the peak area with the standard curve.

pH-Based Plate Screening Assay

This method is suitable for the rapid and qualitative screening of a large number of microbial mutants for acid production.

  • Media Preparation:

    • Prepare a solid screening medium containing a carbon source (e.g., L-sorbose), nutrients for the microorganism, and a pH indicator dye (e.g., bromocresol purple).

    • The initial pH of the medium should be adjusted to a level where the indicator dye is in its neutral color.

  • Screening Procedure:

    • Plate the mutagenized microbial population onto the screening plates.

    • Incubate the plates under conditions suitable for microbial growth and 2-KLG production.

  • Identification of Positive Colonies:

    • Colonies that produce 2-KLG (or other acidic byproducts) will lower the pH of the surrounding medium.

    • This pH drop will cause the indicator dye to change color (e.g., from purple to yellow for bromocresol purple), forming a colored halo around the acid-producing colonies.

    • The size and intensity of the halo can be used as a semi-quantitative measure of acid production.

Iodometric Titration

This is a classic, though less specific, method for quantifying reducing agents like 2-KLG.

  • Reagent Preparation:

    • Standard Iodine Solution: A standardized solution of iodine (e.g., 0.1 N).

    • Starch Indicator Solution: A 1% (w/v) starch solution.

    • Sodium Thiosulfate (B1220275) Solution (for back-titration, if needed): A standardized solution of sodium thiosulfate.

  • Titration Procedure:

    • Pipette a known volume of the 2-KLG containing sample into an Erlenmeyer flask.

    • Add a known excess of the standard iodine solution. The solution should turn a dark brown/yellow color.

    • Allow the reaction to proceed for a few minutes.

    • Add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.

    • Titrate the excess, unreacted iodine with the standard sodium thiosulfate solution until the blue color disappears. This is the endpoint.

  • Calculation:

    • Calculate the amount of iodine that reacted with the 2-KLG by subtracting the amount of iodine that reacted with the sodium thiosulfate from the initial amount of iodine added.

    • From the stoichiometry of the reaction between 2-KLG and iodine, calculate the concentration of 2-KLG in the original sample.

Visualizing the Methodologies

To further clarify the novel enzyme-based HTS method, the following diagrams illustrate the enzymatic reaction and the experimental workflow.

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 2-KLG 2-keto-L-gulonic acid 2-KLG_Reductase 2-KLG Reductase 2-KLG->2-KLG_Reductase NADH NADH NADH->2-KLG_Reductase L-Idonic_Acid L-Idonic Acid 2-KLG_Reductase->L-Idonic_Acid NAD+ NAD+ 2-KLG_Reductase->NAD+

Caption: Enzymatic conversion of 2-KLG to L-Idonic Acid.

HTS_Workflow Start Start Sample_Prep Sample Preparation (Standards & Fermentation Broth) Start->Sample_Prep Reaction_Setup Dispense Reaction Mixture (Buffer, NADH, 2-KLG Reductase) into 96-well plate Sample_Prep->Reaction_Setup Add_Samples Add Standards and Samples to the plate Reaction_Setup->Add_Samples Incubation_Measurement Incubate and Measure Absorbance at 340 nm in Microplate Reader Add_Samples->Incubation_Measurement Data_Analysis Data Analysis (Calculate Reaction Rate) Incubation_Measurement->Data_Analysis Quantification Quantify 2-KLG Concentration using Standard Curve Data_Analysis->Quantification End End Quantification->End

Caption: High-throughput screening workflow for 2-KLG analysis.

References

A Comparative Guide to One-Step vs. Two-Step Fermentation for 2-keto-L-gulonic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The industrial synthesis of L-ascorbic acid (Vitamin C) heavily relies on the microbial production of its key precursor, 2-keto-L-gulonic acid (2-KGA). The two primary fermentation strategies for 2-KGA production are the conventional two-step process and the more recently developed one-step fermentation. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers and professionals in selecting the most suitable process for their needs.

At a Glance: One-Step vs. Two-Step 2-KGA Fermentation

FeatureOne-Step FermentationTwo-Step Fermentation
Principle Direct conversion of a single substrate (e.g., D-glucose, L-sorbose) to 2-KGA by a single, often genetically engineered, microorganism.A sequential process involving two distinct microbial stages. The first stage typically converts D-sorbitol to L-sorbose, which is then converted to 2-KGA in the second stage by a co-culture of microorganisms.
Microorganisms Recombinant strains of Gluconobacter oxydans, Erwinia herbicola, Pseudomonas species, Klebsiella pneumoniae.A primary producing strain, Ketogulonicigenium vulgare, and a "helper" strain, commonly Bacillus megaterium. The first stage often utilizes Gluconobacter oxydans.
Substrate(s) D-glucose, L-sorbose, D-sorbitol.D-sorbitol, L-sorbose.
Process Complexity Simpler, with fewer operational steps and reduced risk of contamination between stages.More complex, requiring two separate fermentation stages with distinct microorganisms and conditions.
Efficiency Potentially higher theoretical efficiency due to process consolidation. However, yields and productivity can be variable and are often lower than optimized two-step processes.Well-established and highly optimized for industrial production, often achieving high titers and productivity.
Development Stage Under active research and development, with ongoing efforts to improve strain stability and performance for industrial scale-up.A mature and widely implemented industrial process.

Quantitative Performance Comparison

The following table summarizes key performance metrics reported for both one-step and two-step 2-KGA fermentation processes. It is important to note that fermentation conditions, such as media composition, pH, temperature, and aeration, significantly influence these outcomes.

Fermentation MethodMicroorganism(s)SubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Fermentation Time (h)Reference
One-Step Recombinant Gluconobacter oxydansD-sorbitol130---[1]
One-Step Co-culture of G. oxydans and K. vulgareD-sorbitol76.6--36[1][2]
One-Step Recombinant Gluconobacter japonicus (fed-batch)D-glucose235.3-2.99-[3]
One-Step Pseudomonas plecoglossicida (fed-batch)D-glucose205.670.9536.86-[4]
One-Step Recombinant Erwinia herbicolaD-glucose----[5]
Two-Step K. vulgare & B. megaterium (co-culture)L-sorbose98.5--55[6]
Two-Step K. vulgare & B. megaterium (continuous)L-sorbose90---[7]
Two-Step K. vulgare & Xanthomonas maltophilia (two-stage continuous)L-sorbose118.5-2.55>1300[7]
Two-Step K. vulgare (monoculture, continuous)L-sorbose112.20.913 (molar)3.90 - 4.80>110[7][8]
Two-Step Erwinia sp. and Corynebacterium sp.D-glucose106.30.846-~76[4]

One-Step Fermentation: A Streamlined Approach

One-step fermentation aims to simplify the production of 2-KGA by utilizing a single microorganism capable of converting a readily available carbon source, such as glucose, directly into the final product. This is typically achieved through metabolic engineering, where a host organism is genetically modified to express the necessary enzymatic pathways.

Metabolic Pathway and Workflow

A common strategy in one-step fermentation involves engineering a microorganism, such as Erwinia herbicola, to express a 2,5-diketo-D-gluconate (2,5-DKG) reductase. The host organism naturally produces 2,5-DKG from glucose, and the introduced reductase then converts this intermediate into 2-KGA.[5]

One_Step_Fermentation cluster_microorganism Recombinant Microorganism (e.g., Erwinia herbicola) cluster_fermenter Fermenter Glucose D-Glucose DKG 2,5-Diketo-D-gluconic acid (2,5-DKG) Glucose->DKG Native pathway KGA 2-keto-L-gulonic acid (2-KGA) DKG->KGA 2,5-DKG reductase (engineered) Start Start Fermentation Culture Culture Recombinant Microorganism Start->Culture Harvest Harvest and Purify 2-KGA Culture->Harvest Two_Step_Fermentation cluster_step1 Step 1: D-Sorbitol to L-Sorbose cluster_step2 Step 2: L-Sorbose to 2-KGA (Co-culture) Sorbitol D-Sorbitol G_oxydans Gluconobacter oxydans Sorbitol->G_oxydans Sorbose L-Sorbose K_vulgare Ketogulonicigenium vulgare Sorbose->K_vulgare G_oxydans->Sorbose Oxidation KGA 2-keto-L-gulonic acid (2-KGA) K_vulgare->KGA Conversion B_megaterium Bacillus megaterium B_megaterium->K_vulgare Provides Growth Factors

References

A Comparative Guide to Immobilization Carriers for Enhanced 2-keto-L-gulonic Acid (2KGA) Production

Author: BenchChem Technical Support Team. Date: December 2025

The industrial synthesis of 2-keto-L-gulonic acid (2KGA), a crucial precursor for Vitamin C production, heavily relies on microbial fermentation. To improve the efficiency, stability, and reusability of the microbial biocatalysts, cell immobilization has emerged as a key strategy. This guide provides a comparative analysis of different immobilization carriers for 2KGA-producing cells, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal carrier for their specific applications.

Performance Comparison of Immobilization Carriers

The choice of immobilization carrier significantly impacts the overall productivity and operational stability of the 2KGA fermentation process. The following table summarizes the performance of various carriers for the immobilization of 2KGA-producing microorganisms.

Immobilization CarrierMicroorganism2KGA Concentration (g/L)Productivity (g/L·h)Conversion Ratio/YieldReusability (No. of cycles)Reference
Calcium Alginate Pseudomonas plecoglossicida JUIM01171.773.5898.38%10[1]
κ-Carrageenan Pseudomonas plecoglossicida JUIM01Lower than free cells3.03Not specified7[1]
Chitosan Pseudomonas plecoglossicida JUIM01Similar to free cellsSimilar to free cellsSimilar to free cells5[1]
Poly(vinyl alcohol)-alginate Pseudomonas plecoglossicida JUIM01Not specifiedNot specifiedNot specified10[1]
Free Cells Pseudomonas plecoglossicida JUIM01172.593.621.0715 g/g3[1]

Note: The data for Pseudomonas plecoglossicida JUIM01 was obtained under specific experimental conditions and may vary with different strains and process parameters.

Key Considerations for Carrier Selection

  • Calcium Alginate has demonstrated superior performance in terms of 2KGA concentration, productivity, and reusability for Pseudomonas plecoglossicida.[1] Its biocompatibility, mild gelation conditions, and cost-effectiveness make it a widely used carrier.

  • κ-Carrageenan offers good mechanical strength but resulted in lower 2KGA productivity compared to free cells in the cited study.[1]

  • Chitosan showed catalytic activities similar to free cells, but its lower mechanical strength limited its reusability.[1]

  • Poly(vinyl alcohol) (PVA) , often used as a cryogel or in combination with other polymers like alginate, is known for its high mechanical strength and chemical stability, making it suitable for long-term continuous processes.[1]

For other industrially important 2KGA-producing microorganisms, such as Ketogulonicigenium vulgare and Erwinia herbicola, immobilization is also a critical strategy, often in co-culture systems. While direct comparative studies across a wide range of carriers are less documented in publicly available literature, alginate-based immobilization is a frequently employed method.

Experimental Protocols

Below are detailed methodologies for the immobilization of 2KGA-producing cells using common carriers.

Calcium Alginate Immobilization
  • Preparation of Sodium Alginate Solution: Aseptically prepare a 2-4% (w/v) sodium alginate solution in distilled water or a suitable buffer. Stir the solution until the sodium alginate is completely dissolved.

  • Cell Suspension: Harvest the microbial cells from the culture broth by centrifugation and wash them with a sterile saline solution. Resuspend the cell pellet in the sodium alginate solution to achieve the desired cell concentration (e.g., 4.0 g/L).[1]

  • Bead Formation: Extrude the cell-alginate mixture dropwise into a gently stirred, sterile 0.2 M calcium chloride solution. This can be done using a syringe with a needle or a peristaltic pump.

  • Curing: Allow the beads to harden in the calcium chloride solution for at least 30-60 minutes.

  • Washing: Wash the resulting immobilized cell beads with a sterile saline solution to remove excess calcium ions and unentrapped cells.

  • Storage: Store the immobilized beads in a sterile buffer at 4°C until use.

κ-Carrageenan Immobilization
  • Preparation of κ-Carrageenan Solution: Prepare a 2-4% (w/v) κ-carrageenan solution in a suitable buffer and heat it to 60-80°C to dissolve the polymer completely.

  • Cell Suspension: Cool the κ-carrageenan solution to a temperature that is not harmful to the cells (typically around 40-50°C) and then mix it with the harvested and washed cell pellet.

  • Gelation: Induce gelation by either cooling the mixture to room temperature or by extruding it into a cold solution containing a gelling agent, such as 0.3 M potassium chloride.

  • Curing and Washing: Allow the gel to solidify, and then cut it into cubes or form beads. Wash the immobilized preparations with a sterile buffer.

PVA Cryogel Immobilization
  • Preparation of PVA Solution: Prepare a 5-10% (w/v) aqueous solution of PVA. Heat the solution to completely dissolve the polymer.

  • Cell Suspension: Cool the PVA solution to room temperature and mix it with the cell suspension.

  • Cryogelation: Subject the PVA-cell mixture to one or more freeze-thaw cycles (e.g., freezing at -20°C for 12 hours followed by thawing at room temperature). The freezing and thawing process induces the formation of a porous cryogel structure.

  • Washing: Wash the resulting PVA cryogel containing the immobilized cells with a sterile buffer to remove any unentrapped cells.

Visualizing the Immobilization Workflow and 2KGA Production Pathway

The following diagrams illustrate the general workflow for cell immobilization and the widely used two-step fermentation process for 2KGA production.

ImmobilizationWorkflow cluster_prep Preparation cluster_immob Immobilization cluster_post Post-Immobilization CellCulture Cell Culture Mixing Mixing Cells with Carrier Solution CellCulture->Mixing CarrierPrep Carrier Solution Preparation CarrierPrep->Mixing Gelation Gelation / Polymerization Mixing->Gelation Washing Washing Gelation->Washing ImmobilizedCells Immobilized Cells Washing->ImmobilizedCells TwoStepFermentation cluster_step1 Step 1: First Fermentation cluster_step2 Step 2: Second Fermentation (Co-culture) Sorbitol D-Sorbitol Gluconobacter Gluconobacter sp. Sorbitol->Gluconobacter Oxidation Sorbose L-Sorbose Gluconobacter->Sorbose Ketogulonicigenium Ketogulonicigenium vulgare Sorbose->Ketogulonicigenium Conversion TwoKGA 2-keto-L-gulonic acid (2KGA) Ketogulonicigenium->TwoKGA Bacillus Bacillus megaterium (Companion Strain) Bacillus->Ketogulonicigenium Provides Growth Factors

References

A Comparative Genomic Guide to Industrially Relevant Ketogulonicigenium vulgare Strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of several industrially significant strains of Ketogulonicigenium vulgare, a bacterium crucial for the two-step fermentation process of vitamin C production. The genomic features of strains WSH-001, SKV, Y25, Hbe602, and SPU B805 are compared, offering insights into their metabolic capabilities and potential for industrial applications. This document is intended for researchers, scientists, and professionals in the field of drug development and microbial biotechnology.

Genomic Feature Comparison

The following table summarizes the key genomic characteristics of the compared K. vulgare strains, providing a quantitative basis for their comparison.

FeatureWSH-001SKVY25Hbe602SPU B805
Total Genome Size (Mbp) 3.28[1][2]3.033.293.283.03[3]
Chromosome Size (bp) 2,766,400[1]2,764,573[4][5]2,776,084[6]~2.77 Mb3,032,608[3]
Number of Plasmids 2[1]1[4][5]220[3]
Plasmid Size(s) (bp) pKVU_100: 267,986pKVU_200: 242,715[1]267,949[4][5]pYP1: 256 kbpYP2: 227 kbPlasmid 1: ~268 kbPlasmid 2: ~243 kbN/A[3]
GC Content (Chromosome) 61.69%[1]Not explicitly stated61.72%[6]Not explicitly stated61.7%[3]
Total Protein-Coding Genes 3,065[1]Not explicitly stated3,290[6]3,178Not explicitly stated
Chromosome Protein-Coding Genes 2,604[1]Not explicitly stated2,807[6]Not explicitly statedNot explicitly stated
Plasmid Protein-Coding Genes pKVU_100: 246pKVU_200: 215[1]Not explicitly statedpYP1: 256pYP2: 227[6]Plasmid 2: 211[5]N/A
rRNA Operons 3[1]Not explicitly stated5[6]15 (total rRNAs)15 (total rRNAs)[3]
tRNA Genes 51[1]Not explicitly stated59[6]5858[3]

Key Metabolic Pathway: 2-Keto-L-Gulonic Acid (2-KGA) Biosynthesis

The primary industrial importance of K. vulgare lies in its ability to convert L-sorbose to 2-KGA, a precursor for Vitamin C synthesis. This bioconversion is a critical step in the industrial two-step fermentation process. The simplified pathway involves two key enzymatic steps.

2_KGA_Biosynthesis LSorbose L-Sorbose LSorbosone L-Sorbosone LSorbose->LSorbosone Sorbose Dehydrogenase (sdh) KGA 2-Keto-L-gulonic acid (2-KGA) LSorbosone->KGA Sorbosone Dehydrogenase (sndh)

Simplified 2-KGA biosynthesis pathway in K. vulgare.

Genomic comparisons reveal variations in the number and location of genes encoding these key enzymes. For instance, in strain WSH-001, the sndh gene is located on plasmid pKVU_200.[1] The presence and expression levels of these dehydrogenase genes are critical determinants of the 2-KGA production efficiency of a given strain.

Comparative Genomics Workflow

The genomic analysis of these K. vulgare strains typically follows a standardized workflow, from DNA extraction to comparative analysis. This process allows for the identification of genetic differences that may underlie phenotypic variations.

Comparative_Genomics_Workflow cluster_wet_lab Wet Lab cluster_sequencing Sequencing cluster_bioinformatics Bioinformatics Analysis Strain K. vulgare Strain Culturing DNA Genomic DNA Extraction Strain->DNA Seq DNA Sequencing (e.g., Sanger, 454, SMRT, Illumina) DNA->Seq Assembly Genome Assembly Seq->Assembly Annotation Gene Prediction & Annotation Assembly->Annotation Comparison Comparative Genomic Analysis (e.g., BLAST, Phylogenetic Analysis) Annotation->Comparison

A typical workflow for comparative genomics studies.

Experimental Methodologies

The genomic data presented in this guide were obtained through a combination of established and next-generation sequencing technologies, followed by robust bioinformatic analysis.

Strain Culturing and Genomic DNA Isolation
  • Culturing: K. vulgare strains, such as SKV, are typically cultured in flasks at 30°C with shaking.[4][5] The seed medium often contains beef extract, yeast powder, corn steep liquor, MgSO4, KH2PO4, urea, and peptone.[4][5]

  • DNA Extraction: Genomic DNA is commonly isolated using methods like the Sodium Dodecyl Sulfate (SDS) method.[4][5]

Genome Sequencing

A variety of sequencing platforms have been employed for different strains:

  • WSH-001: A combined strategy of the Sanger shotgun approach and 454 single-end sequencing technology was used.[1] A 5-kb insert genomic library was also constructed and sequenced using an ABI 3730 DNA analyzer.[1]

  • SKV: Sequenced using Single-Molecule Real-Time (SMRT) technology.[4][5]

  • Y25, Hbe602, SPU B805: While specific platform details for every strain are not always exhaustively reported in initial announcements, next-generation sequencing platforms are the standard.

Genome Assembly and Annotation
  • Assembly: Raw sequencing reads are assembled into contigs and scaffolds. For instance, the 454 reads for WSH-001 were assembled using the Newbler assembler, and gaps were closed by PCR and primer walking.[1] SMRT analysis software was used for the SKV genome to assemble reads into a single contig without gaps.[4] The quality of the assembly is often assessed using software packages like Phred/Phrap/Consed.[1]

  • Gene Prediction and Annotation: Protein-coding genes are predicted using software such as Glimmer and ZCURVE.[1] Transfer RNA (tRNA) and ribosomal RNA (rRNA) genes are identified using tools like tRNAscan-SE and RNAmmer.[1] Functional annotation is then performed by comparing the predicted gene sequences against databases like NCBI, KEGG (Kyoto Encyclopedia of Genes and Genomes), and COG (Clusters of Orthologous Groups) using tools like BLAST.[4] For many recent genome submissions, the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) is used for a standardized annotation process.

Comparative Analysis
  • Sequence Comparison: Whole-genome alignments and comparisons of gene content are performed to identify differences between strains. Tools like BLAST are used to determine sequence similarity.[4] For example, the chromosome of K. vulgare SKV shows over 99% sequence similarity to that of Hbe602.[4]

  • Phylogenetic Analysis: The evolutionary relationships between strains are often inferred by constructing phylogenetic trees based on the 16S rRNA gene sequences or whole-genome data.

Discussion of Comparative Insights

Comparative analysis of these K. vulgare genomes reveals several key insights. A notable difference lies in the plasmid content. For instance, the high-yielding SPU B805 strain is plasmid-free, whereas other strains like WSH-001 and Y25 harbor two plasmids.[1][3] It has been suggested that the absence of a second plasmid, which in some strains carries genes for additional dehydrogenases, may contribute to higher 2-KGA production by reducing the formation of byproducts.[5]

Furthermore, the genomes of strains like WSH-001 and Y25 are characterized by a high number of genes responsible for transport, particularly for amino acids and peptides.[1] This is consistent with the observation that K. vulgare often grows poorly in monoculture and relies on companion bacteria, such as Bacillus species, to provide essential nutrients.[4][5] The genomic data, therefore, provides a basis for understanding these symbiotic relationships and for metabolic engineering efforts aimed at improving monoculture growth and 2-KGA production.

References

Revolutionizing Vitamin C Precursor Production: A Comparative Analysis of Genetically Modified vs. Wild-Type Strains for 2-Keto-L-Gulonic Acid (2-KGA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The industrial production of 2-keto-L-gulonic acid (2-KGA), a crucial precursor for Vitamin C synthesis, has been significantly advanced through metabolic engineering. Genetically modified microbial strains consistently outperform their wild-type counterparts, offering substantially higher yields, increased productivity, and more efficient substrate conversion. This guide provides a detailed comparison of the performance of engineered and wild-type strains, supported by experimental data, protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

The traditional two-step fermentation process for 2-KGA production has long been the industry standard.[1][2][3] This method typically involves the conversion of D-sorbitol to L-sorbose by Gluconobacter oxydans, followed by the transformation of L-sorbose to 2-KGA by a co-culture of Ketogulonicigenium vulgare and a helper bacterium like Bacillus megaterium.[1][2][3] However, this process is often hampered by issues such as substrate and product inhibition, the formation of byproducts, and relatively low productivity.[4][5] To overcome these limitations, researchers have turned to genetic engineering to develop robust microbial cell factories capable of enhanced 2-KGA production.

Performance Comparison: Genetically Modified vs. Wild-Type Strains

Genetic modifications, primarily involving the overexpression of key enzymes in the 2-KGA biosynthesis pathway, have led to remarkable improvements in production metrics. The following tables summarize the quantitative data from various studies, highlighting the superior performance of engineered strains.

StrainGenetic ModificationSubstrate2-KGA Titer (g/L)Productivity (g/L/h)Yield (%)Reference
Gluconobacter oxydans
Wild-Type (Control)-Gluconic Acid (300 g/L)3076.02-[4]
G. oxydans_tufB_ga2dhOverexpression of ga2dh geneGluconic Acid (300 g/L)31912.76>97[4]
G. oxydans_tufB_ga2dhOverexpression of ga2dh geneGluconic Acid (480 g/L)453.310.0795.3[4][5]
G. oxydans_tufB_ga2dhOverexpression of ga2dh geneGlucose (270 g/L)32117.8399.1[4][5]
G. oxydans/pBBR-ga2dhOverexpression of ga2dh geneGluconic Acid-0.40 (g/g CWW/h)-[6]
G. oxydans/pBBR-3510-ga2dhEngineered expression vector for ga2dhGluconic Acid4860.54 (g/g CWW/h)-[6]
Pseudomonas plecoglossicida
Wild-Type JUIM01-Glucose205.676.8695.3 (g/g glucose)[7][8][9]
Ketogulonicigenium robustum
K. robustum/pBBR1MCS-2Control StrainL-sorbose---[2]
K. robustum/pBBR-P1_xfp2502-P2_pta2145Expression of xfp and pta genesL-sorbose22.27% increase vs control--[2]
Escherichia coli
Recombinant E. coliOverexpression of sorbose/sorbosone dehydrogenasesL-sorbose72.4-71.2% (from L-sorbose)[10][11]
Co-culture (G. oxydans and recombinant E. coli)-D-sorbitol16.8-33.6% (from D-sorbitol)[10][11]
Ketogulonicigenium vulgare
Mono-cultured K. vulgare--8.5--[12]
Co-culture (S. cerevisiae BY4741 - K. vulgare)Helper Strain-20% increase vs mono-culture--[12]
Co-culture (S. cerevisiae VTC2 - K. vulgare)Engineered Helper Strain-13.2-49% increase vs mono-culture[12]

Key Genetic Engineering Strategies for Enhanced 2-KGA Production

The primary strategies employed to boost 2-KGA production in various microorganisms include:

  • Overexpression of Key Enzymes: A common and effective approach is to overexpress the genes encoding enzymes directly involved in the 2-KGA biosynthesis pathway. For instance, in Gluconobacter oxydans, the overexpression of the ga2dh gene, which encodes the membrane-bound gluconate-2-dehydrogenase (GA2DH), has been shown to nearly double the specific productivity of 2-KGA from gluconic acid.[4][5]

  • Engineering of Expression Vectors: The choice of expression vector plays a crucial role in the level of gene expression. By constructing expression vectors with increased copy numbers, researchers have successfully enhanced the mRNA abundance and activity of the target enzyme, leading to higher 2-KGA production in G. oxydans.[6]

  • Metabolic Pathway Engineering: In some cases, introducing novel metabolic pathways can reroute carbon flux towards the desired product. For example, introducing a phosphoketolase (xfp) and phosphotransacetylase (pta) pathway in Ketogulonicigenium robustum enhanced the supply of acetyl-CoA, which in turn promoted 2-KGA production.[2]

  • Heterologous Expression: Microorganisms that do not naturally produce 2-KGA can be engineered to do so. Recombinant Escherichia coli strains overexpressing different sorbose/sorbosone dehydrogenases have been successfully used for 2-KGA production.[10][11]

  • Co-culture Engineering: Improving the helper strain in a co-culture system can also significantly enhance 2-KGA production. An engineered Saccharomyces cerevisiae strain (VTC2) that produces Vitamin C was shown to increase the 2-KGA accumulation of K. vulgare by 1.49-fold compared to a mono-culture.[12] This is attributed to the antioxidant properties of Vitamin C, which can alleviate oxidative stress on K. vulgare.[1][12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments in 2-KGA production.

Fermentation for 2-KGA Production
  • Strain Cultivation:

    • Seed Culture: Inoculate a single colony of the desired strain (wild-type or genetically modified) into a seed medium (e.g., Luria-Bertani for E. coli, mannitol-based medium for Gluconobacter). Incubate at the optimal temperature (e.g., 30-37°C) with shaking (e.g., 200-250 rpm) until the culture reaches the logarithmic growth phase.

    • Production Culture: Inoculate the production medium in a fermenter with the seed culture (e.g., 5-10% v/v). The production medium typically contains a carbon source (e.g., glucose, gluconic acid, or L-sorbose), a nitrogen source (e.g., yeast extract, corn steep liquor), and various mineral salts.[13]

  • Fermentation Conditions:

    • Temperature: Maintain a constant temperature, typically between 28°C and 34°C.[13]

    • pH: Control the pH of the culture medium, usually between 5.0 and 7.0, using automated addition of acid (e.g., HCl) or base (e.g., NaOH, CaCO₃).[4][13]

    • Aeration and Agitation: Maintain a sufficient dissolved oxygen (DO) level by adjusting the agitation speed and aeration rate. Adequate oxygen supply is critical for the oxidative conversion steps in 2-KGA production.[6]

  • Fed-Batch Strategy:

    • To avoid substrate inhibition and maintain a high production rate, a fed-batch strategy is often employed. This involves the continuous or intermittent feeding of the primary substrate (e.g., glucose or L-sorbose) into the fermenter.[7]

Analysis of 2-KGA Concentration
  • Sample Preparation: Withdraw culture samples at regular intervals. Centrifuge the samples to pellet the cells. The supernatant is used for 2-KGA analysis.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Use a suitable column for organic acid analysis (e.g., a C18 column or an ion-exchange column).

    • Mobile Phase: An acidic mobile phase (e.g., dilute sulfuric acid) is typically used.

    • Detection: Detect 2-KGA using a UV detector at an appropriate wavelength (e.g., 210 nm) or a refractive index (RI) detector.

    • Quantification: Determine the concentration of 2-KGA by comparing the peak area with a standard curve prepared from known concentrations of 2-KGA.

Visualizing the Pathways and Processes

Understanding the underlying biological pathways and experimental workflows is essential for rational strain design and process optimization.

G Glucose D-Glucose Gluconate D-Gluconate Glucose->Gluconate Glucose Dehydrogenase (GCD) TwoKGA 2-Keto-D-Gluconate (2-KGA) Gluconate->TwoKGA Gluconate 2-Dehydrogenase (GA2DH) TwoKGA_in 2-KGA TwoKGA->TwoKGA_in Transporter (kguT) TwoKeto6PG 2-Keto-6-Phospho- gluconate TwoKGA_in->TwoKeto6PG 2-Ketogluconate Kinase (kguK) SixPG 6-Phospho- gluconate TwoKeto6PG->SixPG 2-Keto-6-Phosphogluconate Reductase (kguD) PPP Pentose Phosphate Pathway SixPG->PPP

Caption: Biosynthesis and Catabolism of 2-KGA in Pseudomonas.

G cluster_periplasm Periplasmic Space Sorbose L-Sorbose Sorbosone L-Sorbosone Sorbose->Sorbosone Sorbose Dehydrogenase (SDH) TwoKGA 2-Keto-L-Gulonic Acid (2-KGA) Sorbosone->TwoKGA Sorbosone Dehydrogenase (SNDH) G Culture_Prep Strain Culture Preparation Seed_Ferm Seed Fermentation Culture_Prep->Seed_Ferm Prod_Ferm Production Fermentation in Bioreactor Seed_Ferm->Prod_Ferm Sampling Periodic Sampling Prod_Ferm->Sampling Cell_Separation Cell Separation (Centrifugation) Sampling->Cell_Separation Supernatant_Analysis Supernatant Analysis (HPLC) Cell_Separation->Supernatant_Analysis Data_Analysis Data Analysis (Titer, Yield, Productivity) Supernatant_Analysis->Data_Analysis

References

A Comparative Analysis of 2,5-Diketo-D-Gluconate Reductase Activity Across Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic activity of 2,5-diketo-D-gluconate (2,5-DKG) reductase across different bacterial species. This enzyme is a key player in microbial vitamin C biosynthesis, catalyzing the conversion of 2,5-DKG to 2-keto-L-gulonic acid (2-KLG), a direct precursor to ascorbic acid. Understanding the kinetic properties of 2,5-DKG reductase from various sources is crucial for optimizing industrial vitamin C production and for potential applications in drug development.

Data Presentation: Kinetic Parameters of 2,5-DKG Reductase

The following table summarizes the key kinetic parameters of 2,5-DKG reductase from different bacterial species. The data highlights the diversity in substrate affinity and catalytic efficiency among these enzymes.

SpeciesEnzyme/VariantK_m (2,5-DKG) (mM)K_m (NADPH) (µM)k_cat (s⁻¹)Optimal pH
Corynebacterium sp.Reductase I1.812-6.0 - 7.0
Corynebacterium sp.Reductase II13.513-6.0 - 7.5
Corynebacterium glutamicumWild-type---5.0 - 8.0
Corynebacterium sp. ATCC 31090-26108.33 (500 min⁻¹)5.0 - 8.0
Corynebacterium sp.Form A (Wild-type)31-8.34-
Corynebacterium sp.Form B2.26-18.8-
Corynebacterium sp.F22Y/K232G/R238H/A272G Mutant-->2 orders of magnitude higher activity with NADH than wild-type-
Comamonas testosteroni-----
Escherichia coliYqhE----
Escherichia coliYafB----

Note: A hyphen (-) indicates that the data was not available in the cited sources.

Experimental Protocols

Key Experiment: 2,5-DKG Reductase Activity Assay

This protocol outlines a spectrophotometric method to determine the activity of 2,5-DKG reductase. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 6.5)

  • 2,5-diketo-D-gluconate (2,5-DKG) solution (substrate)

  • NADPH solution

  • Purified 2,5-DKG reductase enzyme solution

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, a specific concentration of 2,5-DKG, and a specific concentration of NADPH.

  • Enzyme Addition: Initiate the reaction by adding a small volume of the purified 2,5-DKG reductase solution to the reaction mixture.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a set duration (e.g., 3-5 minutes).

  • Calculation of Activity: The rate of NADPH oxidation is proportional to the rate of decrease in absorbance. The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of NADPH at 340 nm being 6.22 mM⁻¹cm⁻¹. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.[1]

Mandatory Visualization

Metabolic Pathway: Vitamin C Biosynthesis

The following diagram illustrates the key step in the microbial biosynthesis of Vitamin C, where 2,5-DKG reductase plays a pivotal role.

Vitamin_C_Biosynthesis D_Glucose D-Glucose Two_Five_DKG 2,5-Diketo-D-Gluconate D_Glucose->Two_Five_DKG Microbial Oxidation Two_KLG 2-Keto-L-Gulonic Acid Two_Five_DKG->Two_KLG 2,5-DKG Reductase (NADPH -> NADP+) L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Two_KLG->L_Ascorbic_Acid Lactonization

Caption: Microbial conversion of D-Glucose to Vitamin C.

Experimental Workflow: Enzyme Activity Assay

This diagram outlines the general workflow for determining 2,5-DKG reductase activity.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Mix_Reagents Mix Buffer, 2,5-DKG, NADPH Prep_Buffer->Mix_Reagents Prep_Substrate Prepare 2,5-DKG Solution Prep_Substrate->Mix_Reagents Prep_Cofactor Prepare NADPH Solution Prep_Cofactor->Mix_Reagents Prep_Enzyme Prepare Enzyme Dilution Add_Enzyme Initiate with Enzyme Prep_Enzyme->Add_Enzyme Mix_Reagents->Add_Enzyme Measure_Absorbance Monitor Absorbance at 340 nm Add_Enzyme->Measure_Absorbance Calc_Rate Calculate Rate of Absorbance Change Measure_Absorbance->Calc_Rate Calc_Activity Calculate Enzyme Activity Calc_Rate->Calc_Activity

Caption: Workflow for 2,5-DKG reductase activity assay.

References

Safety Operating Guide

Proper Disposal of 2-keto-L-gluconic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. For researchers, scientists, and drug development professionals handling 2-keto-L-gluconic acid, understanding the appropriate disposal procedures is paramount to ensuring personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory safety and chemical handling best practices.

Immediate Safety and Hazard Information

This compound is classified as an irritant, affecting the skin, eyes, and respiratory system.[1][2][3][4] In case of exposure, immediate first aid measures should be taken. For eye contact, rinse cautiously with water for several minutes.[1][2][3] For skin contact, wash the affected area with plenty of water.[1][2][3] If inhaled, move the individual to fresh air.[1][2][3] It is crucial to wear appropriate personal protective equipment (PPE), including gloves and eye/face protection, when handling this chemical.[1][2][3][5]

Hazard ClassificationAffected OrgansKey Precautionary Statements
Skin Irritation (Category 2)SkinH315: Causes skin irritation.[2][4] P280: Wear protective gloves.[2][3][5]
Eye Irritation (Category 2)EyesH319: Causes serious eye irritation.[2][4] P280: Wear eye protection.[2][3][5]
Specific target organ toxicity — single exposure (Category 3)Respiratory systemH335: May cause respiratory irritation.[2][4] P261: Avoid breathing dust.[2][3][5]

Step-by-Step Disposal Protocol

The disposal of this compound, as with any laboratory chemical, must adhere to local, state, and federal regulations. The following protocol outlines the general steps for its safe disposal.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.

  • Segregate solid this compound waste from other types of laboratory waste, such as sharps, biological waste, and non-hazardous trash.[6]

  • If this compound is in a solution, do not mix it with other solvent wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Containment and Labeling:

  • Place solid this compound waste in a suitable, closed container to prevent the generation of dust.[1][2] The container should be compatible with the chemical and properly sealed to prevent leaks or spills.[7]

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound." Ensure the label is legible and securely attached to the container.[6]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]

  • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[8]

  • Ensure the SAA is inspected regularly for any signs of leakage or container degradation.[7]

4. Arranging for Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[2][9]

  • Contact your institution's EHS office or hazardous waste management provider to schedule a pickup for the waste.[8]

  • The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[2]

5. Handling Spills:

  • In the event of a spill, avoid generating dust.[1]

  • Use appropriate PPE, including respiratory protection, gloves, and eye protection.

  • Carefully sweep or vacuum the spilled material and place it into a suitable, labeled disposal container.[1][5]

  • Ventilate the area of the spill.[1]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Handling cluster_1 Containment & Storage cluster_2 Final Disposal A Generate 2-keto-L-gluconic acid waste B Wear appropriate PPE (gloves, eye protection) A->B Always C Place waste in a compatible, sealed container B->C After experiment D Label container with 'Hazardous Waste' and chemical name C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Contact EHS for waste pickup E->F When container is full or per lab schedule G Transport to a licensed waste disposal facility F->G

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) for the most accurate and detailed information.

References

Essential Safety and Logistical Information for Handling 2-keto-L-gulonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, procedural guidance for the safe handling and disposal of 2-keto-L-gulonic acid, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

2-keto-L-gulonic acid is classified as an irritant.[1][2] It can cause skin, eye, and respiratory system irritation.[1][2] Inhalation may lead to severe respiratory tract irritation with symptoms such as coughing, shortness of breath, and in extreme cases, could be fatal.[1] Ingestion may cause irritation of the digestive tract.[1]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling 2-keto-L-gulonic acid to minimize exposure and ensure personal safety.[1][2][4]

PPE CategoryItemSpecifications and Standards
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.[2][4] Must conform to EN 166 (EU) or NIOSH (US) standards.[1][4]
Skin Protection GlovesChemical-impermeable gloves (e.g., nitrile rubber).[2][4] Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1] Fire/flame resistant and impervious clothing is recommended.[2][4]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[1] A full-face respirator may be necessary under certain conditions.[2][4]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

3.1. Handling Procedures

  • Ventilation: Always handle 2-keto-L-gulonic acid in a well-ventilated area, preferably in a chemical fume hood to keep airborne concentrations low.[1][4][5]

  • Avoid Dust Formation: Minimize the generation and accumulation of dust.[1][2][4]

  • Personal Hygiene: Wash hands thoroughly after handling.[2][3][4] Do not eat, drink, or smoke in the work area.

  • Avoid Contact: Avoid contact with eyes, skin, and clothing.[1][2][5] Avoid breathing dust, vapor, mist, or gas.[1][2][3][4]

  • Equipment: Use non-sparking tools to prevent electrostatic discharge.[2]

3.2. Storage Procedures

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][4][6]

  • Incompatibilities: Store apart from foodstuff containers or incompatible materials.[2][4]

  • Temperature: Store in a cool, dry place.[1] Some sources recommend refrigeration.[3]

Emergency and First-Aid Plan

Immediate and appropriate first-aid is critical in the event of exposure. Facilities should be equipped with an eyewash station and a safety shower.[1]

Exposure RouteFirst-Aid Protocol
Inhalation 1. Remove the individual to fresh air immediately.[1][2][3][4] 2. If breathing is difficult, administer oxygen.[1][2][4] 3. If the individual is not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[1][2][4] 4. Seek immediate medical attention.[1][2][4]
Skin Contact 1. Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] 2. Wash the affected area with soap and water.[4] 3. Seek medical attention if irritation persists.[1][2][3][4] 4. Wash contaminated clothing before reuse.[1][2][4]
Eye Contact 1. Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] 2. Remove contact lenses if present and easy to do so.[2][3][4] Continue rinsing.[2][3][4] 3. Seek immediate medical attention.[1]
Ingestion 1. Do NOT induce vomiting.[1][2][4] 2. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] 3. Never give anything by mouth to an unconscious person.[1][2][4] 4. Seek immediate medical attention.[1][2][4]

Accidental Release and Disposal Plan

5.1. Accidental Release Measures

  • Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill/leak.[2][4][5]

  • Ventilate: Ensure adequate ventilation.[1][2][4]

  • Personal Protection: Wear appropriate personal protective equipment as outlined in Section 2.[1][2][4]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2][4] Do not let the chemical enter drains.[2][4]

  • Clean-up:

    • For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dusty conditions.[1]

    • Use spark-proof tools and explosion-proof equipment.[2][4]

  • Decontamination: Clean the spill area thoroughly.

5.2. Disposal Plan

  • Dispose of the waste material in accordance with all applicable local, state, and federal regulations.[2][3][4]

  • The material should be disposed of in a suitable and closed container at an appropriate treatment and disposal facility.[2][4]

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling 2-keto-L-gulonic acid safely.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Ensure Ventilation Ensure Ventilation Select PPE->Ensure Ventilation Weigh/Measure Weigh/Measure Ensure Ventilation->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove & Clean PPE Remove & Clean PPE Dispose of Waste->Remove & Clean PPE

Caption: General workflow for handling 2-keto-L-gulonic acid.

cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention Exposure Exposure Remove from Source Remove from Source Exposure->Remove from Source Administer First Aid Administer First Aid Remove from Source->Administer First Aid Seek Medical Help Seek Medical Help Administer First Aid->Seek Medical Help

Caption: Emergency response logical flow for exposure incidents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-keto-L-gluconic acid
Reactant of Route 2
2-keto-L-gluconic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.